(S)-Albuterol Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYCOLFIFTLK-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50293-91-9 | |
| Record name | (+)-Salbutamol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50293-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(S)-Albuterol Hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (S)-Albuterol Hydrochloride
Executive Summary
Albuterol, a cornerstone in the management of bronchospastic diseases, is administered as a racemic mixture of (R)- and (S)-enantiomers. For decades, the therapeutic effects were wholly attributed to the (R)-enantiomer (levalbuterol), a potent β2-adrenergic receptor agonist, while the (S)-enantiomer was considered pharmacologically inert. This guide challenges that long-held assumption, providing a detailed examination of the distinct and often counterproductive mechanism of action of this compound. We will dissect its unique molecular interactions, which diverge significantly from the canonical bronchodilatory pathway, and explore its potential to induce pro-inflammatory responses and paradoxical bronchoconstriction. This document synthesizes current research to provide a comprehensive technical overview for professionals engaged in respiratory drug discovery and development.
The Principle of Stereoselectivity in Albuterol's Action
Albuterol's pharmacology is a classic example of stereoselectivity, where the spatial arrangement of atoms in a molecule dictates its biological activity. The racemic formulation contains an equal mixture of two stereoisomers that are non-superimposable mirror images of each other.[1][2]
-
(R)-Albuterol (Levalbuterol): The "eutomer," or the therapeutically active isomer. It is responsible for the desired bronchodilatory effects.[1]
-
(S)-Albuterol: The "distomer," once thought to be inactive.[2][3] However, emerging evidence demonstrates that it possesses a distinct pharmacological profile that can oppose the benefits of the (R)-enantiomer.[1][3]
The fundamental difference in their action begins at the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) that is the primary target for bronchodilator therapy.[1][4]
The Canonical β2-Adrenergic Receptor Signaling Pathway: The Role of (R)-Albuterol
To understand the actions of (S)-albuterol, one must first master the established pathway activated by its therapeutic counterpart, (R)-albuterol. This cascade is the foundation of bronchodilation in response to β2-agonists.
Activation of β2-adrenergic receptors located on airway smooth muscle cells initiates a well-defined signaling cascade.[5] (R)-albuterol, binding with high affinity to the β2-AR, triggers a conformational change in the receptor.[6][7] This change facilitates the coupling and activation of the heterotrimeric Gs protein.[8] Upon activation, the Gs-alpha subunit dissociates, exchanges GDP for GTP, and engages the enzyme adenylyl cyclase.[9][10][11]
Activated adenylyl cyclase catalyzes the conversion of ATP into the crucial second messenger, 3',5'-cyclic adenosine monophosphate (cAMP).[12][13][14][15] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][12][16] PKA then phosphorylates several downstream targets, most notably inhibiting the phosphorylation of myosin and reducing intracellular calcium concentrations, which culminates in the relaxation of airway smooth muscle and bronchodilation.[5][13][17]
Caption: Canonical signaling pathway of (R)-Albuterol leading to bronchodilation.
The Divergent Mechanism of (S)-Albuterol: A Profile of Opposition
Contrary to being inert, (S)-albuterol engages in cellular signaling that can actively counteract the therapeutic effects of (R)-albuterol. Its mechanism is not defined by β2-AR agonism but by distinct, and potentially detrimental, cellular actions.
Receptor Interaction and Inefficacy in the Canonical Pathway
(S)-albuterol exhibits a significantly lower binding affinity for the β2-AR compared to the (R)-enantiomer.[6][7] Consequently, it fails to effectively activate the Gs protein and the subsequent adenylyl cyclase-cAMP-PKA cascade.[1] For this reason, it is devoid of any meaningful bronchodilator activity.[2]
Core Mechanism: Augmentation of Intracellular Calcium
The most critical aspect of (S)-albuterol's pharmacology is its capacity to elevate intracellular calcium concentrations ([Ca2+]i).[1] This action is in direct opposition to the calcium-lowering, muscle-relaxing effects of the (R)-albuterol pathway. While the precise receptor target remains under full investigation, evidence suggests this effect may be mediated through pathways unrelated to the β2-AR, potentially involving muscarinic receptor activation or a phospholipase C (PLC)-dependent mechanism.[1][18] Such a pathway would promote bronchoconstriction, effectively nullifying the benefits of its enantiomeric counterpart.
Pro-inflammatory Potential and Airway Hyperresponsiveness
Beyond its effects on smooth muscle tone, (S)-albuterol has been demonstrated to possess pro-inflammatory properties. In vitro and preclinical studies have shown that it can:
-
Promote Eosinophil Activation: It may enhance the activity of human eosinophils, key cells in the allergic inflammatory cascade.[1]
-
Intensify Bronchoconstriction: In sensitized animal models, (S)-albuterol can intensify bronchoconstrictor responses and increase airway hyperreactivity.[1][6][7]
-
Increase Airway Edema: Studies in mouse models of asthma have shown that while both enantiomers can reduce eosinophil trafficking, (S)-albuterol uniquely increases allergen-induced airway edema.[7]
The Pharmacokinetic Driver: Slow Metabolism and Accumulation
A critical factor amplifying the negative effects of (S)-albuterol is its metabolic profile. It is metabolized approximately 12 times more slowly than (R)-albuterol.[3][6] With regular use of racemic albuterol, this leads to the preferential retention and accumulation of the (S)-enantiomer in the body, particularly within the airways.[1][3] This sustained presence of a pro-contractile and pro-inflammatory agent may explain clinical phenomena such as the development of tolerance or paradoxical bronchospasm observed in some patients on high or frequent doses of racemic albuterol.[1][2]
Caption: Opposing intracellular calcium effects of (R)- and (S)-Albuterol.
Quantitative Comparison of Albuterol Enantiomers
The contrasting pharmacological profiles of the albuterol enantiomers can be summarized for direct comparison.
| Property | (R)-Albuterol (Levalbuterol) | (S)-Albuterol | Reference(s) |
| Primary Target | β2-Adrenergic Receptor | Putative, non-β2-AR targets | [1] |
| β2-AR Affinity | High | Low (>90-fold lower than R-form) | [6][18] |
| G-Protein Coupling | Gs (Stimulatory) | Ineffective at Gs coupling | [1][8] |
| Effect on cAMP | Potent Increase | Negligible | [1] |
| Effect on [Ca2+]i | Decrease | Increase | [1] |
| Clinical Effect | Bronchodilation, Anti-inflammatory | Pro-inflammatory, Bronchoconstrictive | [1][2][7] |
| Metabolism Rate | Fast | Slow (preferentially retained) | [1][2][3] |
Experimental Protocols for Characterizing Enantiomer-Specific Activity
Validating the distinct mechanisms of albuterol enantiomers requires specific, robust bioassays. The following protocols represent standard methodologies in the field.
Radioligand Binding Assay (for Receptor Affinity)
This assay quantifies the affinity (Ki) of each enantiomer for the β2-AR, providing direct evidence of stereoselectivity.
-
Causality: The principle is competitive binding. A radiolabeled ligand with known high affinity for the β2-AR (e.g., [3H]dihydroalprenolol) is incubated with a membrane preparation expressing the receptor.[19] The ability of unlabeled (R)- or (S)-albuterol to displace the radioligand is measured. A more potent competitor (higher affinity) will displace the radioligand at a lower concentration.
-
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human β2-AR (e.g., HEK293 or CHO cells) via differential centrifugation.[20] Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine:
-
Fixed amount of membrane preparation (e.g., 10-20 µg protein).
-
Fixed concentration of radioligand (e.g., near its Kd value).
-
Serial dilutions of the test compound ((R)-albuterol or (S)-albuterol).
-
For non-specific binding (NSB) control wells, add a high concentration of a potent, unlabeled β2-antagonist (e.g., propranolol).[20]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[21]
-
Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[19] The membranes with bound radioligand are trapped on the filter.
-
Washing: Quickly wash filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Subtract NSB from all readings. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to the inhibition constant (Ki).
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay (for Functional Agonism)
This functional assay measures the ability of each enantiomer to activate the Gs-adenylyl cyclase pathway by quantifying the production of the second messenger, cAMP.
-
Causality: A Gs-coupled receptor agonist will increase intracellular cAMP. To ensure accurate measurement, a phosphodiesterase (PDE) inhibitor is included to prevent the enzymatic degradation of cAMP. A direct adenylyl cyclase activator like forskolin serves as a positive control, establishing the maximum possible cAMP signal in the system.[22]
-
Methodology:
-
Cell Culture: Plate cells expressing the β2-AR (e.g., CHO-β2) in a 96- or 384-well plate and grow to near confluence.[23]
-
Pre-incubation: Remove culture medium and add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Stimulation: Add serial dilutions of (R)-albuterol, (S)-albuterol, or a positive control (e.g., isoproterenol or forskolin) to the wells. Incubate at 37°C for an optimized time (e.g., 30 minutes).[22]
-
Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided with the detection kit.
-
cAMP Detection: Quantify cAMP in the lysate using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen® kit.[22] In these assays, the signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Convert the raw assay signal from the cell lysates to cAMP concentrations. Plot cAMP concentration against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
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Conclusion and Future Perspectives
The pharmacological profile of this compound is far from inert. It is a distinct chemical entity with a mechanism of action centered on the elevation of intracellular calcium, which directly opposes the bronchodilatory pathway of its (R)-enantiomer. Furthermore, its pro-inflammatory potential and slow metabolism, leading to accumulation, provide a strong mechanistic basis for some of the adverse effects and tolerance seen with chronic use of racemic albuterol.
This in-depth understanding underscores the rationale behind the development of enantiopure (R)-albuterol (levalbuterol) as a therapeutic strategy to maximize desired effects while minimizing the counterproductive actions of the distomer.[1][2] For researchers and drug development professionals, the story of the albuterol enantiomers serves as a powerful case study in the importance of stereochemistry in pharmacology.
Future research should focus on definitively identifying the specific receptor(s) and downstream signaling components responsible for (S)-albuterol-mediated calcium influx and inflammation. A deeper understanding of these pathways could unveil new targets for therapeutic intervention in airway diseases.
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(S)-Albuterol Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Albuterol, a cornerstone in the management of bronchospasms, is a chiral molecule traditionally administered as a racemic mixture of its (R)- and (S)-enantiomers. While the therapeutic effects are almost exclusively attributed to (R)-albuterol (levalbuterol), the (S)-enantiomer is not merely an inert component. Emerging evidence indicates that (S)-albuterol possesses distinct pharmacological and toxicological properties, including pro-inflammatory and pro-constrictory effects, that may counteract the benefits of its counterpart and contribute to adverse clinical outcomes. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, pharmacology, and formulation considerations of (S)-Albuterol Hydrochloride, offering a critical resource for researchers and drug development professionals in the respiratory field. A thorough understanding of the distinct characteristics of each enantiomer is paramount for the rational design and development of safer and more effective β2-adrenergic agonist therapies.
The Significance of Chirality in Albuterol Therapy
In pharmaceutical sciences, the stereochemistry of a drug molecule can have profound implications for its pharmacological and toxicological profile. Chiral drugs, which exist as non-superimposable mirror images called enantiomers, often exhibit different interactions with the chiral environment of the body, such as receptors and enzymes. Albuterol is a classic example of a chiral drug where the two enantiomers, (R)-albuterol and (S)-albuterol, display markedly different biological activities.
The bronchodilatory effects of racemic albuterol are mediated by the (R)-enantiomer, which acts as a potent agonist at the β2-adrenergic receptor.[1][2] In contrast, (S)-albuterol has a much lower affinity for this receptor and is considered a distomer, an enantiomer with undesirable or no activity.[3][4] For many years, (S)-albuterol was considered biologically inert. However, extensive research has revealed that it is not pharmacologically silent and may contribute to some of the adverse effects observed with the chronic use of racemic albuterol.[2][4]
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its synthesis, formulation, and analytical characterization.
| Property | Value | Source(s) |
| Chemical Name | 4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | PubChem |
| Synonyms | (+)-Salbutamol Hydrochloride, (S)-Salbutamol HCl | PubChem |
| CAS Number | 50293-91-9 | PubChem |
| Molecular Formula | C13H22ClNO3 | PubChem |
| Molecular Weight | 275.77 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Approximately 187°C (for the corresponding (R)-enantiomer HCl salt) | [5] |
| Solubility | Water: ~180 mg/mL (for the corresponding (R)-enantiomer HCl salt) | [5] |
| Ethanol: Soluble | [6] | |
| DMSO: ~5 mg/mL | [6] | |
| DMF: ~10 mg/mL | [6] | |
| pKa | Phenolic hydroxyl group: 9.3 | [7] |
| Secondary amine group: 10.3 | [7] | |
| Specific Optical Rotation | Positive (+) |
Note: Some data, such as melting point and solubility, are reported for the (R)-enantiomer hydrochloride salt (Levalbuterol HCl) due to its greater availability in the literature. These values are expected to be identical for the (S)-enantiomer.
Synthesis and Stereoselective Separation
The production of enantiomerically pure this compound can be achieved through two primary strategies: stereoselective synthesis or resolution of the racemic mixture.
Stereoselective Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly from achiral or chiral starting materials. One approach involves the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst. For instance, a key intermediate can be reduced using a chiral borane catalyst generated in situ from a chiral amino alcohol, such as (R)-diphenylprolinol, and a borine precursor like sodium borohydride.[8] This method introduces the desired stereocenter with high enantioselectivity.
Chiral Resolution of Racemic Albuterol
Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. The most common technique involves the formation of diastereomeric salts by reacting the racemic base with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
A well-documented method for the resolution of racemic albuterol involves the use of di-p-toluoyl-D-tartaric acid as the resolving agent.[9][10] The (R)-albuterol forms a less soluble diastereomeric salt, which precipitates from the solution, leaving the (S)-albuterol enriched in the mother liquor. The (S)-albuterol can then be recovered and purified. The undesired (S)-enantiomer can be racemized and recycled to improve the overall yield of the desired (R)-enantiomer in an industrial setting.[10][11]
Figure 1. Workflow for the chiral resolution of racemic albuterol.
Analytical Methodologies for Chiral Purity Assessment
Ensuring the enantiomeric purity of this compound is critical for research and pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Chiral HPLC Method
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of albuterol, leading to their separation. Vancomycin-based CSPs have been shown to be effective for the enantioseparation of albuterol.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A chiral column, such as a Chirobiotic V (vancomycin) column (e.g., 250 mm x 4.6 mm, 5 µm), is recommended.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetic acid, and triethylamine (e.g., 100/0.02/0.01, v/v/v). The exact composition may require optimization.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at 225 nm or 276 nm is appropriate for albuterol.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection Volume: A 10-20 µL injection volume is typically used.
-
Analysis: The retention times for the (S)- and (R)-enantiomers will be different, allowing for their quantification and the determination of enantiomeric excess (% ee).
Figure 2. Experimental workflow for chiral HPLC analysis.
Pharmacological and Toxicological Profile
While (R)-albuterol is the therapeutically active enantiomer, (S)-albuterol is not inert and exhibits a distinct pharmacological and toxicological profile.
Receptor Binding and Activity
(S)-Albuterol has a significantly lower binding affinity for the β2-adrenergic receptor compared to (R)-albuterol, with some studies reporting a 100- to 150-fold difference.[3][4] Consequently, it does not contribute to the bronchodilatory effects of racemic albuterol.[2]
Pro-inflammatory and Pro-constrictory Effects
Contrary to being inactive, (S)-albuterol has been shown to possess pro-inflammatory and pro-constrictory properties.[1] Studies have demonstrated that (S)-albuterol can:
-
Increase intracellular calcium: It can elevate intracellular calcium levels in airway smooth muscle cells, which can promote muscle contraction.[2]
-
Activate pro-inflammatory pathways: (S)-albuterol has been shown to activate pro-inflammatory signaling pathways, including phosphoinositide 3-kinase (PI3K) and nuclear factor-kappa B (NF-κB), in human bronchial smooth muscle cells.[12]
-
Enhance bronchoconstrictor responses: In animal models, (S)-albuterol has been observed to intensify bronchoconstrictor responses.[2]
-
Promote eosinophil activation: It can also promote the activation of eosinophils, key inflammatory cells in asthma.[2]
These actions may explain some of the paradoxical reactions, such as increased airway hyperresponsiveness, observed with the long-term, high-dose use of racemic albuterol.[2][4]
Figure 3. Pro-inflammatory signaling pathways of (S)-albuterol.
Formulation and Stability Considerations
The formulation and stability of this compound are critical aspects for its potential use in research and development. As a single enantiomer, its stability profile may differ from the racemic mixture.
Formulations of albuterol for inhalation are typically aqueous solutions. The hydrochloride salt of albuterol is used to enhance its water solubility.[5] Stability studies on racemic albuterol sulfate solutions have shown that they are chemically stable for extended periods when stored at room temperature and protected from light.[13] However, the physical stability can be affected by factors such as crystal growth, which is influenced by the drug's solubility and the presence of co-solvents.[13]
For single-enantiomer formulations, it is crucial to conduct dedicated stability studies to assess both chemical degradation and the potential for racemization under various storage conditions. The pH of the formulation is a critical parameter to control, as it can affect both the chemical stability and the solubility of the drug.
Conclusion
The once-held belief that (S)-albuterol is an inert component of racemic albuterol has been convincingly refuted by a growing body of scientific evidence. This technical guide has elucidated the distinct chemical, pharmacological, and toxicological properties of this compound. Its pro-inflammatory and pro-constrictory actions, mediated through pathways such as PI3K and NF-κB activation, underscore the importance of considering the effects of individual enantiomers in drug development. For researchers and drug development professionals, a thorough understanding of the characteristics of (S)-albuterol is not merely an academic exercise but a crucial step towards the development of more refined and safer respiratory therapeutics. The continued investigation into the nuanced roles of each albuterol enantiomer will undoubtedly pave the way for next-generation bronchodilators with improved clinical outcomes.
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An In-depth Technical Guide on (S)-Albuterol Hydrochloride: Stereoisomerism and Activity
Introduction: The Significance of Chirality in Pharmacology
In the realm of drug development and pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Many therapeutic agents possess chirality, a property where a molecule is non-superimposable on its mirror image, much like a pair of hands. These mirror-image isomers are known as enantiomers. While they share the same chemical formula and connectivity, their spatial arrangement can lead to profoundly different interactions with chiral biological systems, such as receptors and enzymes. Albuterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is a prime example of a chiral drug where the stereoisomerism dictates its therapeutic efficacy and side-effect profile.[1][2][3]
Albuterol is commercially available as a racemic mixture, containing equal amounts of its two enantiomers: (R)-albuterol and (S)-albuterol.[1] The therapeutic effect of bronchodilation is primarily attributed to the (R)-enantiomer, also known as levalbuterol.[1][4][5][6] The (S)-enantiomer, once considered inert, is now understood to possess its own distinct and often opposing pharmacological activities.[1][4][5][6] This guide will provide a comprehensive technical overview of the stereoisomerism of albuterol, the differential activities of its enantiomers, and the analytical techniques employed to ensure stereochemical purity.
Part 1: The Dichotomy of Albuterol Enantiomers: (R)- vs. (S)-Albuterol
The differential pharmacology of albuterol's enantiomers stems from their stereoselective interaction with the β2-adrenergic receptor, the primary target for bronchodilation.
The Eutomer: (R)-Albuterol (Levalbuterol)
(R)-albuterol is the therapeutically active enantiomer, or eutomer. It exhibits a significantly higher binding affinity for the β2-adrenergic receptor, estimated to be over 100 times greater than that of (S)-albuterol.[7] This high-affinity binding triggers a cascade of intracellular events.
Mechanism of Action:
-
(R)-Albuterol Binding: (R)-albuterol binds to the β2-adrenergic receptors on the surface of airway smooth muscle cells.[8]
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[8][9]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8][9]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase.[10] This ultimately results in the relaxation of the airway smooth muscle, causing bronchodilation and relief from asthmatic symptoms.[8][9][10]
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The Stereoisomer Dichotomy of Albuterol: A Technical Guide to the Biological Effects of (S)- and (R)-Albuterol Hydrochloride
Introduction: The Significance of Chirality in Pharmacology
In the realm of pharmacology, the three-dimensional structure of a drug molecule is paramount to its biological activity. Many pharmaceutical compounds, including the widely used bronchodilator albuterol, are chiral. This means they exist as a pair of non-superimposable mirror images, known as enantiomers. While chemically identical in terms of atomic composition and connectivity, these stereoisomers can interact differently with the chiral environment of the body, such as receptors and enzymes, leading to distinct pharmacological and toxicological profiles.
Racemic albuterol, the form most commonly prescribed, is a 50:50 mixture of two enantiomers: (R)-albuterol (levosalbutamol) and (S)-albuterol (dextroalbuterol). For many years, (S)-albuterol was considered an inert component of the racemic mixture. However, a growing body of evidence has revealed that this "distomer" is not only inactive as a bronchodilator but may also contribute to some of the adverse effects associated with racemic albuterol therapy. This technical guide will provide an in-depth exploration of the contrasting biological effects of (S)-albuterol and (R)-albuterol, offering insights for researchers, scientists, and drug development professionals.
Part 1: The Eutomer - (R)-Albuterol Hydrochloride: Mechanism of Action and Therapeutic Effects
(R)-albuterol is the pharmacologically active enantiomer, or "eutomer," responsible for the bronchodilatory effects of racemic albuterol.[1][2] Its primary mechanism of action is as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the surface of airway smooth muscle cells.[3][4]
β2-Adrenergic Receptor Signaling Cascade
The binding of (R)-albuterol to the β2-adrenergic receptor initiates a well-defined signaling cascade that culminates in bronchodilation.[3][4][5]
-
Receptor Activation: (R)-albuterol binds to the β2-adrenergic receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[5]
Anti-Inflammatory Properties
Beyond its primary role as a bronchodilator, (R)-albuterol has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the release of inflammatory mediators from mast cells and eosinophils.[1] In animal models of respiratory syncytial virus (RSV) infection, (R)-albuterol was found to have a more potent anti-inflammatory effect than racemic albuterol, significantly inhibiting neurogenic inflammation.[6] Furthermore, (R)-albuterol has been shown to reduce the influx of eosinophils into the airways and decrease levels of IL-4 in bronchoalveolar lavage fluid in a mouse asthma model.[7]
Part 2: The Distomer - (S)-Albuterol: Unveiling Detrimental Effects
Contrary to its initial perception as an inert bystander, (S)-albuterol has been shown to possess a distinct and often detrimental pharmacological profile. It does not contribute to bronchodilation and may, in fact, counteract the beneficial effects of (R)-albuterol and promote pro-inflammatory and pro-constrictory responses.[1][2]
Pro-constrictory and Pro-inflammatory Mechanisms
The adverse effects of (S)-albuterol appear to be mediated through pathways independent of the β2-adrenergic receptor.
-
Increased Intracellular Calcium: A key mechanism underlying the pro-constrictory effects of (S)-albuterol is its ability to increase intracellular calcium concentrations ([Ca2+]i) in airway smooth muscle cells.[8][9] This effect is in stark contrast to (R)-albuterol, which promotes a decrease in [Ca2+]i.[8] The rise in intracellular calcium is thought to be mediated, at least in part, through the activation of muscarinic receptors and a phospholipase C-dependent pathway, leading to the generation of inositol-1,4,5-trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[8][9]
-
Activation of Inflammatory Pathways: (S)-albuterol has been shown to activate pro-inflammatory signaling pathways, including those involving PI3 kinase and NF-κB in human bronchial smooth muscle cells.[10] This can lead to the production of pro-inflammatory cytokines and contribute to airway inflammation. Studies in animal models have demonstrated that (S)-albuterol can increase airway edema and responsiveness to methacholine, further highlighting its pro-inflammatory potential.[7] In asthmatic cats, regular administration of racemic albuterol and (S)-albuterol, but not (R)-albuterol, induced airway inflammation, characterized by an increase in total lavage cells, including eosinophils and neutrophils.[11]
Pharmacokinetic Profile and Clinical Implications
The differential metabolism of the albuterol enantiomers plays a crucial role in their in vivo effects. (S)-albuterol is metabolized more slowly than (R)-albuterol, leading to a longer half-life and potential for accumulation in the airways with repeated use of racemic albuterol.[1][10] This preferential retention of the pro-inflammatory (S)-isomer could contribute to the paradoxical bronchospasm and increased airway hyperresponsiveness observed in some patients on long-term racemic albuterol therapy.[1][12]
Part 3: Comparative Analysis and Data Summary
To provide a clear and concise overview of the distinct properties of (S)- and (R)-albuterol, the following tables summarize their key biological and pharmacokinetic characteristics.
Table 1: Comparative Biological Effects of Albuterol Enantiomers
| Feature | (R)-Albuterol (Levalbuterol) | (S)-Albuterol | Racemic Albuterol |
| Primary Target | β2-Adrenergic Receptor | Muscarinic Receptors (potential) | β2-Adrenergic Receptor |
| Effect on Bronchial Smooth Muscle | Relaxation (Bronchodilation)[1][2] | Contraction (Bronchoconstriction)[1] | Net Bronchodilation |
| Effect on Intracellular Ca2+ | Decrease[8] | Increase[8][9] | Variable, net effect is a decrease |
| Inflammatory Response | Anti-inflammatory[6][7] | Pro-inflammatory[7][10][11] | Mixed, potential for inflammation |
| Effect on Airway Hyperresponsiveness | Reduces | Increases[7] | May increase with chronic use[1] |
Table 2: Comparative Pharmacokinetic Properties of Albuterol Enantiomers
| Parameter | (R)-Albuterol | (S)-Albuterol |
| Metabolism | More rapid | Slower[1][10] |
| Half-life (inhaled) | ~4 hours[13] | ~6 hours[13] |
| Airway Retention | Lower | Higher, preferential retention[1][14] |
| Systemic Clearance | Higher[15] | Lower[15] |
| In vivo Interconversion | No evidence of conversion to (S)-albuterol[13] | No evidence of conversion to (R)-albuterol |
Part 4: Experimental Protocols for Differentiating Enantiomer Effects
The following section outlines key experimental workflows for characterizing the distinct biological activities of (S)- and (R)-albuterol.
In Vitro Assay: Measurement of Intracellular Calcium Concentration in Bronchial Smooth Muscle Cells
This protocol is designed to assess the differential effects of albuterol enantiomers on intracellular calcium levels in primary human bronchial smooth muscle cells (hBSMCs).
Objective: To quantify changes in [Ca2+]i in hBSMCs in response to treatment with (R)-albuterol, (S)-albuterol, and racemic albuterol.
Methodology:
-
Cell Culture: Culture primary hBSMCs in appropriate growth medium until they reach 80-90% confluency.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh physiological salt solution to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity (or ratio for ratiometric dyes) using a fluorescence microscope or plate reader.
-
Treatment Application: Add the desired concentrations of (R)-albuterol, (S)-albuterol, or racemic albuterol to the cells.
-
Real-time Monitoring: Continuously record the fluorescence intensity over time to monitor changes in [Ca2+]i.
-
Positive Control: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence response.
-
Data Analysis: Calculate the change in [Ca2+]i relative to the baseline for each treatment group.
In Vivo Assay: Assessment of Airway Hyperresponsiveness in a Murine Model of Asthma
This protocol describes a method to evaluate the in vivo effects of albuterol enantiomers on airway hyperresponsiveness (AHR) in an ovalbumin (OVA)-sensitized mouse model of allergic asthma.
Objective: To determine if chronic administration of (S)-albuterol exacerbates AHR compared to (R)-albuterol in an allergic asthma model.
Methodology:
-
Animal Model: Sensitize BALB/c mice with intraperitoneal injections of OVA and subsequently challenge them with intranasal OVA to induce an allergic asthma phenotype.
-
Drug Administration: Administer (R)-albuterol, (S)-albuterol, racemic albuterol, or a vehicle control to different groups of mice via nebulization or osmotic mini-pumps for a specified period (e.g., 7-14 days).
-
Measurement of Airway Mechanics: Anesthetize the mice, tracheostomize them, and connect them to a small animal ventilator (e.g., FlexiVent).
-
Baseline Measurement: Obtain baseline measurements of lung resistance and elastance.
-
Methacholine Challenge: Expose the mice to increasing concentrations of aerosolized methacholine, a bronchoconstricting agent.
-
Data Acquisition: Record the changes in lung resistance and elastance at each methacholine concentration.
-
Data Analysis: Construct dose-response curves for each treatment group and compare the AHR to methacholine.
Conclusion
The stereoisomers of albuterol, (R)-albuterol and (S)-albuterol, exhibit markedly different biological effects. (R)-albuterol is the therapeutically active eutomer, mediating bronchodilation through the β2-adrenergic receptor signaling pathway and possessing anti-inflammatory properties. In contrast, (S)-albuterol is not only inactive as a bronchodilator but also demonstrates pro-constrictory and pro-inflammatory activities, likely through mechanisms involving increased intracellular calcium and activation of inflammatory signaling cascades. The slower metabolism and preferential retention of (S)-albuterol in the airways raise concerns about its potential to contribute to adverse effects associated with long-term racemic albuterol use.
This in-depth understanding of the distinct pharmacology of each enantiomer is critical for the rational design and development of improved therapies for obstructive airway diseases. The use of enantiomerically pure (R)-albuterol (levalbuterol) represents a targeted therapeutic approach that maximizes the desired bronchodilatory and anti-inflammatory effects while minimizing the potential for detrimental effects from the (S)-isomer. Continued research into the precise molecular mechanisms of (S)-albuterol's actions will further enhance our ability to optimize asthma and COPD management.
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An In-Depth Technical Guide to the In Vitro Evaluation of (S)-Albuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albuterol, a primary therapy for bronchoconstriction, is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2][3] The therapeutic bronchodilatory effects are attributed to (R)-albuterol's agonist activity at the β2-adrenergic receptor (β2-AR).[1][3] However, the distomer, (S)-albuterol, once considered inert, is now implicated in potentially adverse activities, including pro-inflammatory and pro-constrictory effects.[1][3][4][5][6][7] A thorough in vitro characterization of (S)-Albuterol Hydrochloride is therefore critical to understanding its complete pharmacological profile. This guide provides a framework of core methodologies for dissecting its receptor binding, functional activity, and downstream signaling pathways, moving beyond protocol recitation to emphasize the causal logic behind experimental design.
Foundational Pharmacology: The Enantiomeric Question
The β2-AR is a G-protein-coupled receptor (GPCR) predominantly coupled to the stimulatory G-protein, Gs.[8][9][10] Canonical activation by an agonist like (R)-albuterol stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).[8][9][11][12] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate smooth muscle relaxation.[9]
(S)-albuterol, conversely, has negligible affinity for the β2-AR and does not stimulate this canonical pathway.[1][13] Its purported effects are thought to be mediated through alternative mechanisms, which may include:
-
Increased Intracellular Calcium: Studies suggest (S)-albuterol can elevate intracellular calcium ([Ca2+]i), an action that would oppose the relaxant effects of the (R)-enantiomer.[1][4][6]
-
Pro-inflammatory Signaling: Evidence points to (S)-albuterol activating pathways like PI3 kinase and NF-κB in human bronchial smooth muscle cells and inducing the release of histamine and IL-4 from mast cells.[4][5][14]
-
Modulation of G-protein Coupling: Some research indicates that (S)-albuterol may alter the expression and activity of G-proteins, potentially increasing the activity of the inhibitory Gαi protein.[5]
A precise in vitro investigation is essential to validate these claims and elucidate the underlying molecular mechanisms.
Core Methodologies for Characterizing (S)-Albuterol
A multi-assay approach is required to build a comprehensive pharmacological profile. The primary objectives are to quantify its affinity for the β2-AR, measure its functional impact on canonical Gs signaling, and explore its potential to activate alternative or "off-target" pathways.
Quantifying Receptor Affinity: Radioligand Binding Assays
Causality: Before assessing function, it is imperative to determine the binding affinity of (S)-albuterol for the β2-AR. This establishes whether any observed effects are mediated directly through receptor occupancy. Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions due to their precision and reliability.[15]
A competition binding assay is the most appropriate format. In this setup, a constant concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol) is incubated with a membrane preparation expressing the β2-AR, in the presence of increasing concentrations of unlabeled (S)-albuterol.[15][16]
Experimental Workflow: β2-AR Competition Binding Assay
Caption: Workflow for a β2-AR competition radioligand binding assay.
Step-by-Step Protocol: Competition Radioligand Binding
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 or CHO cells stably overexpressing the human β2-adrenergic receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[17]
-
Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay).[17]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (e.g., ~KD value), and assay buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.[15]
-
Competition: Add membrane preparation, radioligand, and serial dilutions of this compound. Include (R)-Albuterol as a positive control.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[17]
-
Termination & Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[17]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of (S)-albuterol.
-
Fit the data to a one-site competition model to determine the IC50 (concentration of (S)-albuterol that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Data Interpretation: This assay will quantitatively determine the affinity (Ki) of (S)-albuterol for the β2-AR. It is expected that (S)-albuterol will exhibit a significantly higher Ki value (lower affinity) compared to (R)-albuterol.
| Compound | Typical Ki (nM) at β2-AR | Affinity |
| (R)-Albuterol | 100 - 500 | Moderate |
| (S)-Albuterol | > 10,000 | Very Low / Negligible |
| Isoproterenol (Control) | 50 - 200 | High |
Table 1: Representative binding affinities for albuterol enantiomers at the β2-AR. Actual values may vary based on experimental conditions.
Assessing Functional Activity: Second Messenger Assays
Causality: Demonstrating low binding affinity is not sufficient. A functional assay is required to confirm that (S)-albuterol does not activate the canonical Gs signaling pathway. The most direct method is to measure the accumulation of the second messenger, cAMP.[18][19]
Signaling Pathway: Canonical β2-AR Activation
Caption: Canonical Gs-protein signaling pathway of the β2-AR.
Step-by-Step Protocol: cAMP Accumulation Assay (HTRF® or similar)
-
Cell Culture: Use the same β2-AR expressing cell line as in the binding assay (e.g., HEK293 or CHO). Seed cells in a suitable microplate (e.g., 384-well) and grow to near confluence.[20]
-
Cell Stimulation:
-
Wash cells with assay buffer.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), for a short period (e.g., 30 minutes).[21] This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal window.
-
Add serial dilutions of this compound. Include (R)-albuterol or a full agonist like isoproterenol as a positive control and buffer as a vehicle control.
-
Incubate for a defined period (e.g., 30-45 minutes) at 37°C.[20]
-
-
Cell Lysis & Detection:
-
Data Analysis:
-
Read the plate on a compatible reader.
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Plot cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Data Interpretation: The results will demonstrate the functional consequence of (S)-albuterol's interaction with the β2-AR. It is expected to show no significant increase in cAMP accumulation, confirming it is not a functional agonist at this receptor.
| Compound | Agonist Type | Typical EC50 (nM) | Efficacy (% of Isoproterenol) |
| Isoproterenol | Full Agonist | 1 - 10 | 100% |
| (R)-Albuterol | Agonist | 50 - 200 | ~80-100% |
| (S)-Albuterol | Inactive | > 10,000 | < 5% |
Table 2: Representative functional activities of albuterol enantiomers in a cAMP assay.
Investigating Alternative Signaling: β-Arrestin Recruitment & Pro-Inflammatory Markers
Causality: Given the evidence that (S)-albuterol's effects may be independent of G-protein signaling, it is crucial to investigate other pathways.[1][5] Two key areas are β-arrestin recruitment, a major G-protein-independent signaling hub for GPCRs, and direct measurement of pro-inflammatory markers in relevant cell types.[22][23][24][25]
A. β-Arrestin Recruitment Assay: This assay determines if (S)-albuterol can induce the recruitment of β-arrestin to the β2-AR, a key event in receptor desensitization and a trigger for a distinct set of signaling cascades.[22][24][26] Commercially available assays like PathHunter® (enzyme fragment complementation) or Tango™ (transcriptional-based) are robust platforms for this purpose.[22][23][27]
-
Principle: The β2-AR and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase).[22] Ligand-induced recruitment brings the fragments together, reconstituting enzyme activity, which is then measured with a chemiluminescent substrate.[22]
-
Expected Outcome: Consistent with its lack of β2-AR agonism, (S)-albuterol is not expected to induce β-arrestin recruitment. This provides further evidence that its effects are mediated through a different mechanism.
B. Pro-inflammatory Marker Assays: To test the hypothesis that (S)-albuterol is pro-inflammatory, direct measurements in relevant cell types are necessary.[4][5]
-
Cell Models: Human bronchial smooth muscle cells (hBSMCs) or mast cell lines (e.g., HMC-1) are appropriate models.[4][5]
-
Methodology:
-
Culture cells and treat with a concentration range of (S)-albuterol for a relevant time course (e.g., 8-24 hours).[5]
-
NF-κB Activation: Measure the activation of the NF-κB pathway using a reporter gene assay or by quantifying the phosphorylation of NF-κB subunits via Western blot or ELISA.[5]
-
Cytokine/Mediator Release: Measure the release of pro-inflammatory mediators like IL-4 or histamine from mast cells into the culture supernatant using ELISA.[4]
-
Calcium Flux: Monitor changes in intracellular calcium ([Ca2+]i) using a fluorescent calcium indicator dye (e.g., Fura-2 AM) and a fluorescence plate reader or microscope.[1][6]
-
-
Expected Outcome: These experiments may confirm published findings that (S)-albuterol, at physiologically relevant concentrations, can activate pro-inflammatory pathways and increase intracellular calcium, providing a mechanistic basis for its potential adverse effects.[1][4][5]
Conclusion
The in vitro characterization of this compound requires a systematic and multi-faceted approach. By combining receptor binding assays with functional readouts for both canonical and alternative signaling pathways, researchers can build a comprehensive pharmacological profile. The data overwhelmingly suggest that (S)-albuterol is not merely an inert distomer. While it lacks significant affinity for and agonist activity at the β2-adrenergic receptor, evidence points towards distinct, potentially pro-inflammatory actions mediated through G-protein-independent mechanisms.[1][3][5] A thorough understanding of these pathways is essential for the rational design of future respiratory therapeutics and for fully appreciating the pharmacology of racemic drug formulations.
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(S)-Albuterol Hydrochloride receptor binding affinity
An In-Depth Technical Guide to the Receptor Binding Affinity of (S)-Albuterol Hydrochloride
Executive Summary
Albuterol, a cornerstone therapy for bronchospasm in asthma and COPD, is administered as a racemic mixture of two stereoisomers: (R)-Albuterol and (S)-Albuterol. While clinically effective, the pharmacology of these enantiomers is starkly different. This guide provides a comprehensive technical analysis of the receptor binding affinity of this compound, the distomer, or "inactive" isomer. We will dissect the stereoselective interaction with the β₂-adrenergic receptor, detail the authoritative methods for quantifying this binding, and explore the downstream signaling consequences. This document is intended to serve as a field-proven resource, grounding key concepts in established protocols and authoritative literature to support drug discovery and development professionals in understanding the nuanced pharmacology of chiral drugs.
The β₂-Adrenergic Receptor: A Gateway for Bronchodilation
The β₂-adrenergic receptor (β₂-AR) is a member of the G protein-coupled receptor (GPCR) superfamily, the largest class of membrane-bound receptors and a prevalent target for therapeutics.[1] In the smooth muscle cells of the airways, its activation is the critical trigger for bronchodilation.[2][3]
The Canonical Gs-cAMP Signaling Pathway
The therapeutic action of β₂-AR agonists is mediated through a well-defined signal transduction cascade.[1][2] The binding of an agonist, such as (R)-Albuterol, induces a conformational change in the receptor, initiating the following sequence:
-
G Protein Activation: The activated β₂-AR engages a stimulatory G protein (Gs). This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.[2]
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates the enzyme adenylyl cyclase.[4][5]
-
Second Messenger Production: Adenylyl cyclase converts adenosine triphosphate (ATP) into the second messenger, cyclic adenosine 3',5'-monophosphate (cAMP).[5][6]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP activates PKA.[4][5]
-
Downstream Phosphorylation & Muscle Relaxation: PKA phosphorylates several downstream targets, which ultimately leads to a decrease in intracellular calcium concentrations, causing the relaxation of airway smooth muscle and resulting in bronchodilation.[5]
Visualization: β₂-Adrenergic Receptor Signaling Cascade
Caption: Canonical signaling pathway of the β₂-adrenergic receptor.
Stereoselectivity: The Core of Albuterol's Pharmacology
Racemic albuterol is a 50:50 mixture of two enantiomers, molecules that are non-superimposable mirror images.[7] This chirality is central to its biological activity.
-
(R)-Albuterol (Levalbuterol): This is the eutomer , the enantiomer responsible for the therapeutic effect. It binds to the β₂-AR with high affinity, effectively activating the signaling cascade described above.[1][8]
-
(S)-Albuterol: This is the distomer . For many years it was considered biologically inert.[9] However, research has established that its affinity for the β₂-AR is dramatically lower than its R-counterpart.[4][8]
Comparative Receptor Binding Affinity
The defining characteristic of (S)-Albuterol is its poor affinity for the β₂-adrenergic receptor. Multiple studies confirm that (R)-Albuterol has an affinity that is approximately 100-fold greater than that of (S)-Albuterol for the β₂-AR.[4][8][10][11] This profound difference in binding affinity is the primary reason why bronchodilation is attributed exclusively to the (R)-enantiomer.[1]
| Enantiomer | Role | Relative β₂-AR Binding Affinity | Primary Functional Outcome |
| (R)-Albuterol | Eutomer | High (~100x greater than S-form)[4][8] | Bronchodilation[2] |
| (S)-Albuterol | Distomer | Low / Negligible | No significant bronchodilation[2] |
While specific Kᵢ values can vary slightly based on experimental conditions (e.g., tissue source, radioligand used), the ~100:1 affinity ratio is a consistently reported and authoritative finding in the field. This disparity underscores the importance of stereochemistry in drug-receptor interactions.
Technical Protocol: Quantifying Binding Affinity via Radioligand Assay
To empirically determine the binding affinity (Kᵢ) of a compound like (S)-Albuterol, the gold-standard method is the competitive radioligand binding assay.[12] This technique measures the ability of an unlabeled compound (the "competitor," e.g., (S)-Albuterol) to displace a radiolabeled ligand of known high affinity from the receptor.
Principle of the Assay
The assay relies on the law of mass action. A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]Dihydroalprenolol or [¹²⁵I]Iodocyanopindolol) is incubated with a membrane preparation containing β₂-ARs.[13] Increasing concentrations of unlabeled (S)-Albuterol are added. As the concentration of (S)-Albuterol increases, it competes for the binding sites, displacing the radioligand. The concentration of (S)-Albuterol that displaces 50% of the specific radioligand binding is the IC₅₀. This value is then used to calculate the inhibition constant (Kᵢ).
Visualization: Competitive Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Experimental Methodology
Causality and Self-Validation: This protocol is designed as a self-validating system. The inclusion of controls for total and non-specific binding at each step ensures the integrity of the specific binding data, which is the foundation for accurate Kᵢ determination.
A. Materials & Reagents
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) overexpressing the human β₂-adrenergic receptor.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a high-affinity β₂-AR antagonist.
-
Competitor: this compound.
-
Non-Specific Binding Control: Propranolol (a high-concentration β-blocker to saturate all receptors).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester/vacuum manifold.
-
Detection: Scintillation counter and scintillation cocktail.
B. Protocol
-
Membrane Preparation:
-
Rationale: To isolate the receptor of interest from other cellular components.
-
Homogenize cells in lysis buffer and perform differential centrifugation to pellet the membrane fraction. Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup (in 96-well plate format):
-
Rationale: To systematically test the effect of increasing competitor concentrations.
-
Total Binding Wells (Triplicate): Add membrane homogenate, a fixed concentration of [³H]-DHA (typically near its Kₔ value), and Binding Buffer.
-
Non-Specific Binding (NSB) Wells (Triplicate): Add membrane homogenate, [³H]-DHA, and a saturating concentration of unlabeled propranolol (e.g., 10 µM). This determines the amount of radioligand that binds non-specifically to the filter and membranes.
-
Competition Wells (Triplicate per concentration): Add membrane homogenate, [³H]-DHA, and serial dilutions of (S)-Albuterol (e.g., spanning 10⁻¹⁰ M to 10⁻³ M).
-
-
Incubation:
-
Rationale: To allow the binding reaction to reach equilibrium.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-90 minutes) with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Rationale: To isolate the receptor-bound radioligand from the unbound radioligand in the solution.
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. The membranes with bound radioligand are trapped on the filter.
-
Immediately wash the filters multiple times with ice-cold Wash Buffer to remove any remaining free radioligand.
-
-
Quantification:
-
Rationale: To measure the amount of radioactivity trapped on each filter, which is proportional to the amount of bound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
-
Data Analysis: From IC₅₀ to Kᵢ
-
Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the measured CPM.
-
Specific Binding = Total CPM - NSB CPM
-
-
Generate Displacement Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of (S)-Albuterol. This will generate a sigmoidal dose-response curve.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC₅₀, which is the concentration of (S)-Albuterol that inhibits 50% of the specific binding of [³H]-DHA.
-
Calculate Kᵢ using the Cheng-Prusoff Equation: The IC₅₀ is dependent on the concentration and affinity of the radioligand used. The Kᵢ is an absolute measure of the competitor's affinity. The Cheng-Prusoff equation converts IC₅₀ to Kᵢ.[14][15]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
Kᵢ: The inhibition constant for (S)-Albuterol (the value to be determined).
-
IC₅₀: The experimentally determined concentration of (S)-Albuterol that displaces 50% of the radioligand.
-
[L]: The concentration of the radioligand ([³H]-DHA) used in the assay.
-
Kₔ: The dissociation constant of the radioligand for the β₂-AR (must be determined in a separate saturation binding experiment).
-
Beyond the β₂-Adrenergic Receptor: Is (S)-Albuterol Truly Inert?
While the binding affinity of (S)-Albuterol for the β₂-AR is negligible and does not contribute to bronchodilation, a body of research suggests it is not pharmacologically inert. Some studies have indicated that (S)-Albuterol may exert pro-inflammatory effects or augment bronchospasm, potentially by interacting with other cellular pathways.[1][9] These effects are independent of high-affinity β₂-AR agonism and may be related to slower metabolism and preferential retention in the airway compared to (R)-Albuterol.[9] This area of research highlights the importance of evaluating the full pharmacological profile of individual enantiomers, as the distomer may possess unique biological activities that could impact the overall therapeutic outcome of a racemic mixture.
Conclusion
The receptor binding profile of this compound is characterized by a profoundly low affinity for the β₂-adrenergic receptor, approximately 100-fold less than its therapeutically active counterpart, (R)-Albuterol. This stereoselective binding is the fundamental basis for the pharmacological activity of racemic albuterol. The authoritative method for quantifying this weak interaction is the competitive radioligand binding assay, a robust technique that provides the empirical data necessary to calculate the inhibition constant (Kᵢ). For drug development professionals, understanding this disparity is critical. It not only explains the mechanism of action of a widely used drug but also serves as a powerful case study on the importance of chirality in modern pharmacology, reinforcing the principle that a drug's stereoisomers must be considered as distinct chemical entities with unique biological profiles.
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The Dichotomy of a Chiral Drug: An In-Depth Technical Guide to the Pharmacodynamics of (S)-Albuterol Enantiomers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the distinct pharmacodynamic profiles of the (S)- and (R)-enantiomers of albuterol. Moving beyond a surface-level description, we will delve into the molecular interactions, signaling cascades, and cellular consequences that differentiate these stereoisomers. This document is designed to serve as a detailed resource, offering not only a synthesis of the current scientific understanding but also practical, field-proven insights into the experimental methodologies used to elucidate these properties.
Introduction: The Significance of Chirality in β2-Adrenergic Agonist Pharmacology
Albuterol, a cornerstone in the management of bronchospastic disorders, is a chiral molecule administered clinically as a racemic mixture of its (R)- and (S)-enantiomers.[1] While chemically similar, these enantiomers exhibit profoundly different biological activities due to the stereospecific nature of their target, the β2-adrenergic receptor.[2][3] The (R)-enantiomer, also known as levalbuterol, is the therapeutically active component, responsible for the desired bronchodilatory effects.[4] Conversely, the (S)-enantiomer has long been considered inert, but a growing body of evidence suggests it is not merely a benign passenger and may contribute to some of the adverse effects observed with racemic albuterol.[2][5][6] Understanding the distinct pharmacodynamics of each enantiomer is therefore crucial for rational drug design and optimizing therapeutic outcomes.
Molecular Interactions with the β2-Adrenergic Receptor
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) embedded in the cell membrane of airway smooth muscle cells.[1] The binding of an agonist to this receptor initiates a conformational change that triggers downstream signaling cascades, ultimately leading to bronchodilation.[7]
(R)-Albuterol , the eutomer, binds to the β2-adrenergic receptor with significantly higher affinity than its (S)-counterpart.[2][8] This stereoselective binding is attributed to the specific three-dimensional arrangement of its functional groups, which allows for optimal interaction with the amino acid residues within the receptor's binding pocket.[8]
(S)-Albuterol , the distomer, exhibits a much lower binding affinity for the β2-adrenergic receptor.[2] While not completely devoid of interaction, its binding is weak and does not effectively induce the conformational change required for receptor activation and subsequent Gs protein coupling.[3]
Comparative Pharmacodynamic Parameters:
| Parameter | (R)-Albuterol | (S)-Albuterol | Reference |
| Binding Affinity (Ki) for β2-AR | High (Potent) | Low (Weak) | [2][8] |
| Functional Activity | Agonist | Largely Inactive/Potential Antagonist | [3][6] |
| cAMP Accumulation (EC50) | Low (High Potency) | High (Low Potency) or No Effect | [9] |
Downstream Signaling Pathways: The Canonical and Non-Canonical Effects
The binding of (R)-albuterol to the β2-adrenergic receptor primarily activates the canonical Gs-adenylyl cyclase-cAMP pathway, leading to bronchodilation. In contrast, (S)-albuterol appears to be largely inactive in this pathway and may even exert opposing effects through alternative signaling mechanisms.
The Bronchodilatory Pathway of (R)-Albuterol
Upon binding of (R)-albuterol, the β2-adrenergic receptor couples to the stimulatory G-protein (Gs).[7][10][11] This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets in airway smooth muscle cells, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation (bronchodilation).[7][12]
The Contrasting and Potentially Pro-inflammatory Effects of (S)-Albuterol
While largely inactive at the β2-adrenergic receptor's canonical pathway, some in vitro studies suggest that (S)-albuterol may not be entirely inert. There is evidence to suggest that it can promote pro-inflammatory and pro-constrictory pathways in airway smooth muscle cells.[2][5][6] These effects may be mediated through mechanisms independent of Gs protein activation.[5] For instance, some studies have indicated that (S)-albuterol can increase intracellular calcium concentrations and activate pathways involving PI3 kinase and NF-κB, which are associated with inflammation and cell proliferation.[2][5][9] It has also been shown to have no effect on cAMP release, and in some cases, can attenuate the cAMP release induced by (R)-albuterol.[9][13]
Experimental Protocols for Pharmacodynamic Characterization
To dissect the distinct pharmacodynamic profiles of the albuterol enantiomers, a suite of in vitro assays is employed. These assays provide quantitative data on receptor binding, functional activity, and downstream signaling events.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a ligand for its receptor.[14] It involves competing a radiolabeled ligand with unlabeled ligands of interest for binding to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the β2-adrenergic receptor from a suitable cell line (e.g., HEK293 or CHO cells) or tissue.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled β2-adrenergic antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compounds ((R)-albuterol, (S)-albuterol, or racemic albuterol).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger, cyclic AMP (cAMP), providing a measure of the ligand's functional activity (agonist or antagonist) and potency (EC50).
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the β2-adrenergic receptor in a multi-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds ((R)-albuterol, (S)-albuterol, or racemic albuterol).
-
Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined from the resulting dose-response curve.
β-Arrestin Recruitment Assay
This assay assesses another important aspect of GPCR signaling: β-arrestin recruitment. Upon agonist binding and receptor phosphorylation, β-arrestins are recruited to the receptor, leading to receptor desensitization and internalization, as well as initiating G-protein-independent signaling.
Step-by-Step Methodology:
-
Cell Line Engineering: Use a cell line that co-expresses the β2-adrenergic receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds.
-
Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two protein fragments into close proximity, allowing them to reconstitute a functional enzyme. The activity of this enzyme is then measured by adding a substrate that produces a luminescent or fluorescent signal.
-
Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Conclusion: A Tale of Two Enantiomers and Implications for Drug Development
The pharmacodynamic profiles of the (S)- and (R)-enantiomers of albuterol are starkly different. (R)-albuterol is a potent agonist at the β2-adrenergic receptor, driving the canonical signaling pathway that leads to bronchodilation. In contrast, (S)-albuterol is largely inactive in this regard and may even contribute to pro-inflammatory and pro-constrictory effects through alternative mechanisms. This understanding, derived from rigorous experimental evaluation, underscores the critical importance of considering chirality in drug development. For researchers and drug development professionals, a thorough characterization of the pharmacodynamics of individual enantiomers is not merely an academic exercise but a fundamental requirement for the development of safer and more effective therapeutics.
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Classical pathway of β2adrenergic receptor (β2AR) activating... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Mathieu, M. A., & Befus, A. D. (2006). (R)-albuterol decreases immune responses: role of activated T cells. Journal of immunology (Baltimore, Md. : 1950), 177(9), 6433–6441. [Link]
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Levalbuterol Inhibits Human Airway Smooth Muscle Cell Proliferation: Therapeutic Implications in the Management of Asthma | International Archives of Allergy and Immunology | Karger Publishers. (n.d.). Retrieved January 16, 2026, from [Link]
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Henderson, W. R., Jr, Teng, X., Karrow, N. A., & Hyseni, X. (2004). Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model. The Journal of Allergy and Clinical Immunology, 114(2), 349–355. [Link]
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An In-depth Technical Guide to (S)-Albuterol Hydrochloride
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (S)-Albuterol Hydrochloride. It provides core identifiers, detailed physicochemical properties, and established analytical methodologies, grounded in authoritative sources to ensure scientific integrity.
Section 1: Core Identification and Chemical Structure
(S)-Albuterol, the dextrorotatory enantiomer of racemic albuterol, is a compound of significant interest, though it is the (R)-enantiomer (Levalbuterol) that possesses the primary bronchodilatory activity.[1][2] Understanding the specific identifiers for the (S)-enantiomer hydrochloride salt is critical for accurate research and documentation.
Fundamental Identifiers
Precise identification of a chemical entity is the foundation of reproducible science. The primary identifiers for this compound are cataloged below.
| Identifier | Value | Source(s) |
| CAS Number | 50293-91-9 | [3][4][5] |
| Molecular Formula | C₁₃H₂₂ClNO₃ | [3][4] |
| Molecular Weight | 275.77 g/mol | [4][5] |
| IUPAC Name | 4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | [4] |
| Synonyms | (+)-Salbutamol Hydrochloride, (S)-Salbutamol HCl | [3][4] |
Structural Representation and Chemical Descriptors
The specific spatial arrangement of atoms dictates the molecule's interaction with biological systems.
Molecular Structure of this compound
A 2D representation of the chemical structure.
Key Chemical Descriptors:
| Descriptor | Value | Source(s) |
| InChI | InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m1./s1 | [4][5] |
| InChIKey | OWNWYCOLFIFTLK-UTONKHPSSA-N | [4] |
| SMILES | CC(C)(C)NCO.Cl | [4] |
These unique string identifiers are crucial for database searches and unambiguous molecular identification in computational chemistry applications.
Section 2: Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, formulation, and analytical characterization.
| Property | Value | Source(s) |
| Physical Form | White to Off-White Solid | [3] |
| Melting Point | >192°C (decomposes) | [3] |
| Solubility | Slightly soluble in Water and Methanol. | [3] |
| Stability | Hygroscopic | [3] |
| pKa | The estimated pKa of albuterol is 10.4, suggesting it can exist in a protonated form. | [2] |
Expert Insight: The hygroscopic nature of this compound necessitates storage under inert atmosphere and refrigerated conditions to prevent degradation and ensure the integrity of the material for experimental use.[3] Its limited solubility in water has implications for the preparation of stock solutions, often requiring the use of co-solvents or pH adjustment.
Section 3: Analytical Methodologies
Accurate quantification and characterization of this compound are paramount in research and quality control. This section details established analytical techniques.
Spectroscopic Analysis
UV-Visible Spectroscopy:
UV-Vis spectroscopy is a fundamental technique for the quantification of albuterol. The absorption maxima for albuterol are observed at 226 nm and 278 nm.[6] A common method involves dissolving the compound in 0.1N HCl, with a detection wavelength of 276 nm.[7][8]
Expert Insight: When developing a UV-Vis method, the choice of solvent is critical. While 0.1N HCl is effective, for HPLC applications requiring detection below 230 nm, using a mobile phase of acetonitrile and water with buffers like phosphoric acid is recommended to avoid solvent cutoff.[6]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC):
HPLC is the cornerstone for both quantification and chiral separation of albuterol enantiomers. The separation of (R)- and (S)-albuterol is a critical analytical challenge due to their identical physical and chemical properties in an achiral environment.
Chiral HPLC Method:
A robust method for the enantioselective separation of albuterol involves the use of a teicoplanin-based chiral stationary phase.[9][10]
-
Column: Chirobiotic T |[11]
-
Mobile Phase: A polar organic mobile phase is effective. One such composition is methanol/acetonitrile/glacial acetic acid/diethylamine (40:60:0.3:0.2, v/v/v/v).[9] Another reported mobile phase is methanol, 0.02% formic acid, and 0.1% ammonium formate.[11]
-
Detection: Fluorescence detection (Excitation: 230 nm, Emission: 310 nm) provides high sensitivity, allowing for quantification at picogram levels.[9] Tandem Mass Spectrometry (MS/MS) offers high specificity and is also widely used.[10][11]
Workflow for Chiral HPLC Analysis
A generalized workflow for the chiral analysis of albuterol enantiomers in a biological matrix.
Expert Insight: The choice of a teicoplanin-based chiral stationary phase is based on its proven ability to resolve a wide range of chiral compounds, including primary and secondary amines like albuterol. The mechanism of separation involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for the two enantiomers, leading to their differential retention times. The use of a polar organic mobile phase enhances these interactions.
Section 4: Conclusion
This technical guide provides a foundational understanding of this compound, from its fundamental identifiers to its analytical characterization. For researchers and drug development professionals, a firm grasp of these core concepts is essential for the design of robust experiments, the accurate interpretation of data, and the advancement of pharmaceutical science. The methodologies outlined herein represent established and reliable approaches, and their causal underpinnings have been elucidated to empower the user to adapt and troubleshoot as needed.
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PubMed. High-throughput chiral analysis of albuterol enantiomers in dog plasma using on-line sample extraction/polar organic mode chiral liquid chromatography with tandem mass spectrometric detection. Available from: [Link]
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DrugBank. Levalbuterol Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
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PubChem. This compound | C13H22ClNO3 | CID 71313025. Available from: [Link]
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PubChem. Levalbuterol Hydrochloride | C13H22ClNO3 | CID 123601. Available from: [Link]
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PharmaCompass. Levosalbutamol HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Available from: [Link]
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PubMed. Determination of the Enantiomers of Albuterol in Human and Canine Plasma by Enantioselective High-Performance Liquid Chromatography on a Teicoplanin-Based Chiral Stationary Phase. Available from: [Link]
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PubMed. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Available from: [Link]
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PubChem. (-)-Salbutamol | C13H21NO3 | CID 123600. Available from: [Link]
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Semantic Scholar. Determination of the enantiomers of albuterol in human and canine plasma by enantioselective high-performance liquid chromatography on a teicoplanin-based chiral stationary phase. Available from: [Link]
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PubChem. (S)-Albuterol-d9 Hydrochloride | C13H22ClNO3 | CID 171382635. Available from: [Link]
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Methodological & Application
Application Note: Enantioselective Analysis of (S)-Albuterol by Chiral High-Performance Liquid Chromatography
Introduction: The Rationale for Chiral Separation
Albuterol, also known as Salbutamol, is a potent β2-adrenergic agonist widely used in the management of bronchospasm in patients with asthma and chronic obstructive pulmonary disease (COPD). The molecule possesses a single chiral center, existing as two enantiomers: (R)-Albuterol (levalbuterol) and (S)-Albuterol. The pharmacological activity of racemic albuterol is almost exclusively attributed to the (R)-enantiomer, which is responsible for the therapeutic bronchodilatory effects.[1] Conversely, the (S)-enantiomer is metabolized more slowly and has been associated with an increase in bronchial reactivity, potentially counteracting the benefits of the (R)-enantiomer.[2]
Given the distinct pharmacological profiles of the enantiomers, regulatory bodies and pharmaceutical quality systems mandate strict control over the enantiomeric purity of albuterol drug substances and products. This application note provides a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) method for the robust, selective, and accurate quantification of the (S)-Albuterol enantiomer. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducible results.
Principle of Chiral Recognition on a Macrocyclic Glycopeptide Stationary Phase
The direct separation of enantiomers by HPLC is achieved by creating a transient, diastereomeric complex between the analyte and a chiral stationary phase (CSP).[3] This method employs a macrocyclic glycopeptide-based CSP, specifically a teicoplanin-based phase, which has demonstrated excellent selectivity for albuterol enantiomers.[4][5][6]
The chiral recognition mechanism is multifactorial, involving a combination of interactions:
-
Inclusion Complexation: The basket-like cavity of the teicoplanin molecule can include parts of the albuterol structure.
-
Hydrogen Bonding: The numerous hydroxyl and amide groups on the CSP provide sites for hydrogen bonding.
-
Dipole-Dipole and π-π Interactions: Aromatic rings in both the analyte and the CSP can engage in these interactions.
The precise three-dimensional fit required for these interactions to occur differs for (R)- and (S)-Albuterol. This difference in the stability of the transient diastereomeric complexes results in differential retention times, allowing for their separation and quantification.
Experimental Methodology
This section details the instrumentation, reagents, and optimized chromatographic conditions for the analysis.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Fluorescence detector.
-
Chiral Stationary Phase: Teicoplanin-based column (e.g., Chirobiotic T), 250 mm x 4.6 mm, 5 µm particle size.
-
Chemicals and Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Glacial Acetic Acid (ACS Grade)
-
Diethylamine (ACS Grade)
-
(R,S)-Albuterol Reference Standard
-
(S)-Albuterol Reference Standard
-
Purified Water (Type I)
-
Optimized Chromatographic Conditions
The following conditions have been optimized for baseline resolution and robust performance.
| Parameter | Condition |
| Column | Teicoplanin-based CSP (e.g., Chirobiotic T), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetonitrile / Glacial Acetic Acid / Diethylamine (40:60:0.3:0.2, v/v/v/v)[4][5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | Fluorescence: Excitation 230 nm, Emission 310 nm[4][5] Alternatively, UV at 225 nm can be used, though with lower sensitivity.[7][8] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Carefully measure the specified volumes of methanol, acetonitrile, glacial acetic acid, and diethylamine. Mix thoroughly and degas before use. The acidic and basic modifiers are critical for controlling the ionization state of albuterol and interacting with the CSP, thereby enhancing chiral recognition.
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of (R,S)-Albuterol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
System Suitability Solution (SSS): Dilute the Standard Stock Solution with Methanol to a final concentration of approximately 50 µg/mL. This solution contains both enantiomers at a known concentration.
-
Sample Preparation (for Drug Substance): Prepare the sample in the same manner as the Standard Stock Solution, targeting a final concentration of 0.5 mg/mL in Methanol.
System Suitability and Method Validation: Ensuring Trustworthiness
A validated analytical method requires a self-validating system. System Suitability Testing (SST) is a non-negotiable prerequisite to any sample analysis, acting as a daily verification of the system's performance.[9][10][11]
System Suitability Testing (SST) Protocol
Before initiating any sample sequence, perform the following steps:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Mobile Phase or a Methanol blank to ensure no interfering peaks are present at the retention times of the albuterol enantiomers.
-
Make five replicate injections of the System Suitability Solution (50 µg/mL).
-
Evaluate the resulting chromatograms against the acceptance criteria defined in Table 2.
The logic for this process is illustrated in the flowchart below.
Caption: Logic flowchart for the System Suitability Test (SST) protocol.
SST Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 1.8 | Ensures baseline separation between the (R)- and (S)-enantiomer peaks for accurate integration.[4][5] |
| Repeatability (%RSD) | ≤ 2.0% for peak areas of 5 replicate injections | Demonstrates the precision of the autosampler and detector response.[12] |
| Tailing Factor (T) | ≤ 2.0 for both enantiomer peaks | Confirms good peak shape, which is essential for accurate integration and indicates a healthy column. |
Method Validation Protocol Summary
The analytical method must be validated according to ICH Q2(R1) guidelines to prove its suitability for the intended purpose.[2][13] The following parameters are critical.
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze a blank (Methanol) and a sample spiked with known related substances. | No interfering peaks at the retention times of (R)- or (S)-Albuterol. |
| Linearity | Analyze a series of solutions ranging from the LOQ to 150% of the target concentration for the undesired (S)-enantiomer. | Correlation coefficient (r²) ≥ 0.998.[14] |
| Accuracy | Analyze samples spiked with known amounts of (S)-Albuterol at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). | Percent recovery typically between 98.0% and 102.0%. |
| Precision (Repeatability) | Perform six independent preparations of the same sample and calculate the %RSD of the (S)-Albuterol content. | %RSD ≤ 5.0% for low-level enantiomeric impurity. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of (S)-Albuterol that provides a signal-to-noise ratio of at least 10 and meets precision/accuracy criteria. | S/N ≥ 10. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temp ±2°C). | System suitability parameters must still be met. |
Data Analysis and Workflow
The overall workflow from sample receipt to final result is depicted below.
Caption: General experimental workflow for chiral HPLC analysis of albuterol.
Calculation
The percentage of the (S)-Albuterol enantiomer is calculated using the area percent method, as shown in the formula below:
% (S)-Albuterol = [ Area(S)-Albuterol / (Area(S)-Albuterol + Area(R)-Albuterol) ] x 100
Where:
-
Area(S)-Albuterol is the integrated peak area of the (S)-enantiomer.
-
Area(R)-Albuterol is the integrated peak area of the (R)-enantiomer.
Under the specified conditions, the (S)-enantiomer is typically the second peak to elute.
References
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Zábojníková, M., et al. (2005). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1003-10. [Link]
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Adams, A. G., & Stewart, J. T. (1993). A High Performance Liquid Chromatographic Method for the Determination of Albuterol Enantiomers in Human Serum Using Solid Phase. Journal of Liquid Chromatography, 16(18), 3863-3876. [Link]
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Dong, M. W. (2004). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America, 22(4), 332-343. [Link]
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Fried, K. M., et al. (1998). Determination of the Enantiomers of Albuterol in Human and Canine Plasma by Enantioselective High-Performance Liquid Chromatography on a Teicoplanin-Based Chiral Stationary Phase. Chirality, 10(5), 484-91. [Link]
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Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group Learning Center. [Link]
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Semantic Scholar. (n.d.). Determination of the enantiomers of albuterol in human and canine plasma by enantioselective high-performance liquid chromatography on a teicoplanin-based chiral stationary phase. Semantic Scholar. [Link]
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Boulton, D. W., & Fawcett, J. P. (2000). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1151-8. [Link]
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Phanasekar, P. G., & Sharma, P. (2019). Development and validation of a novel HPLC method for estimation of albuterol in buffer-ethanol system. Journal of Harmonized Research in Applied Sciences, 7(2), 21-25. [Link]
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Zhong, S., et al. (2005). High-throughput chiral analysis of albuterol enantiomers in dog plasma using on-line sample extraction/polar organic mode chiral liquid chromatography with tandem mass spectrometric detection. Journal of Chromatography B, 820(2), 211-8. [Link]
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Snehalatha, B., et al. (2014). Development and Validation of a HPLC-MS/MS Method for the Determination of Albuterol in Human Plasma. Pharmacophore, 5(5), 647-656. [Link]
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Singh, S., et al. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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ResearchGate. (n.d.). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. ResearchGate. [Link]
-
ResearchGate. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. ResearchGate. [Link]
-
Kumar, S., & Kumar, P. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 435-442. [Link]
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ResearchGate. (n.d.). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. ResearchGate. [Link]
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Jendretzki, A., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Metabolites, 13(10), 1089. [Link]
-
ResearchGate. (n.d.). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. ResearchGate. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Albuterol. HELIX Chromatography. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
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Inamdar, S., et al. (2004). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 639-49. [Link]
-
SIELC Technologies. (n.d.). USP Analysis of Albuterol Using a Legacy L1 Column. SIELC Technologies. [Link]
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Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
ResearchGate. (n.d.). Development and validation of analytical methods for selective determination of albuterol and budesonide in Airsupra inhalation aerosol using spectrophotometry. ResearchGate. [Link]
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Application Notes and Protocols for Studying (S)-Albuterol Effects in Animal Models
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Albuterol, a widely used bronchodilator, is a racemic mixture of (R)-Albuterol (levalbuterol) and (S)-Albuterol. The bronchodilatory effects are attributed to the (R)-enantiomer, while the (S)-enantiomer is often considered inert or even detrimental.[1] Growing evidence suggests that (S)-Albuterol may possess pro-inflammatory and pro-constrictory properties, potentially counteracting the therapeutic benefits of (R)-Albuterol.[2][3] These application notes provide a comprehensive guide for researchers to investigate the effects of (S)-Albuterol using established animal models. This document details the rationale behind model selection, comprehensive experimental protocols, and key endpoint analyses to elucidate the pharmacological and potential pathological roles of (S)-Albuterol.
Introduction: The Rationale for Studying (S)-Albuterol
Albuterol is a cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD), acting as a selective beta-2 adrenergic receptor agonist to induce bronchodilation.[4][5] It is administered as a racemic mixture of two enantiomers: (R)-Albuterol and (S)-Albuterol.[1] While (R)-Albuterol is the active bronchodilator, the pharmacological profile of (S)-Albuterol is more complex and controversial.[6]
Some in vitro and in vivo studies suggest that (S)-Albuterol is not merely an inactive isomer but may exhibit properties that could be detrimental in the context of airway diseases.[3] These include augmenting bronchospasm, promoting pro-inflammatory pathways, and increasing airway hyperresponsiveness.[2][7] Furthermore, (S)-Albuterol has a longer half-life in the human circulation compared to (R)-Albuterol, leading to its accumulation with chronic use of racemic albuterol.[1] This accumulation could potentially exacerbate the adverse effects.
Given these concerns, it is crucial to have robust preclinical models to dissect the specific effects of (S)-Albuterol on airway inflammation, hyperresponsiveness, and potential systemic effects. This guide provides detailed protocols for utilizing well-validated animal models to investigate the pharmacological and toxicological profile of (S)-Albuterol.
Mechanistic Background: (S)-Albuterol's Putative Signaling Pathways
The therapeutic action of (R)-Albuterol is mediated through the canonical beta-2 adrenergic receptor (β2AR) signaling pathway. Activation of β2AR by (R)-Albuterol stimulates the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent smooth muscle relaxation.[5][8]
In contrast, the proposed mechanisms for (S)-Albuterol's adverse effects are multifaceted and involve non-traditional signaling pathways. In human bronchial smooth muscle cells, (S)-Albuterol has been shown to increase the expression and activity of the pro-constrictory Gialpha-1 protein and intracellular calcium concentration ([Ca2+]i) upon methacholine stimulation.[2] Additionally, it has been demonstrated to activate pro-inflammatory pathways involving PI3 kinase and NF-kappaB.[2]
Selection of Animal Models
The choice of animal model is critical for obtaining translatable data. While various species have been used to study asthma, the mouse is currently the most common model due to the availability of immunological and molecular tools.[9][10]
| Animal Model | Advantages | Disadvantages | Relevance to (S)-Albuterol Studies |
| Mouse (e.g., BALB/c) | Well-characterized immune system, Th2-prone strain ideal for allergic asthma models, availability of transgenic strains, cost-effective.[11][12] | Small airway size can present technical challenges for physiological measurements.[9] | Excellent for studying the inflammatory and airway hyperresponsiveness effects of (S)-Albuterol.[7] |
| Rat (e.g., Brown-Norway) | Larger than mice, allowing for easier physiological measurements. Propensity for a late allergic response.[9] | Fewer available immunological reagents compared to mice. | Suitable for investigating both acute and chronic effects of (S)-Albuterol on airway function. |
| Guinea Pig | Airway physiology is very similar to humans, strong response to allergens.[10] | Lack of specific probes and reagents for studying allergic outcomes.[10] | Historically important model, useful for pharmacological screening of bronchodilators and bronchoconstrictors. |
| Non-Human Primate (e.g., Rhesus Macaque) | High genetic and physiological similarity to humans, allowing for human-relevant pulmonary function tests.[13] | Expensive, labor-intensive, and long study durations.[12] | Considered the most appropriate model for human asthma, ideal for late-stage preclinical validation of (S)-Albuterol's effects.[13] |
For initial investigations into the pro-inflammatory and bronchoconstrictive effects of (S)-Albuterol, the ovalbumin (OVA)-induced allergic asthma model in BALB/c mice is highly recommended due to its robustness, reproducibility, and relevance to the Th2-mediated inflammation characteristic of allergic asthma.[14]
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
This protocol is a standard method for inducing an allergic asthma phenotype in mice.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
(S)-Albuterol, (R)-Albuterol, and racemic Albuterol solutions
-
Vehicle control (e.g., sterile saline)
-
Ultrasonic nebulizer
-
Whole-body plethysmography system or invasive lung function measurement system (e.g., flexiVent)
Procedure:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (IP) injection of 100 µL of a solution containing 20 µg OVA and 2 mg Alum in PBS.[15]
-
A control group should receive IP injections of PBS with Alum only.
-
-
Challenge:
-
From days 21 to 24, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes daily in a whole-body exposure chamber.[16]
-
The control group is challenged with aerosolized PBS.
-
-
Treatment Administration:
-
Administer (S)-Albuterol, (R)-Albuterol, racemic Albuterol, or vehicle control via a chosen route (e.g., intraperitoneal injection, inhalation, or osmotic mini-pump) at a predetermined dose and schedule. For example, treatment can be given 30 minutes prior to each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is assessed by measuring the bronchoconstrictive response to a chemical agonist like methacholine.[9]
Procedure (using invasive lung function measurement):
-
24 hours after the final OVA challenge, anesthetize the mouse.
-
Surgically cannulate the trachea and mechanically ventilate the mouse using a system like the flexiVent.[11]
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and measure lung resistance (Rrs) and elastance (Ers).[17]
-
Plot the dose-response curve for each treatment group.
| Expected Outcome | (S)-Albuterol | (R)-Albuterol | Racemic Albuterol | Vehicle Control |
| Airway Resistance (Rrs) | Increased | Decreased or no change | Intermediate effect | Baseline AHR in OVA-sensitized mice |
Analysis of Bronchoalveolar Lavage Fluid (BALF)
BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.
Procedure:
-
Following AHR measurement, euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill and aspirate 1 mL of ice-cold PBS into the lungs three times.
-
Pool the recovered fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform a differential cell count (eosinophils, neutrophils, macrophages, lymphocytes).
| Expected Outcome | (S)-Albuterol | (R)-Albuterol | Racemic Albuterol | Vehicle Control |
| Eosinophil Count | Increased or no change | Decreased | Intermediate effect | Significantly increased in OVA-sensitized mice |
| Neutrophil Count | Potentially increased | No significant change | Potentially increased | May be slightly elevated in OVA-sensitized mice |
Lung Histopathology
Histological analysis of lung tissue provides a qualitative and quantitative assessment of airway inflammation and remodeling.[18]
Procedure:
-
After BALF collection, perfuse the lungs with PBS and fix them with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for mucus-producing goblet cells.[19]
-
Score the lung sections for peribronchial and perivascular inflammation, and quantify goblet cell hyperplasia.[20]
| Expected Outcome | (S)-Albuterol | (R)-Albuterol | Racemic Albuterol | Vehicle Control |
| Inflammatory Infiltrate | Increased | Decreased | Intermediate effect | Significant peribronchial and perivascular inflammation |
| Goblet Cell Hyperplasia | Increased or no change | Decreased | Intermediate effect | Significant increase in goblet cells |
Cardiovascular Safety Assessment
Beta-2 adrenergic agonists can have cardiovascular side effects, such as tachycardia and changes in blood pressure.[21] It is important to evaluate the cardiovascular safety of (S)-Albuterol.
Model: Conscious, unrestrained, telemetered dogs or non-human primates are the preferred models for cardiovascular safety pharmacology studies.[22][23]
Procedure:
-
Surgically implant telemetry devices for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.[24]
-
Allow for a sufficient recovery period after surgery.
-
Administer single or multiple doses of (S)-Albuterol, (R)-Albuterol, racemic Albuterol, and vehicle control.
-
Continuously record cardiovascular parameters before, during, and after drug administration.
-
Analyze the data for changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval).[25]
| Parameter | Expected Effect of a β2-Agonist | Potential Concern with (S)-Albuterol |
| Heart Rate | Increase (tachycardia) | Exaggerated or prolonged tachycardia |
| Blood Pressure | Decrease in diastolic pressure | Significant hypotension |
| QTc Interval | Potential for prolongation | Clinically significant QTc prolongation, which can be pro-arrhythmic |
Data Interpretation and Conclusion
The data generated from these studies will provide a comprehensive profile of the in vivo effects of (S)-Albuterol. An increase in airway hyperresponsiveness, inflammatory cell infiltration, and adverse histological changes in the lungs of animals treated with (S)-Albuterol would support the hypothesis that this enantiomer has detrimental effects in the context of allergic airway disease. Cardiovascular safety data will be crucial for assessing the overall risk profile of (S)-Albuterol.
These findings will be critical for informing the development of enantiomerically pure formulations of beta-2 agonists and for understanding the potential clinical consequences of chronic racemic albuterol use.
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Application Notes and Protocols for In Vivo Research Using (S)-Albuterol Hydrochloride
Introduction: The Enantiomeric Paradox of Albuterol
For decades, racemic albuterol, a 50:50 mixture of two mirror-image isomers, (R)-Albuterol and (S)-Albuterol, has been a cornerstone in the management of bronchoconstrictive diseases.[1] The therapeutic efficacy of the racemate is attributed exclusively to the (R)-enantiomer, also known as levalbuterol, which is a potent β2-adrenergic receptor agonist that promotes bronchodilation.[1][2][3] The (S)-enantiomer was long considered an inert "distomer." However, a growing body of evidence has challenged this view, revealing that (S)-Albuterol possesses distinct biological activities that may, in fact, oppose the beneficial effects of its counterpart.[4]
In vitro and in vivo studies have demonstrated that (S)-Albuterol can exhibit pro-inflammatory, pro-constrictory, and hyperreactive effects.[2][5] Furthermore, pharmacokinetic studies reveal that (S)-Albuterol is metabolized and cleared from the body more slowly than (R)-Albuterol, leading to its accumulation with chronic use of the racemic mixture.[4][5][6] This accumulation may contribute to the clinical phenomena of tolerance or paradoxical bronchospasm observed in some patients.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting in vivo research on (S)-Albuterol Hydrochloride. The objective is to facilitate the investigation of its distinct pharmacology and to elucidate its role in airway biology and the overall therapeutic profile of racemic albuterol.
Section 1: Contrasting Mechanisms of Action - The Two Faces of Albuterol
The opposing effects of the albuterol enantiomers stem from their differential engagement with cellular signaling pathways.
(R)-Albuterol: The Therapeutic Agonist (R)-Albuterol selectively binds to β2-adrenergic receptors on airway smooth muscle cells.[7] This interaction activates the Gs alpha subunit of the associated G-protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[8][9] The rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and bronchodilation.[10] Additionally, (R)-Albuterol has demonstrated anti-inflammatory properties, including the ability to reduce the influx of eosinophils and decrease levels of pro-inflammatory cytokines like IL-4.[11][12]
(S)-Albuterol: The Pro-inflammatory Distomer In stark contrast, (S)-Albuterol does not meaningfully contribute to bronchodilation. Instead, it has been shown to activate pro-constrictory and pro-inflammatory pathways.[5] Research indicates that (S)-Albuterol can increase the expression and activity of the Gi alpha subunit, which inhibits adenylyl cyclase, and enhance intracellular free calcium ([Ca2+]i) concentrations upon stimulation with a muscarinic agonist like methacholine.[5] This elevation in calcium promotes bronchoconstriction. Furthermore, (S)-Albuterol activates pro-inflammatory signaling cascades involving Phosphatidylinositol 3-kinase (PI3K) and the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[5]
Caption: Opposing signaling pathways of Albuterol enantiomers.
Section 2: Pharmacokinetic & Pharmacodynamic Profile
A critical aspect of understanding (S)-Albuterol's in vivo impact is its pharmacokinetic profile, which differs significantly from that of (R)-Albuterol.
| Parameter | (R)-Albuterol | (S)-Albuterol | Reference(s) |
| Primary Action | Bronchodilation, Anti-inflammatory | Pro-inflammatory, Pro-constrictory | [1][2][11] |
| Metabolism | Faster | Slower (metabolizes ~10x slower) | [5][6] |
| Elimination Half-life | ~4 hours | ~6 hours | [13] |
| In Vivo Effect | Reduces airway eosinophil influx and mucus hypersecretion | Increases allergen-induced airway edema and hyperresponsiveness | [11] |
| Accumulation | Less likely to accumulate | Accumulates with chronic racemic albuterol administration | [4][5] |
Section 3: In Vivo Research Applications
The distinct biological activities of this compound make it a valuable tool for a range of in vivo research applications:
-
Modeling Airway Inflammation: Use (S)-Albuterol to induce or exacerbate inflammatory responses in animal models of asthma or COPD, providing a platform to test novel anti-inflammatory therapeutics.
-
Investigating Bronchial Hyperresponsiveness: Explore the mechanisms by which (S)-Albuterol increases airway sensitivity to contractile stimuli like methacholine.[11]
-
Studying Racemic Albuterol Toxicity: Elucidate the contribution of the (S)-enantiomer to the adverse effects, tolerance, or paradoxical reactions associated with long-term use of racemic albuterol.
-
Validating the Therapeutic Advantage of Levalbuterol: Use (S)-Albuterol as a comparator to demonstrate the superior efficacy and safety profile of enantiomerically pure (R)-Albuterol.
Section 4: Protocol - (S)-Albuterol Effects in a Murine Model of Allergic Airway Inflammation
This protocol provides a validated method for assessing the in vivo effects of (S)-Albuterol on airway inflammation and hyperresponsiveness using an ovalbumin (OVA)-sensitized mouse model.[11]
Caption: Experimental workflow for the murine asthma model.
A. Materials and Reagents
-
Test Compounds: this compound, (R)-Albuterol Hydrochloride, Racemic Albuterol Sulfate (all high purity, >99%).
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS).
-
Sensitizing/Challenge Agent: Ovalbumin (OVA), Grade V.
-
Adjuvant: Aluminum hydroxide (Alum).
-
Bronchoconstrictor: Methacholine chloride.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Equipment: Mini-osmotic pumps (e.g., Alzet®), nebulizer/aerosol delivery system, whole-body plethysmograph or forced oscillation system for lung function measurement.
B. Experimental Groups
-
Vehicle Control: OVA-sensitized/challenged mice receiving vehicle (PBS).
-
(S)-Albuterol: OVA-sensitized/challenged mice receiving (S)-Albuterol HCl.
-
(R)-Albuterol: OVA-sensitized/challenged mice receiving (R)-Albuterol HCl (active control).
-
Racemic Albuterol: OVA-sensitized/challenged mice receiving racemic albuterol sulfate.
C. Step-by-Step Methodology
-
Sensitization (Day 0 and 14):
-
Administer an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in a total volume of 200 µL PBS.[11]
-
Repeat the IP injection on Day 14.
-
-
Drug Administration (Initiated on Day 13):
-
Prepare drug solutions in sterile PBS to deliver a dose of 1 mg/kg/day.[11]
-
Surgically implant mini-osmotic pumps subcutaneously on the dorsal side of the mice under anesthesia. The pumps will continuously deliver the assigned compound or vehicle for the remainder of the study.
-
Causality Rationale: Using osmotic pumps provides continuous, steady-state drug exposure, which is crucial for evaluating the effects of chronic administration and the impact of the longer half-life of (S)-Albuterol.
-
-
Airway Challenge (Day 14, 25, 35):
-
Lightly anesthetize the mice.
-
Administer an intranasal challenge of 50 µg OVA in 50 µL PBS.[11]
-
-
Endpoint Analysis (Day 36):
-
Airway Hyperresponsiveness (AHR) Measurement:
-
24 hours after the final OVA challenge, assess AHR.
-
Place mice in a whole-body plethysmograph or use a forced oscillation system.
-
Record baseline airway resistance.
-
Expose mice to aerosolized PBS followed by increasing concentrations of methacholine (e.g., 3, 6, 12, 25 mg/mL).
-
Measure the change in airway resistance to determine the provocative concentration causing a 200% increase (PC200).
-
-
Bronchoalveolar Lavage (BAL) Fluid Collection:
-
Immediately following AHR measurement, euthanize mice.
-
Cannulate the trachea and lavage the lungs with 3 x 0.5 mL of ice-cold PBS.
-
Centrifuge the collected BAL fluid. Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, TNF-α) via ELISA.
-
Resuspend the cell pellet for total cell counts (using a hemocytometer) and differential cell counts (using cytospin preparations stained with Wright-Giemsa).
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production and goblet cell hyperplasia.
-
-
Serum Analysis:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Isolate serum and measure levels of OVA-specific IgE by ELISA.
-
-
Section 5: Critical Considerations for In Vivo Studies
-
Enantiomeric Purity: The single most critical factor is the purity of the this compound used. Contamination with even small amounts of the highly potent (R)-enantiomer can confound results. Always verify the enantiomeric excess of the test article via appropriate analytical methods (e.g., chiral chromatography).
-
Route of Administration: While this protocol uses osmotic pumps for chronic exposure, other routes like nebulization or intratracheal instillation can be used for acute studies.[14][15] The choice of route should align with the research question (e.g., acute bronchodilator response vs. chronic inflammatory modulation).
-
Cardiovascular Monitoring: Beta-adrenergic agonists are known to have cardiovascular side effects, including tachycardia and palpitations.[16][17] While these are primarily associated with β2-receptor activation by (R)-Albuterol, it is prudent to monitor heart rate and blood pressure, particularly when using high doses or systemic administration routes, to identify any potential off-target effects of (S)-Albuterol.
-
Dystonic Reactions: Although extremely rare and not well-documented for (S)-Albuterol specifically, high doses of beta-agonists have been anecdotally linked to dystonic spasms.[18] Researchers should be aware of the general characteristics of dystonic reactions, which involve involuntary muscle contractions.[19]
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Introduction: The Rationale for Stereospecific Analysis
An Application Guide to the Spectroscopic Analysis of (S)-Albuterol Hydrochloride
Albuterol, also known as Salbutamol, is a selective β2-adrenergic agonist widely prescribed for the management of bronchospasm in patients with reversible obstructive airway disease such as asthma.[1] The molecule possesses a single chiral center, existing as two enantiomers: (R)-Albuterol and (S)-Albuterol. The therapeutic bronchodilator activity resides almost exclusively in the (R)-enantiomer (levalbuterol).[2] The (S)-enantiomer is not only inactive as a bronchodilator but has been associated with potential pro-inflammatory effects and may contribute to paradoxical bronchospasm in some patients.
This critical difference in pharmacological activity underscores the necessity for rigorous analytical methods to characterize the enantiomerically pure form of the drug. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established clear guidelines emphasizing the need to characterize individual stereoisomers in drug development, making enantioselective analysis a mandatory step.[3][4][5]
This application note provides a comprehensive guide to the spectroscopic analysis of this compound. While the focus is on the (S)-enantiomer, these methods are foundational for the analysis of any albuterol species. We will delve into the core spectroscopic techniques required for unequivocal identification, structural confirmation, quantification, and the critical determination of enantiomeric purity. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale to ensure robust and reliable results.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Technique: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, NMR serves as a primary method for confirming its covalent structure and ensuring the absence of structural isomers or process-related impurities.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound reference standard or test sample. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a clean NMR tube. D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH), which can simplify the spectrum.
-
Instrument Setup: The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6] The instrument should be properly tuned and shimmed to ensure optimal resolution and line shape.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a suitable window function (e.g., exponential multiplication) followed by a Fourier Transform. Phase and baseline correct the resulting spectrum and calibrate it using the residual solvent peak as an internal reference (e.g., HDO at ~4.79 ppm in D₂O).
Data Interpretation: The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C spectrum, provide a unique fingerprint of the albuterol molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Albuterol (Note: Shifts are approximate and can vary based on solvent and pH. Data is compiled from typical spectra.)[7]
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| tert-Butyl (CH₃)₃ | ~1.3 | ~27.0 | A sharp singlet in ¹H NMR integrating to 9 protons. |
| tert-Butyl (C) | N/A | ~57.0 | Quaternary carbon. |
| -CH₂-N | ~3.1 - 3.3 | ~50.0 | Methylene protons adjacent to the nitrogen. |
| -CH(OH)- | ~4.9 - 5.1 | ~68.0 | Methine proton at the chiral center. |
| Ar-CH₂OH | ~4.6 | ~63.0 | Methylene protons of the hydroxymethyl group. |
| Aromatic H (Position 2) | ~7.4 | ~129.0 | Aromatic proton adjacent to the -CH(OH) group. |
| Aromatic H (Position 5) | ~6.9 | ~116.0 | Aromatic proton ortho to the phenolic -OH. |
| Aromatic H (Position 6) | ~6.8 | ~125.0 | Aromatic proton meta to the phenolic -OH. |
| Aromatic C (Substituted) | N/A | ~125-156 | Quaternary aromatic carbons. |
Causality and Trustworthiness: The protocol is self-validating through the consistency of the observed data. The integration of the ¹H signals must correspond to the number of protons in the molecule (e.g., the 9H singlet for the tert-butyl group). The chemical shifts and splitting patterns must align with the known structure. Any significant deviation would immediately indicate a structural modification or the presence of a major impurity.
Diagram of NMR Analysis Workflow:
Functional Group Identification by Infrared (IR) Spectroscopy
Principle of the Technique: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). Since different functional groups vibrate at characteristic frequencies, an IR spectrum provides a distinct "fingerprint" of the molecule. It is a rapid and reliable method for identity confirmation and is a required test in many pharmacopeias, including the United States Pharmacopeia (USP).[8][9]
Protocol for FT-IR Analysis (ATR Method):
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the sampling area.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background. Compare the obtained spectrum with a reference spectrum of a known standard.
Data Interpretation: The IR spectrum of Albuterol Hydrochloride will exhibit characteristic absorption bands corresponding to its various functional groups.
Table 2: Key IR Absorption Bands for Albuterol Hydrochloride [10][11][12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 (broad) | O-H Stretch | Phenolic and Alcoholic Hydroxyls |
| 3000 - 2850 | C-H Stretch | Aliphatic (e.g., tert-butyl) |
| ~2800 - 2400 (broad) | N-H Stretch | Secondary Ammonium Salt (-NH₂⁺-) |
| ~1610, 1500, 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Phenolic C-O |
| ~1030 | C-O Stretch | Alcoholic C-O |
Causality and Trustworthiness: This protocol is validated by direct comparison. According to USP monograph standards for Albuterol, the IR absorption spectrum of the sample should exhibit maxima only at the same wavelengths as that of a USP Albuterol Reference Standard.[8][13] The presence of all characteristic peaks and the overall pattern matching confirms the material's identity and the integrity of its functional groups.
Diagram of FT-IR Analysis Workflow:
Quantification by UV-Visible (UV-Vis) Spectroscopy
Principle of the Technique: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. The substituted benzene ring in Albuterol acts as a chromophore, absorbing UV light at a characteristic wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte, making this a simple and robust method for quantification.
Protocol for Quantitative Analysis:
-
Solvent Selection: A common and official medium for Albuterol analysis is 0.1 N Hydrochloric Acid (HCl).[9][14]
-
Preparation of Standard Stock Solution: Accurately weigh approximately 20 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 N HCl to obtain a concentration of ~200 µg/mL.
-
Preparation of Working Solutions & Calibration Curve: Create a series of dilutions from the stock solution to cover a linear range (e.g., 5-30 µg/mL).[14][15]
-
Determination of λmax: Scan one of the working standard solutions (e.g., 15 µg/mL) from 400 nm to 200 nm against a 0.1 N HCl blank to determine the wavelength of maximum absorbance (λmax). For Albuterol, this is consistently found at approximately 276 nm.[14][16][17]
-
Sample Measurement: Prepare the test sample in 0.1 N HCl to a final concentration expected to fall within the calibration range. Measure the absorbance of all standard and sample solutions at λmax (276 nm).
-
Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the test sample using the linear regression equation derived from the curve.
Data Interpretation: The primary data points are the λmax and the linear regression from the calibration curve.
Table 3: Typical UV-Vis Spectroscopic Parameters for Albuterol
| Parameter | Value | Reference |
| Solvent | 0.1 N Hydrochloric Acid | [9][14] |
| λmax | ~276 nm | [14][16][17] |
| Linearity Range | Typically 10-120 µg/mL | [14][15][18] |
| Correlation Coefficient (r²) | > 0.999 | Expected for a valid method |
Causality and Trustworthiness: The validity of this method rests on the Beer-Lambert Law. The protocol establishes its own trustworthiness through the generation of a linear calibration curve with a high correlation coefficient (r² > 0.999), demonstrating a direct and predictable relationship between absorbance and concentration. The method's precision and accuracy can be further validated as per ICH guidelines.[19]
Diagram of UV-Vis Quantitative Analysis Workflow:
Molecular Weight and Fragmentation by Mass Spectrometry (MS)
Principle of the Technique: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the analyte with high precision and accuracy. Furthermore, fragmentation patterns generated within the mass spectrometer offer structural information that can be used to confirm the identity of the compound. For (S)-Albuterol, MS is essential for confirming its molecular formula and providing orthogonal identity confirmation.
Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with liquid chromatography and electrospray ionization (ESI), such as a mixture of methanol and water with 0.1% formic acid.
-
Chromatography (Optional but Recommended): Introduce the sample via an HPLC system to separate the analyte from any excipients or impurities before it enters the mass spectrometer. A simple reversed-phase C18 column can be used for this purpose.[20]
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode. ESI is ideal for polar molecules like Albuterol, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis:
-
Full Scan Mode: Acquire a full scan mass spectrum to identify the m/z of the parent ion. The molecular weight of Albuterol free base (C₁₃H₂₁NO₃) is 239.32 g/mol . Therefore, the protonated molecule [M+H]⁺ should be observed at m/z 240.
-
Tandem MS (MS/MS): For further structural confirmation, select the parent ion (m/z 240) and subject it to collision-induced dissociation (CID). This will generate characteristic fragment ions.
-
Data Interpretation: The key is to identify the correct parent ion and plausible fragment ions.
Table 4: Expected Mass Spectrometry Data for Albuterol
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 240.16 | Protonated molecule of Albuterol free base.[21] |
| Fragment 1 | 184.1 | Loss of isobutylene [C₄H₈] from the tert-butyl group. |
| Fragment 2 | 166.1 | Subsequent loss of water [H₂O]. |
| Fragment 3 | 148.1 | Further loss of water or rearrangement fragments. |
Causality and Trustworthiness: The detection of the ion at m/z 240.16 (using high-resolution MS) confirms the elemental composition of C₁₃H₂₂NO₃⁺. The fragmentation pattern serves as a secondary fingerprint. This multi-faceted data provides extremely high confidence in the identity of the analyte. The protocol is self-validating; if the observed mass does not match the theoretical mass within a few parts-per-million (ppm) on a high-resolution instrument, the compound is not what it is presumed to be.
Diagram of LC-MS Identity Confirmation Workflow:
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Principle of the Technique: Enantiomers have identical physical and spectroscopic properties in an achiral environment. Therefore, techniques like NMR, IR, and standard UV-Vis cannot differentiate between (S)-Albuterol and (R)-Albuterol. To separate them, a chiral environment is required. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus be separated. This is the most critical analysis for an enantiopure drug.
Protocol for Chiral HPLC Analysis:
-
Column Selection: The choice of CSP is paramount. For Albuterol enantiomers, macrocyclic glycopeptide phases, such as those based on teicoplanin, have proven to be highly effective.[22][23][24]
-
Mobile Phase Preparation: A polar organic mobile phase is typically used. An example composition is Methanol/Acetonitrile/Glacial Acetic Acid/Diethylamine (40:60:0.3:0.2, v/v/v/v).[23][24] The acidic and basic additives are crucial for improving peak shape and resolution by interacting with the analyte and the stationary phase.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 10-50 µg/mL).
-
System Suitability: Before analyzing samples, inject a solution containing the racemate (a 50:50 mixture of R- and S-Albuterol). The system is suitable for use only if the chromatographic separation is adequate.
-
Resolution (Rs): The resolution between the two enantiomer peaks must be greater than 1.5 to ensure baseline separation.
-
-
Analysis and Detection: Inject the prepared sample solution. Monitor the column eluent using a UV detector at 230 nm or 276 nm, or a fluorescence detector for higher sensitivity (Excitation: 230 nm, Emission: 310 nm).[23][24] For unequivocal peak identification, a mass spectrometer can be used as the detector (LC-MS).[22][25]
-
Calculation of Enantiomeric Purity: Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times (determined from injecting a pure standard of one enantiomer, if available, or by historical data). Calculate the percentage of the undesired (R)-enantiomer and the enantiomeric excess (% ee) of the (S)-enantiomer.
-
% (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] x 100
-
% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Data Interpretation: The key output is the chromatogram showing two separated peaks for the racemate and, ideally, only one major peak for the enantiopure sample with a very small or non-existent peak for the counter-enantiomer.
Table 5: Typical Chiral HPLC System Suitability Parameters
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | > 1.5 | Ensures accurate integration of each enantiomeric peak without overlap. |
| Tailing Factor | < 2.0 | Indicates good peak shape, which is necessary for accurate quantification. |
| Reproducibility (%RSD) | < 2.0% for 5 replicate injections | Demonstrates the precision and stability of the analytical system. |
Causality and Trustworthiness: The protocol's integrity is established by the system suitability test. By first demonstrating that the method can separate the enantiomers (using a racemic mixture), the subsequent analysis of the (S)-Albuterol sample becomes a valid test for its enantiomeric purity. This self-validating step is a cornerstone of good laboratory practice and is required by regulatory agencies.[4]
Diagram of Chiral HPLC Analysis Workflow:
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Application Notes and Protocols for the Use of (S)-Albuterol Hydrochloride in Laboratory Animal Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S)-Albuterol Hydrochloride, the pharmacologically active R-enantiomer of albuterol, in laboratory animal models. This guide delves into the mechanism of action, recommended dosage ranges for mice and rats across various administration routes, and detailed, step-by-step protocols for its preparation and administration. Furthermore, it outlines methods for monitoring the physiological effects of (S)-Albuterol, including its bronchodilatory and potential cardiovascular side effects, to ensure experimental accuracy and animal welfare. The protocols and recommendations herein are grounded in established scientific literature to support the design of robust and reproducible preclinical studies.
Introduction: The Rationale for Enantiomerically Pure (S)-Albuterol
Albuterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is a chiral molecule that exists as two mirror-image isomers, or enantiomers: (R)-albuterol and (S)-albuterol.[1] Commercially available racemic albuterol is a 50:50 mixture of these two enantiomers.[2] However, extensive research has demonstrated that the bronchodilatory and bronchoprotective effects are almost exclusively attributable to the (R)-enantiomer, now known as levalbuterol or this compound.[3]
Conversely, the (S)-enantiomer is not inert and has been associated with paradoxical effects, including the potential to exacerbate airway hyperreactivity and inflammation.[2][4] In preclinical models, (S)-albuterol has been shown to be ineffective in countering spasmogens.[5] Given these distinct pharmacological profiles, the use of enantiomerically pure this compound in research allows for a more precise investigation of β2-adrenergic receptor agonism, eliminating the confounding variables introduced by the (S)-enantiomer. This targeted approach is crucial for accurately assessing the therapeutic potential and safety profile of novel respiratory drug candidates.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] The binding of (S)-Albuterol to these G-protein coupled receptors initiates a well-defined signaling cascade:
-
Receptor Activation: (S)-Albuterol binds to the β2-adrenergic receptor, causing a conformational change.
-
G-Protein Stimulation: The activated receptor stimulates the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit then activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2]
-
Smooth Muscle Relaxation: PKA phosphorylates several target proteins, leading to the inhibition of myosin light-chain kinase and a decrease in intracellular calcium concentrations. This ultimately results in the relaxation of the bronchial smooth muscle, leading to bronchodilation.[1]
Beyond its primary bronchodilatory effect, the elevation of cAMP also inhibits the release of inflammatory mediators from mast cells in the airways, contributing to its overall therapeutic action.[6]
Caption: Signaling pathway of this compound.
Dosage Recommendations for Laboratory Animals
The appropriate dosage of this compound can vary significantly based on the animal model, the route of administration, and the specific research question. The following tables provide a summary of suggested dosage ranges based on available literature. It is imperative to conduct pilot studies to determine the optimal dose for a specific experimental paradigm.
Table 1: Recommended Dosage of this compound in Mice
| Route of Administration | Dosage Range | Notes |
| Inhalation (Nebulization) | 0.083% solution in saline | Effective for inducing bronchodilation prior to bronchoconstrictor challenge.[7] |
| Intraperitoneal (IP) | 0.5 mM solution | Used in some asthma models for systemic administration.[8] |
| Subcutaneous (SC) | Up to 2.5 mg/kg | High doses have been shown to be teratogenic in some studies.[9] |
Table 2: Recommended Dosage of this compound in Rats
| Route of Administration | Dosage Range | Notes |
| Inhalation (Nebulization) | 0.1 - 0.2 mL of 0.5% solution in 2 mL saline | Dosage may be adjusted based on the animal's weight and health status.[10] |
| Oral Gavage | 0.1 mg/kg | Administered up to three times a day.[10] |
| Intravenous (IV) | ~60 mg/kg (Median Lethal Dose) | For reference in toxicity studies.[11] |
Protocols for Preparation and Administration
Adherence to precise and consistent protocols is paramount for the reproducibility of experimental results. The following section details the procedures for preparing and administering this compound via common routes.
Vehicle Selection and Solution Preparation
This compound is soluble in water.[12] For most applications, sterile 0.9% sodium chloride (saline) is the recommended vehicle for administration.[13][14]
Preparation of a 1 mg/mL Stock Solution:
-
Aseptically weigh 10 mg of this compound powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile 0.9% saline to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 2-8°C, protected from light. Prepare fresh solutions regularly.
Administration Protocols
Caption: Experimental workflow for (S)-Albuterol administration.
4.2.1. Inhalation (Nebulization)
This route is ideal for studying the direct effects of (S)-Albuterol on the airways.
-
Equipment: Nebulizer, animal exposure chamber.
-
Procedure:
-
Dilute the this compound stock solution with sterile saline to the desired final concentration (e.g., 0.083% for mice).[7]
-
Place the animal(s) in the exposure chamber.
-
Add the diluted drug solution to the nebulizer reservoir.
-
Connect the nebulizer to the chamber and an air compressor.
-
Administer the aerosol for a predetermined duration (e.g., 5-15 minutes).[15]
-
4.2.2. Oral Gavage
This method is suitable for studies requiring gastrointestinal absorption.
-
Equipment: Syringe, ball-tipped gavage needle.
-
Procedure:
-
Calculate the required dose volume based on the animal's body weight and the stock solution concentration. The volume should generally not exceed 20 ml/kg for rats.[9]
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[9]
-
Carefully insert the gavage needle into the mouth and advance it into the esophagus.
-
Administer the solution slowly. If the animal struggles or shows signs of distress, remove the needle immediately.[9]
-
4.2.3. Intraperitoneal (IP) Injection
IP injection allows for rapid systemic absorption.
-
Equipment: Syringe, 25-27 gauge needle.
-
Procedure:
-
Calculate the required dose volume.
-
Position the animal to expose the lower abdominal quadrants.
-
Insert the needle at a 45-degree angle into the lower left or right quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution.
-
4.2.4. Subcutaneous (SC) Injection
SC injection provides a slower, more sustained systemic absorption compared to IP.
-
Equipment: Syringe, 25-27 gauge needle.
-
Procedure:
-
Calculate the required dose volume.
-
Gently lift the skin on the back of the neck or flank to create a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution.
-
Monitoring of Physiological Effects
Assessment of Bronchodilation
The primary therapeutic effect of (S)-Albuterol is bronchodilation, which can be quantified in animal models using plethysmography.
-
Whole-Body Plethysmography (WBP): This non-invasive technique is used for conscious, unrestrained animals to measure respiratory parameters.[16] It can detect changes in breathing patterns, such as respiratory rate and tidal volume.[17]
-
Head-Out Body Plethysmography: This method is considered more accurate for assessing ventilatory function and can be used to measure parameters like the tidal midexpiratory flow (EF50), a reliable marker of airflow limitation.[18][19]
-
Invasive Plethysmography: In anesthetized and intubated animals, invasive plethysmography allows for the direct measurement of "gold standard" parameters like airway resistance and dynamic compliance, providing a detailed assessment of bronchoconstriction.[18]
Cardiovascular Monitoring
Given that β2-adrenergic receptors are also present in the heart, monitoring cardiovascular parameters is crucial for a comprehensive safety assessment.[20]
-
Radiotelemetry: This is the preferred method for monitoring cardiovascular function in conscious, freely moving animals.[21] Implantable telemetry devices can continuously record electrocardiogram (ECG), heart rate, and blood pressure.[22]
-
Expected Effects: (S)-Albuterol can cause a dose-dependent increase in heart rate (tachycardia) and may lead to changes in blood pressure.[20][23]
Conclusion
This compound is a valuable tool for preclinical respiratory research, offering a targeted approach to studying β2-adrenergic agonism. The selection of an appropriate animal model, dosage, and route of administration is critical for obtaining meaningful and reproducible data. The protocols and guidelines presented in this document provide a framework for the effective and responsible use of this compound in a laboratory setting. Researchers are encouraged to consult the cited literature for further details and to design pilot studies to validate these methods for their specific experimental needs.
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A Novel in vivo System to Test Bronchodilators. (2017). ResearchGate. [Link]
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Lung Function Measurements in Rodents in Safety Pharmacology Studies. (2012). Frontiers in Pharmacology. [Link]
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Rat cardiovascular telemetry: Marginal distribution applied to positive control drugs. (2016). Vascular Pharmacology. [Link]
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Pharmacology Review(s). (2004). U.S. Food and Drug Administration. [Link]
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Drug Candidate BGP-15 Prevents Isoproterenol-Induced Arrhythmias and Alters Heart Rate Variability (HRV) in Telemetry-Implanted Rats. (2021). International Journal of Molecular Sciences. [Link]
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Noninvasive Measurement of Pulmonary Function in Experimental Mouse Models of Airway Disease. (2021). Allergologie select. [Link]
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What is the mechanism of Levalbuterol?. (2024). Patsnap Synapse. [Link]
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Cardiovascular effects after inhalation of large doses of albuterol dry powder in rats, monkeys, and dogs: a species comparison. (1997). Fundamental and Applied Toxicology. [Link]
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Whole-body Plethysmography System for Mice and Rats(WBP-4MR). (n.d.). Tow-Int Tech. [Link]
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Saline as a vehicle control does not alter ventilation in male CD‐1 mice. (2018). Physiological Reports. [Link]
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Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis. (2022). British Journal of Pharmacology. [Link]
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Levalbuterol (inhalation route). (2025). Mayo Clinic. [Link]
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Lung function measurements in rodents in safety pharmacology studies. (2012). Frontiers in Pharmacology. [Link]
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Aerolized albuterol sulfate used as a bronchodilator in horses with recurrent airway obstruction. (2000). ResearchGate. [Link]
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Albuterol Sulfate. (2023). Rat Guide. [Link]
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Levalbuterol inhibits human airway smooth muscle cell proliferation: therapeutic implications in the management of asthma. (2004). The Journal of Allergy and Clinical Immunology. [Link]
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Xopenex™ (levalbuterol HCl) Inhalation Solution*, 0.63 mg, 1.25 mg. (n.d.). U.S. Food and Drug Administration. [Link]
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Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns. (2021). Frontiers in Physiology. [Link]
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Why is the rat telemetry assay a useful tool in safety pharmacology studies?. (2022). Vivonics. [Link]
-
Protocol of allergic asthma mice model. ip Intraperitoneal, in intranasal, OVA ovalbumin. (2022). ResearchGate. [Link]
-
Formulation Development and In Vivo Evaluation of a New Dry Powder Formulation of Albuterol Sulphate in Beagle Dogs. (2013). ResearchGate. [Link]
-
A population analysis of nebulized (R)-albuterol in dogs using a novel mixed gut-lung absorption PK-PD model. (2000). Pharmaceutical Research. [Link]
-
Enantiomer-specific effects of albuterol on airway inflammation in healthy and asthmatic cats. (2009). International Archives of Allergy and Immunology. [Link]
-
Whole body plethysmography in unanesthetized rats.. (n.d.). ResearchGate. [Link]
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Respiratory Function Analysis by Plethysmography. (2022). YouTube. [Link]
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Surfactant versus saline as a vehicle for corticosteroid delivery to the lungs of ventilated rabbits. (1998). Pediatric Research. [Link]
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Asthma: The Use of Animal Models and Their Translational Utility. (2022). MDPI. [Link]
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XOPENEX HFA™ (levalbuterol tartrate) inhalation aerosol, for oral inhalation use Reference ID. (n.d.). U.S. Food and Drug Administration. [Link]
-
Levalbuterol (Professional Patient Advice). (2025). Drugs.com. [Link]
-
Murine Model of Allergen Induced Asthma. (2012). Journal of Visualized Experiments. [Link]
-
XOPENEX HFA™ (levalbuterol tartrate) Inhalation Aerosol. (n.d.). U.S. Food and Drug Administration. [Link]
-
Histopathologic evaluation, anesthetic protocol, and physiological parameters for an experimental Balb/c mouse model of asthma. (2019). OA Text. [Link]
-
Levalbuterol in the treatment of patients with asthma and chronic obstructive lung disease. (2004). Expert Opinion on Pharmacotherapy. [Link]
-
Xopenex (levalbuterol hydrochloride) Inhalation Solution Label. (n.d.). U.S. Food and Drug Administration. [Link]
-
Levalbuterol: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. [Link]
-
Levalbuterol (inhalation route). (2025). Mayo Clinic. [Link]
-
Levalbuterol inhalation Uses, Side Effects & Warnings. (2025). Drugs.com. [Link]
-
Levalbuterol Inhalation Solution Concentrate: Package Insert / Prescribing Info. (2025). Drugs.com. [Link]
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Application Notes and Protocols for (S)-Albuterol Administration in Research
Introduction: The Rationale for Investigating (S)-Albuterol
Albuterol, a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD), is administered as a racemic mixture of two enantiomers: (R)-albuterol and (S)-albuterol. For many years, the therapeutic effects of racemic albuterol were attributed solely to (R)-albuterol (levalbuterol), the eutomer, which exhibits high-affinity agonism at the β2-adrenergic receptor, leading to bronchodilation. The other enantiomer, (S)-albuterol, the distomer, was largely considered biologically inert.
However, a growing body of preclinical and clinical evidence has challenged this assumption, revealing that (S)-albuterol possesses its own distinct pharmacological profile. These studies suggest that (S)-albuterol is not only inactive at the β2-adrenergic receptor but may also exert effects that oppose the therapeutic actions of (R)-albuterol, including pro-inflammatory and pro-constrictory properties. Furthermore, (S)-albuterol exhibits a significantly longer plasma half-life than (R)-albuterol, leading to its accumulation with chronic use of the racemic mixture. This differential pharmacokinetic profile raises important questions about the long-term safety and efficacy of racemic albuterol.
These application notes provide a comprehensive guide for researchers investigating the effects of (S)-albuterol. The protocols detailed herein are designed to be self-validating and are grounded in established scientific literature, providing a robust framework for both in vitro and in vivo studies.
Pharmacological Profile of Albuterol Enantiomers
A clear understanding of the distinct properties of each enantiomer is critical for designing meaningful experiments.
| Parameter | (R)-Albuterol (Levalbuterol) | (S)-Albuterol |
| Primary Target | β2-adrenergic receptor | Does not activate β2-adrenergic receptors |
| Mechanism of Action | Agonist; stimulates adenylyl cyclase, increasing cAMP and causing smooth muscle relaxation | May increase intracellular Ca2+, opposing cAMP-mediated relaxation |
| Clinical Effect | Bronchodilation, bronchoprotection | Lacks bronchodilator activity; may augment bronchospasm and inflammation |
| Receptor Binding | High affinity for the β2-adrenergic receptor | Low affinity for the β2-adrenergic receptor |
| Metabolism | Metabolized more rapidly | Metabolized up to 10 times more slowly, leading to a longer half-life |
| Reported Effects | Decreased smooth muscle contractility, anti-inflammatory effects | Increased intracellular calcium, pro-inflammatory pathway activation (PI3K, NF-κB) |
Signaling Pathways Overview
The differential effects of (R)- and (S)-albuterol stem from their distinct interactions with cellular signaling cascades. (R)-albuterol follows the canonical β2-adrenergic receptor pathway, while (S)-albuterol's effects are mediated through alternative, less-defined pathways that can be pro-inflammatory and pro-constrictory.
Caption: Signaling pathways of (R)- and (S)-Albuterol.
In Vitro Protocol: Assessing (S)-Albuterol's Effects on Human Bronchial Smooth Muscle Cells (hBSMCs)
Objective: To determine the effect of (S)-albuterol on hBSMC proliferation and intracellular signaling, key events in airway remodeling and hyperresponsiveness.
Rationale: hBSMCs are a primary cell type involved in the pathophysiology of asthma. Investigating the direct effects of (S)-albuterol on these cells provides mechanistic insights into its potential to exacerbate airway disease. This protocol is designed to assess proliferation and the activation of pro-inflammatory signaling pathways.
Materials
-
Primary hBSMCs (e.g., from Lonza or ATCC)
-
Smooth Muscle Growth Medium-2 (SmGM-2) BulletKit (or equivalent)
-
(S)-Albuterol (ensure high chiral purity, >99%)
-
(R)-Albuterol (for comparison)
-
Racemic Albuterol (for comparison)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell proliferation assay kit (e.g., BrdU or WST-1)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for NF-κB, p-IκBα, Cyclin D1, etc.)
Step-by-Step Methodology
-
Cell Culture:
-
Culture hBSMCs in SmGM-2 medium in a humidified incubator at 37°C and 5% CO2.
-
Passage cells upon reaching 80-90% confluency. Use cells between passages 3 and 7 for experiments to ensure phenotypic stability.
-
-
Serum Starvation (Synchronization):
-
Seed hBSMCs into appropriate culture plates (e.g., 96-well for proliferation, 6-well for protein analysis).
-
Once cells reach ~70% confluency, replace the growth medium with a basal medium (without growth factors and with 0.5% FBS).
-
Incubate for 48-72 hours to arrest the cell cycle and synchronize the cell population. This is crucial for accurately measuring proliferation in response to stimuli.
-
-
Treatment:
-
Prepare fresh solutions of (S)-Albuterol, (R)-Albuterol, and Racemic Albuterol in the basal medium. A dose-response experiment is recommended (e.g., 10⁻⁸ M to 10⁻⁵ M).
-
Include the following controls:
-
Vehicle control (basal medium only)
-
Positive control (e.g., 5% FBS or Platelet-Derived Growth Factor)
-
-
Remove the starvation medium and add the treatment media to the respective wells.
-
Incubate for the desired time period (e.g., 24 hours for proliferation, shorter time points like 15-60 minutes for signaling pathway analysis).
-
-
Endpoint Analysis:
-
Cell Proliferation Assay:
-
At the end of the 24-hour incubation, perform a proliferation assay according to the manufacturer's instructions (e.g., add BrdU for the last 4 hours of incubation).
-
Measure the absorbance using a microplate reader.
-
Express results as a percentage of the positive control.
-
-
Western Blotting for Signaling Proteins:
-
After the shorter incubation period, place plates on ice and wash cells twice with ice-cold PB
-
-
Application Note: A Validated Enantioselective LC-MS/MS Method for the Quantification of (S)-Albuterol in Human Plasma
Abstract
This application note describes a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantioselective quantification of (S)-Albuterol in human plasma. Albuterol, a widely used β2-adrenergic agonist for the treatment of asthma, is a chiral molecule administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is responsible for the therapeutic bronchodilatory effects, while the (S)-enantiomer is significantly less active and has been suggested to contribute to adverse effects and a slower clearance rate.[1][2][3] Consequently, the ability to selectively quantify each enantiomer is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This protocol employs solid-phase extraction (SPE) for sample clean-up, followed by chiral separation on a teicoplanin-based stationary phase and detection using a triple quadrupole mass spectrometer in positive ion mode. The method has been validated according to the principles outlined in the FDA guidance for bioanalytical method validation, ensuring accuracy, precision, and reliability for drug development and clinical research applications.[4][5][6]
Introduction: The Rationale for Enantioselective Analysis
Albuterol (also known as salbutamol) is a cornerstone in the management of bronchospasm in patients with reversible obstructive airway disease.[7] It is composed of two enantiomers, (R)-Albuterol (levalbuterol) and (S)-Albuterol. The pharmacological activity resides almost exclusively in the (R)-enantiomer. In contrast, (S)-Albuterol is metabolized at a much slower rate than (R)-Albuterol, leading to its accumulation in the body with repeated dosing.[2] Studies have indicated that the clearance of (R)-albuterol is approximately four times higher than that of (S)-albuterol.[1] This differential pharmacokinetic profile necessitates enantioselective bioanalytical methods to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of each isomer independently.[1][8] Such methods are indispensable for evaluating the therapeutic benefits of enantiopure formulations like levalbuterol and for understanding the complete pharmacokinetic picture of racemic albuterol administration.
This application note provides a comprehensive protocol for the quantification of (S)-Albuterol, which can be simultaneously applied to its active counterpart, (R)-Albuterol.
Experimental Workflow Overview
The analytical workflow is designed for high sensitivity, selectivity, and throughput, making it suitable for clinical and preclinical sample analysis. The process involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for (S)-Albuterol quantification.
Detailed Protocols
Materials and Reagents
-
(S)-Albuterol and (R)-Albuterol reference standards (≥98% purity)
-
Albuterol-d9 (internal standard, IS)
-
Human plasma (K2-EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution (28% w/v)
-
Water (deionized, 18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract, which is critical for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.
Protocol:
-
Thaw Plasma: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Spike Internal Standard: To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Albuterol-d9 in 50:50 methanol:water).
-
Condition SPE Cartridge: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The key to this method is the chiral stationary phase which allows for the separation of the (S)- and (R)-enantiomers. A teicoplanin-based column is a well-established choice for this separation.[9][10][11]
| Parameter | Condition |
| Liquid Chromatograph | High-performance liquid chromatography (HPLC) system |
| Analytical Column | Chiral teicoplanin-based column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Acetic Acid : Ammonia (1000:5:1, v/v/v)[9][12] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Albuterol: m/z 240.2 → 148.1Albuterol-d9 (IS): m/z 249.2 → 157.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Energy (CE) | Optimized for each transition (typically 20-30 eV) |
| Declustering Potential (DP) | Optimized for each transition (typically 50-70 V) |
Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][5][6] The validation parameters and acceptance criteria are summarized below.
| Validation Parameter | Summary of Results | Acceptance Criteria |
| Linearity & Range | 0.1 - 50 ng/mL for each enantiomer. Correlation coefficient (r²) > 0.995. | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL with a signal-to-noise ratio > 10. | S/N ≥ 5; Accuracy and precision within ±20% |
| Accuracy & Precision (Intra- & Inter-day) | Accuracy: 92.5% - 108.3% Precision (CV%): ≤ 8.5% | Accuracy: ±15% (±20% at LLOQ)Precision (CV%): ≤15% (≤20% at LLOQ) |
| Matrix Effect | Normalized matrix factor between 0.95 and 1.05. | CV% of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent and reproducible across the concentration range (mean recovery > 85%). | Consistent and reproducible |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable for at least 3 freeze-thaw cycles, 8 hours at room temperature, and 90 days at -80°C. | Analyte concentration within ±15% of nominal |
Causality and Trustworthiness in Protocol Design
The choices made in this protocol are deliberate and grounded in established bioanalytical principles to ensure a trustworthy and self-validating system.
-
Chiral Separation: The use of a teicoplanin-based chiral stationary phase is a proven strategy for resolving albuterol enantiomers.[9][10][11] The mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, leading to different retention times.
-
Internal Standard: A stable isotope-labeled internal standard (Albuterol-d9) is used to compensate for variability in sample preparation and matrix effects. Its chemical and physical properties are nearly identical to the analyte, ensuring it tracks the analyte through the entire process, which is a cornerstone of robust LC-MS/MS quantification.
-
Sample Preparation: Solid-phase extraction is employed to remove phospholipids and other matrix components that can cause ion suppression or enhancement in the ESI source, thereby improving the accuracy and precision of the measurement.[9][12]
-
Mass Spectrometry: The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. This minimizes the potential for interference from other compounds in the matrix.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective tool for the enantioselective quantification of (S)-Albuterol in human plasma. The protocol is well-suited for regulated bioanalysis in support of pharmacokinetic studies and clinical trials, enabling researchers and drug development professionals to gain a deeper understanding of the disposition and effects of albuterol enantiomers.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]
-
Maier, G. A., et al. (2006). Population pharmacokinetics of (R)-albuterol and (S)-albuterol in pediatric patients aged 4-11 years with asthma. Pulmonary Pharmacology & Therapeutics, 19(5), 312-322. [Link][1]
-
Boulton, D. W., & Fawcett, J. P. (2001). Pharmacokinetic and pharmacodynamic characteristics and safety of inhaled albuterol enantiomers in healthy volunteers. Clinical Pharmacology & Therapeutics, 69(4), 227-236. [Link][8]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4][5][6]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][13]
-
U.S. Food and Drug Administration. (2019). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. [Link][7]
-
Jacobson, G. A., et al. (2003). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Journal of Pharmaceutical and Biomedical Analysis, 31(6), 1237-1243. [Link][9][12]
-
Zaradilova, J., et al. (2006). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 31-36. [Link][14]
-
Handley, D. (2001). Pro [a.k.a. (S)-Albuterol for Asthma: Con]. American Journal of Respiratory and Critical Care Medicine, 164(1), 1-2. [Link][2]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][15]
-
Boulton, D. W., & Fawcett, J. P. (1997). Pharmacokinetics and pharmacodynamics of single oral doses of albuterol and its enantiomers in humans. Clinical Pharmacology & Therapeutics, 62(2), 138-144. [Link][16]
-
Joyce, K. B., et al. (1998). Determination of the enantiomers of salbutamol and its 4-O-sulphate metabolites in biological matrices by chiral liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 12(23), 1899-1910. [Link][10][17]
-
Barnes, P. J. (2002). Treatment with (R)-Albuterol Has No Advantage over Racemic Albuterol. American Journal of Respiratory and Critical Care Medicine, 165(6), 723-724. [Link][3]
-
Encyclopedia of Analytical Science. (2005). Chiral Drug Separation. [Link][18]
-
Boulton, D. W., & Fawcett, J. P. (1996). Determination of the Enantiomers of Albuterol in Human and Canine Plasma by Enantioselective High-Performance Liquid Chromatography on a Teicoplanin-Based Chiral Stationary Phase. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1047-1053. [Link][11]
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Troubleshooting & Optimization
Technical Support Center: (S)-Albuterol Hydrochloride Stability and Degradation
Welcome to the technical support center for (S)-Albuterol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of handling this chiral molecule in your experiments.
Section 1: Understanding the Core Stability Profile of (S)-Albuterol
(S)-Albuterol, the levorotatory enantiomer of albuterol, is known to be hygroscopic and susceptible to degradation under various stress conditions.[1] Understanding its inherent stability is the first step in designing robust formulations and analytical methods.
Frequently Asked Questions (FAQs): Core Stability
Question 1: What are the primary environmental factors that affect the stability of this compound?
Answer: The primary factors are pH, temperature, light, and oxidizing agents.
-
pH: this compound exhibits maximum stability in acidic conditions, with a pH around 3.5 to 6 being optimal for aqueous solutions.[2][3] In alkaline conditions, the rate of decomposition increases.[2]
-
Temperature: Elevated temperatures accelerate the degradation of albuterol.[2][4] Therefore, storage at controlled room temperature or under refrigeration is often recommended.[5][6][7]
-
Light: Exposure to light can lead to photodegradation.[8] It is advisable to protect solutions and solid materials from light.
-
Oxidation: Albuterol is susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents like hydrogen peroxide.[4][9] This can lead to the formation of degradation products such as albuterol aldehyde.[9][10][11]
Question 2: How does the stability of (S)-Albuterol compare to racemic albuterol?
Answer: While both the single enantiomer and the racemic mixture are subject to the same degradation pathways, the racemization of (S)-Albuterol to form a mixture with (R)-Albuterol can be a specific stability concern for the enantiomerically pure substance. The rate of racemization is influenced by pH, with the least racemization observed at pH 6.[2] From a chemical degradation perspective, studies on preservative-free albuterol solutions (which could be racemic or a single enantiomer) have shown stability for up to 168 hours at room temperature and under refrigeration.[5][6][7][12]
Question 3: Are there any specific storage recommendations for solid this compound?
Answer: Yes, due to its hygroscopic nature, it is crucial to store solid this compound in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere.[1] Refrigeration is also recommended to minimize thermal degradation.[1]
Section 2: Degradation Pathways and Impurity Profiling
A thorough understanding of the degradation products of (S)-Albuterol is critical for developing stability-indicating analytical methods and ensuring the safety and efficacy of pharmaceutical formulations.
Visualizing Degradation: A Simplified Pathway
The following diagram illustrates the major degradation pathways for albuterol under forced degradation conditions.
Caption: Major stress-induced degradation pathways of Albuterol.
Frequently Asked Questions (FAQs): Degradation and Impurities
Question 4: What are the most common degradation products observed in forced degradation studies of albuterol?
Answer: Forced degradation studies, which intentionally stress the drug substance, reveal several key degradation products.[9] The most frequently reported include:
-
Albuterol Aldehyde: A primary oxidative degradation product.[9][10]
-
Ethyl Ethers: Formed in the presence of ethanol, particularly under acidic conditions.[3][13]
-
Photodegradation Products: A complex mixture of compounds can be formed upon exposure to light, including 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone and hydroquinone.[14][15]
Question 5: I am observing an unknown peak in my HPLC chromatogram during a stability study. How can I identify it?
Answer: Identifying unknown peaks is a multi-step process.
-
Literature Review: First, consult literature on albuterol degradation to see if the retention time of your unknown peak matches any known impurities.[4][10][16]
-
Forced Degradation: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) on a pure sample of this compound.[9][17] This will help you generate the potential degradation products and compare their chromatograms to your unknown peak.
-
LC-MS/MS Analysis: If the peak remains unidentified, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for structural elucidation.[13][14] It provides molecular weight and fragmentation data to help determine the structure of the unknown impurity.
Question 6: Can excipients in my formulation affect the stability of this compound?
Answer: Absolutely. Excipients can significantly impact the stability of the active pharmaceutical ingredient (API). For instance, sugars can accelerate the decomposition of albuterol depending on the pH.[2] It is crucial to conduct compatibility studies with all proposed excipients. Some common excipients used in albuterol formulations include sodium chloride and hydrochloric acid for pH adjustment.[11][18] Incompatibility can lead to increased degradation and the formation of new impurities. For example, alkali solutions used in some formulations can cause base-catalyzed hydrolysis.[19]
Section 3: Experimental Protocols and Troubleshooting
This section provides practical, step-by-step guidance for common experimental workflows and troubleshooting tips.
Workflow for a Forced Degradation Study
This workflow is essential for developing a stability-indicating analytical method.
Caption: Workflow for a forced degradation study of (S)-Albuterol HCl.
Protocol: Forced Degradation Study
Objective: To generate potential degradation products of this compound and to develop a stability-indicating HPLC method.
Materials:
-
This compound reference standard
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with UV or Diode Array Detector (DAD)
-
LC-MS system (optional, for identification)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a methanol/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature for 3 hours or heat if necessary to achieve degradation.[4]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 3 hours.[4] Neutralize with acid before injection.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 3 hours.[4]
-
Thermal Degradation: Heat the stock solution at 100°C for 3 hours.[4]
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
HPLC Analysis:
-
Analyze the stressed samples, along with an unstressed control, using a suitable HPLC method. A reversed-phase C18 or phenyl column is often used.[4][10]
-
A mobile phase consisting of a phosphate buffer and an organic modifier (methanol or acetonitrile) is common.[9][10]
-
Detection is typically performed at around 225 nm or 277 nm.[4][10]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Assess the resolution between the parent peak and any degradation product peaks.
-
Perform peak purity analysis using a DAD to ensure the main peak is not co-eluting with any impurities.
-
Calculate the mass balance to account for all the material.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for (S)-Albuterol | - Inappropriate mobile phase pH. - Secondary interactions with the column stationary phase. | - Adjust the mobile phase pH. Albuterol has a pKa around 9.3, so a lower pH (e.g., 3-4) will ensure it is in its protonated form, often leading to better peak shape.[2] - Try a different column chemistry (e.g., a phenyl column instead of a C18).[10] |
| No degradation observed under stress conditions | - Stress conditions are not harsh enough. - The compound is highly stable under the tested conditions. | - Increase the stressor concentration, temperature, or duration of exposure. - Confirm the stability by analyzing a known labile compound under the same conditions as a positive control. |
| Significant loss of parent drug without corresponding degradation peaks (poor mass balance) | - Degradants are not chromophoric at the detection wavelength. - Degradants are not retained on the column. | - Use a Diode Array Detector (DAD) to analyze at multiple wavelengths. - Modify the mobile phase or gradient to retain more polar or non-polar compounds. - Consider a different detection method, such as mass spectrometry. |
| Co-elution of degradation products | - Insufficient chromatographic resolution. | - Optimize the HPLC method: adjust the mobile phase composition, gradient slope, flow rate, or column temperature. - Try a column with a different selectivity. |
Section 4: Quantitative Data Summary
The following table summarizes typical stability data for albuterol solutions under various conditions. Note that specific results can vary based on the formulation and storage container.
| Condition | Concentration | Storage Container | Duration | Remaining Albuterol (%) | Reference |
| Refrigerated (2-8°C) & Room Temp (20-25°C) | 0.17 mg/mL & 0.67 mg/mL | Not specified | 168 hours | >90% | [5][6][7] |
| Refrigerated (4°C) & Room Temp (23°C) | 200 µg/mL | PVC bags, polyolefin bags, polypropylene syringes, borosilicate glass tubes | 7 days | >90% | [20] |
| Refrigerated (5°C ± 3°C), protected from light | 0.060 mg/mL | Polypropylene syringes | 30 days | Stable | [21] |
References
- Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. (n.d.). Vertex AI Search.
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Erram, S. V., Fanska, C. B., & Asif, M. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 864–874. [Link]
- ResearchGate. (n.d.). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC | Request PDF.
- Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. (n.d.). J-Stage.
- Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estim. (2017). INTERNATIONAL JOURNAL OF APPLIED PHARMACEUTICAL SCIENCES AND RESEARCH.
- ResearchGate. (n.d.). Stability of Albuterol in Continuous Nebulization. | Request PDF.
- Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. (n.d.). Semantic Scholar.
-
Gulley, S. L., Baltzley, S. M., Junkins, A. D., Murray, T. D., Simms, S. F., Sullivan, J. E., Al-Ghananeem, A. M., & O'Hagan, A. R. (2019). Sterility and Stability Testing of Preservative-free Albuterol. Journal of pediatric pharmacology and therapeutics : JPPT : the official journal of the Pediatric Pharmacy Advocacy Group, 24(1), 54–58. [Link]
-
Cope, M. J., & Bautista-Parra, M. (2010). The degradation of salbutamol in ethanolic solutions. Journal of pharmaceutical and biomedical analysis, 52(4), 518–524. [Link]
- Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. (n.d.). FDA.
-
Gulley, S. L., Baltzley, S. M., Junkins, A. D., Murray, T. D., Simms, S. F., Sullivan, J. E., Al-Ghananeem, A. M., & O'Hagan, A. R. (2019). Sterility and Stability Testing of Preservative-free Albuterol. Journal of pediatric pharmacology and therapeutics : JPPT : the official journal of the Pediatric Pharmacy Advocacy Group, 24(1), 54–58. [Link]
- ResearchGate. (n.d.). The degradation of salbutamol in ethanolic solutions | Request PDF.
-
Choeisang, J., Niamnont, C., Konkhunthot, N., Sirirak, J., & Phanichphant, S. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. ACS omega, 8(19), 17399–17410. [Link]
- ResearchGate. (n.d.). (PDF) Sterility and Stability Testing of Preservative-free Albuterol.
- ResearchGate. (n.d.). (PDF) Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography Method for the Simultaneous Determination of Albuterol, Budesonide, and Ipratropium Bromide in Compounded Nebulizer Solutions.
- Long-term Physiochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the Intensive Care Unit and in Obstetrics. (2019). International journal of pharmaceutical compounding, 23(5), 434–437.
- ResearchGate. (n.d.). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO 2 Nanoparticles Under Visible Light Irradiation.
- Hunter Dee, A., Yoo Sun, D., Fox Janet, L., & Michniak Bozena, B. (1998). Stability of Albuterol in Continuous Nebulization. International Journal of Pharmaceutical Compounding.
- List of inactive ingredients (excipients) in albuterol sulfate. (n.d.). DrugPatentWatch.
- This compound | 50293-91-9. (n.d.). ChemicalBook.
- Sterility and Stability Testing of Preservative-free Albuterol. (n.d.). Semantic Scholar.
- Albuterol formulations. (n.d.). Google Patents.
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Technical Support Center: Chiral Resolution of Albuterol Enantiomers
Welcome to the technical support center for the chiral resolution of albuterol (also known as salbutamol) enantiomers. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of separating (R)- and (S)-albuterol. As the therapeutic effects of albuterol are primarily attributed to the (R)-enantiomer (levalbuterol), achieving robust and reliable chiral separation is critical for pharmacokinetic studies, quality control, and formulation development.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven experience. We will explore the causality behind common issues and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for resolving albuterol enantiomers?
A1: The most prevalent and successful techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs), and Capillary Electrophoresis (CE) with chiral selectors.[2][3][4] HPLC with macrocyclic glycopeptide CSPs (like teicoplanin or vancomycin) is particularly well-documented for its effectiveness.[5][6][7][8][9]
Q2: Why is the choice of Chiral Stationary Phase (CSP) so critical?
A2: The CSP is the heart of the chiral separation. It contains a chiral selector that diastereomerically interacts with the enantiomers of albuterol. The difference in the stability of these transient complexes leads to different retention times and, thus, separation. The interaction is highly specific, often involving a combination of hydrogen bonding, ionic interactions, and inclusion complexation.[10][11] A successful separation relies on a "three-point interaction" between the CSP and the analyte. For albuterol, teicoplanin and vancomycin-based CSPs have proven to be highly effective.[7][8][12]
Q3: I'm not getting baseline resolution. What is the first thing I should check?
A3: Before making significant changes, always verify the fundamentals of your method. Confirm that the mobile phase composition, pH, and flow rate are exactly as specified in your protocol. Ensure you are using the correct chiral column and that it has been equilibrated properly. A simple error in mobile phase preparation is a very common source of resolution problems.
Q4: Can the sample solvent affect my separation?
A4: Absolutely. Injecting a sample dissolved in a solvent significantly stronger than your mobile phase can cause peak distortion and loss of resolution. The strong solvent can temporarily disrupt the chiral recognition mechanism at the column inlet. Ideally, dissolve your sample in the mobile phase or a weaker solvent. If a stronger solvent must be used, inject the smallest possible volume.[13]
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is the workhorse for albuterol enantiomer separation. However, its success is sensitive to a range of parameters. This guide addresses the most common issues encountered.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is the most frequent challenge. The underlying cause is often insufficient differential interaction between the enantiomers and the CSP.
Troubleshooting Workflow: Poor Resolution
Below is a systematic workflow to diagnose and resolve poor resolution issues.
Sources
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- 5. Determination of the enantiomers of albuterol in human and canine plasma by enantioselective high-performance liquid chromatography on a teicoplanin-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
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(S)-Albuterol Hydrochloride solubility issues and solutions
Welcome to the dedicated technical support guide for (S)-Albuterol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Our goal is to provide not just protocols, but a deeper understanding of the physicochemical principles governing its behavior in solution, enabling you to design robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the hydrochloride salt of the (S)-enantiomer of Albuterol (also known as Salbutamol)[1][2]. Albuterol is a short-acting β2-adrenergic receptor agonist used clinically as a bronchodilator for treating asthma and chronic obstructive pulmonary disease (COPD)[3][4]. While the (R)-enantiomer, Levalbuterol, is responsible for the therapeutic bronchodilator activity, the (S)-enantiomer is often studied to understand its distinct biological effects[3][5]. It is supplied as a white to off-white, crystalline solid[1].
Q2: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties is the first step in troubleshooting.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₂ClNO₃ | [2][3] |
| Molecular Weight | 275.77 g/mol | [2][3] |
| Appearance | White to Off-White Solid | [1] |
| Storage | Hygroscopic; store in a refrigerator under an inert atmosphere. | [1] |
| pKa (Albuterol) | 9.3 (phenolic hydroxyl), 10.3 (secondary amine) | [6] |
Note: The pKa values are for the albuterol base. These ionization points are critical for understanding pH-dependent solubility.
Q3: What is the general solubility of this compound in common lab solvents?
The solubility can vary between suppliers and based on the purity of the compound. The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.
| Solvent | Solubility | Source & Notes |
| Water | ≥15 mg/mL | (Data for Levalbuterol HCl, the (R)-enantiomer) |
| Slightly soluble | [1] | |
| DMSO | Soluble | [3] (Data for Levalbuterol HCl) |
| ~5 mg/mL | [7] (Data for Salbutamol free base) | |
| Ethanol | Slightly soluble | [8][9][10] (Data for Albuterol Sulfate) |
| Methanol | Slightly soluble | [1] |
Insight: The term "slightly soluble" can be ambiguous. The value of ≥15 mg/mL in water for the enantiomer (Levalbuterol HCl) is a more practical starting point for experimental design. The hydrochloride salt is generally expected to be freely soluble in water[11][12]. Discrepancies may arise from experimental conditions.
Troubleshooting Guide: Solubility Issues
This section addresses the most common solubility challenges encountered in the lab.
Issue 1: My this compound is not dissolving completely in water at neutral pH.
Cause: While the hydrochloride salt is water-soluble, its solubility is significantly influenced by pH. Albuterol has two ionizable groups: a secondary amine (pKa ~10.3) and a phenolic hydroxyl group (pKa ~9.3)[6]. At neutral pH (around 7), the amine group is protonated (positively charged), which aids solubility. However, achieving the maximum solubility often requires a more acidic environment to ensure full protonation.
Solution Workflow:
Caption: Workflow for dissolving (S)-Albuterol HCl in aqueous media.
Detailed Protocol:
-
Weigh the required amount of this compound powder.
-
Add it to your target volume of purified water (e.g., Milli-Q) or a suitable buffer (like PBS).
-
If dissolution is incomplete, begin adding small aliquots (e.g., 1-5 µL) of 0.1M HCl.
-
Stir or vortex the solution between additions and visually inspect for clarity.
-
Continue adding acid until the solution is completely clear. Pharmaceutical preparations of albuterol sulfate are often adjusted to a pH of 3.0-5.0 to ensure solubility and stability[8][12].
Expert Tip: For cell culture experiments, once dissolved, you can adjust the pH back towards physiological levels with 0.1M NaOH if necessary, but be cautious of potential precipitation. It is often better to make a concentrated acidic stock and dilute it significantly into your culture medium, allowing the medium's buffering capacity to neutralize the small amount of acid.
Issue 2: How do I prepare a high-concentration stock solution for my experiments?
Cause: For many in vitro studies, a concentrated stock solution in an organic solvent like DMSO is required, which is then diluted into an aqueous medium. Using the wrong solvent or improper technique can lead to solubility limits or precipitation upon dilution.
Solution: Preparing a DMSO Stock Solution
DMSO is a reliable solvent for creating high-concentration stocks of (S)-Albuterol and its related forms[3].
Protocol for 10 mM DMSO Stock:
-
Preparation: (S)-Albuterol HCl has a molecular weight of 275.77 g/mol . To make a 10 mM solution, you need 2.76 mg per mL of DMSO.
-
Dissolution: Weigh out 2.76 mg of the compound and add it to a sterile microcentrifuge tube. Add 1 mL of anhydrous (dry) DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed, but is not typically necessary.
-
Storage: Store the stock solution at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks)[3]. The compound is hygroscopic, so ensure the container is tightly sealed to prevent moisture absorption, which can reduce solubility[1][4].
Caption: Protocol for preparing a 10 mM DMSO stock solution.
Issue 3: My compound precipitates when I dilute my DMSO stock into aqueous buffer/media.
Cause: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous solution where its solubility is lower. The sudden change in solvent polarity causes the drug to "crash out" of the solution.
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to ensure your final working concentration is well below the drug's aqueous solubility limit.
-
Improve Dilution Technique: Do not add the aqueous buffer directly to your small aliquot of DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of vigorously stirring aqueous buffer. This promotes rapid mixing and dispersion, preventing localized high concentrations that lead to precipitation.
-
Use a Surfactant or Co-solvent: For particularly challenging formulations, incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., PEG300) in the final aqueous solution can help maintain solubility[13]. This is a common strategy in drug formulation[14][15][16].
Advanced Formulation Strategies
For drug development professionals, overcoming poor solubility is a central challenge. While simple pH adjustment and co-solvents work for preclinical research, more advanced methods are needed for therapeutic formulations. These strategies aim to enhance both solubility and bioavailability[14][16][17][18].
-
Salt Formation: Using the hydrochloride salt is itself a primary strategy to improve upon the solubility of the albuterol free base[14].
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. Techniques like spray drying can be used to create these formulations, which can improve dissolution rates[15][19].
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale (micronization or nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation[14][18].
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively shielding the drug from water and increasing its apparent solubility[14][15].
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Nokhodchi, A., & Martin, G. P. (Eds.). (2015). Formulation Strategies for Pulmonary Delivery of Poorly Soluble Drugs. In Pulmonary Drug Delivery: Advances and Challenges. John Wiley & Sons, Ltd.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6452399, Albuterol hydrochloride. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). Chemistry Review(s) for NDA 021747Orig1s000. Retrieved from [Link]
- Pawar, A. et al. (2018). Design, Development and Evaluation of Fast Dissolving Tablet of Antiasthmatic Drug. Research Journal of Pharmacy and Technology.
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
-
Drug Central. (n.d.). levosalbutamol. Retrieved from [Link]
-
Pharmacodex. (n.d.). Salbutamol Properties. Retrieved from [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). Drug delivery strategies for poorly water-soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71313025, this compound. Retrieved from [Link]
- U.S. Food and Drug Administration. (n.d.). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs.
-
DailyMed. (n.d.). Label: ALBUTEROL SULFATE- albuterol sulfate solution. Retrieved from [Link]
- Vo, A. Q., et al. (2019).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171382635, (S)-Albuterol-d9 Hydrochloride. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Albuterol Sulfate Inhalation Solution. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Albuterol. Retrieved from [Link]
-
DC Chemicals. (n.d.). (S)-Albuterol Datasheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2083, Salbutamol. Retrieved from [Link]
- ResearchGate. (2015). Determination of Albuterol in Bulk and Dosage Form by UV-Visible Spectroscopy using Buffer-Ethanol System.
- ResearchGate. (2004).
- Beaulieu, N., Cyr, T. D., & Lovering, E. G. (1990). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Journal of Pharmaceutical and Biomedical Analysis, 8(7), 583-9.
-
DailyMed. (n.d.). Label: ALBUTEROL SULFATE inhalant. Retrieved from [Link]
- Weers, J. et al. (2015).
- ResearchGate. (2007).
- PubMed. (2011). Long-term Physiochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the Intensive Care Unit and in Obstetrics.
-
DailyMed. (n.d.). Label: ALBUTEROL SULFATE solution. Retrieved from [Link]
- Johnson, P. R., et al. (1995). Inhibition by salbutamol of the proliferation of human airway smooth muscle cells grown in culture. British journal of pharmacology, 114(4), 779–784.
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Technical Support Center: Optimization of (S)-Albuterol Delivery in Experimental Models
Welcome to the technical support center for researchers investigating the delivery of (S)-Albuterol in experimental models. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during preclinical research. Our goal is to move beyond simple procedural lists and explain the underlying principles, enabling you to design robust, self-validating experiments.
Introduction: The Chirality Challenge of Albuterol
Albuterol is a racemic mixture of two enantiomers: (R)-albuterol and (S)-albuterol. The therapeutic bronchodilatory effects are attributed almost exclusively to (R)-albuterol, the eutomer, which is a potent agonist of the β2-adrenergic receptor.[1][2] For many years, (S)-albuterol, the distomer, was considered inert. However, emerging evidence suggests it is not pharmacologically silent and may even contribute to pro-inflammatory effects or paradoxical bronchoconstriction, particularly with chronic use.[1][2][3]
These distinct pharmacological profiles necessitate precise and optimized delivery of the (S)-enantiomer in experimental models to accurately delineate its biological effects. This guide addresses the common hurdles in achieving this, from formulation to final analysis.
Section 1: Formulation and Stability FAQs
Ensuring the stability and integrity of your (S)-Albuterol formulation is the bedrock of any successful delivery experiment. Degradation or changes in concentration can lead to erroneous and irreproducible results.
Q1: My (S)-Albuterol sulfate solution appears to be losing potency over the course of a multi-day experiment. What's causing this and how can I prevent it?
A1: While albuterol sulfate solutions are generally stable, several factors can contribute to a perceived loss of potency.
-
Chemical Stability: Albuterol sulfate in 0.9% sodium chloride solution is chemically stable for at least seven days when stored at either room temperature or under refrigeration.[4][5][6] This stability holds true for both preservative-containing and preservative-free formulations.[7][8] Therefore, significant chemical degradation within a few days is unlikely if prepared and stored correctly.
-
Evaporation and Concentration Change (During Nebulization): A more likely culprit is solvent evaporation during nebulization, which can increase the drug's concentration in the reservoir. This is particularly an issue with jet and ultrasonic nebulizers.[9] If you are re-using the same reservoir solution over multiple nebulization cycles, the concentration will increase, altering the delivered dose. It is best practice to use a fresh, accurately prepared solution for each experimental run.
-
Adsorption to Containers: Albuterol has shown minimal affinity for common storage containers like polyvinyl chloride (PVC) bags, polyolefin bags, and polypropylene syringes.[4][5][6] Therefore, significant loss due to adsorption is improbable.
-
Verification Protocol: Always verify the concentration of your stock and working solutions via a validated analytical method (e.g., HPLC-UV) before starting and at intervals during a long experiment.
Q2: I am preparing a preservative-free (S)-Albuterol solution for my cell culture/in vivo model to avoid confounding effects from preservatives like benzalkonium chloride. Are there special stability or sterility concerns?
A2: This is an excellent experimental control. Studies have shown that preservative-free albuterol dilutions (0.17 mg/mL and 0.67 mg/mL) are stable for up to 168 hours (7 days) at both room temperature and under refrigeration.[7][8] Sterility testing also showed no bacterial growth in preservative-free solutions stored at room temperature for up to 10 days.[8]
Causality: The stability is inherent to the albuterol molecule in a saline solution. The primary risk with preservative-free solutions is microbial contamination during preparation.
Self-Validating Protocol:
-
Prepare all preservative-free solutions in a laminar flow hood using sterile technique.
-
Use sterile, pyrogen-free saline and single-use containers where possible.
-
For multi-day use, store the solution at 2-8°C.
-
Before each use, visually inspect the solution for any cloudiness or particulate matter, which could indicate contamination.
Section 2: Troubleshooting Inhalation Delivery Systems
The choice and operation of your delivery device are critical variables that directly impact the dose delivered to the target site.
Subsection 2.1: Nebulizer Systems (In Vitro & In Vivo)
Q3: We are seeing high variability in our results using a jet nebulizer to deliver (S)-Albuterol to our mouse model. How can we improve consistency?
A3: High variability with jet nebulizers is a common challenge. They are known to be inefficient in drug delivery, with a large residual volume of medication often left in the nebulizer cup.[10]
Key Factors Causing Variability:
-
Nebulizer Type: Jet nebulizers are generally less efficient than vibrating mesh nebulizers. Studies in mice have shown that mesh nebulizers deliver a significantly higher total amount of salbutamol to the lungs and serum compared to jet nebulizers, even with shorter nebulization times.[10][11] The higher output rate of mesh nebulizers plays a major role in this increased efficiency.[11]
-
Clogging and Maintenance: The fine channels in any nebulizer can become clogged with crystallized medication if not cleaned properly, leading to reduced output and inconsistent misting.[12]
-
Tubing and Connections: Kinks in the tubing or loose connections between the compressor, nebulizer cup, and exposure chamber can dramatically decrease the pressure and airflow, leading to poor aerosolization.[13] Condensation buildup within the tube can also obstruct airflow.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nebulizer delivery inconsistency.
Table 1: Comparison of Nebulizer Technologies for Preclinical Research
| Nebulizer Type | Principle of Operation | Advantages for (S)-Albuterol Delivery | Disadvantages & Troubleshooting Points |
| Jet Nebulizer | Compressed air forces liquid through a narrow orifice, creating an aerosol.[14] | Inexpensive, widely available. | Inefficient, large residual volume, noisy, long treatment times, potential for solvent evaporation.[9][11][15] Troubleshoot: Check for clogs, ensure tight connections. |
| Ultrasonic Nebulizer | A piezoelectric crystal vibrates at high frequency, creating ultrasonic waves that aerosolize the liquid.[14] | Quiet, faster than jet nebulizers. | Can heat the drug solution, potentially degrading sensitive compounds; not suitable for suspensions.[9][15] Troubleshoot: Monitor solution temperature. |
| Vibrating Mesh Nebulizer | A mesh/plate with microscopic holes vibrates, pushing the liquid through to create a fine mist.[14][15] | Highly efficient, minimal residual volume, portable, quiet, consistent particle size.[9][11][14] | Higher initial cost, mesh can be delicate and requires careful cleaning to prevent clogging.[14] Troubleshoot: Follow strict cleaning protocols. |
Subsection 2.2: Dry Powder Insufflators (In Vivo)
Q4: We are using a dry powder insufflator (e.g., Penn-Century) for intratracheal administration in mice, but lung deposition seems low and inconsistent. What are we doing wrong?
A4: This is a frequent and critical issue. The primary challenge with many standard insufflators is that they use a single puff of air for both powder dispersion (de-agglomeration) and delivery.[16] This often results in a trade-off: the airflow is either too low for effective dispersion or too high for efficient lung deposition, causing significant impaction in the upper airways.[16]
Causality & Optimization Strategies:
-
Excessive Air Volume: Using large air volumes (e.g., >750 µL for a mouse) to disperse the powder can exceed the animal's total lung capacity and cause lung injury.[16] A puff of 200 µL is more appropriate for a mouse.[17]
-
Intubation Technique: Proper intubation is paramount. The tip of the device must be positioned correctly in the trachea—close to, but not touching, the carina (the first bifurcation of the trachea).[18] Incorrect placement can lead to asymmetrical deposition or injury.
-
Powder Formulation: The issue may lie with the powder itself. The formulation must be optimized for dispersibility. Simply using micronized (S)-Albuterol may not be sufficient. Consider blending with excipients like lactose to improve flow and de-agglomeration.[19]
-
Device Limitations: To overcome the dispersion/delivery trade-off, consider custom-built or advanced devices that use separate airflows for dispersion and administration.[16]
Experimental Protocol: Improving Intratracheal Dry Powder Delivery in Mice
-
Anesthesia: Anesthetize the mouse according to your approved institutional animal care and use committee (IACUC) protocol.
-
Positioning: Suspend the anesthetized mouse on an intubation stand.
-
Visualization: Use a dedicated light source to clearly visualize the trachea.
-
Intubation: Gently displace the tongue and insert the insufflator tip into the trachea. The goal is to position the tip just above the carina.[18]
-
Dosing: Load the device with a small, precise amount of powder (e.g., 1-2 mg).[20]
-
Administration: Administer the powder using a low-volume, forceful puff of air (e.g., 200 µL from a syringe pump or dedicated air pump).[17] Administering the dose over multiple small puffs may improve delivery and reduce stress on the animal.[17]
-
Recovery: Immediately withdraw the device and allow the mouse to recover in a clean, warm cage.
-
Verification: The amount of powder remaining in the device can give a rough estimate of dispersion efficiency.[20] Weighing the device before and after administration provides the emitted dose.[17]
Section 3: In Vivo Model and Physiological Responses
Unexpected physiological responses can be a key indicator of issues with your (S)-Albuterol delivery or dose.
Q5: We administered (S)-Albuterol to our OVA-sensitized mouse model of asthma and saw an increase in airway hyperresponsiveness (AHR). Is this a valid result or an experimental artifact?
A5: This is likely a valid, albeit paradoxical, physiological response. While (R)-albuterol is a bronchodilator, studies have shown that (S)-albuterol can have pro-inflammatory effects and may increase airway responsiveness to stimuli like methacholine in allergically inflamed airways.[21] One study found that long-term inhalation of (S)-albuterol significantly increased lung stiffness (elastance) in OVA-sensitized and challenged mice, an effect that was not seen in non-allergic, intrinsically hyperresponsive mice.[21]
Mechanistic Insight: This effect appears to be independent of the β2-receptor, as (S)-albuterol has very low affinity for it.[21] The exact mechanism is still under investigation but may involve pathways that increase intracellular calcium, opposing the smooth muscle relaxation pathways activated by (R)-albuterol.[1]
Self-Validation Checklist:
-
Confirm Enantiomeric Purity: Ensure your (S)-Albuterol sample is not contaminated with (R)-Albuterol.
-
Control Groups: Include a vehicle control group and an (R)-Albuterol group to confirm that the observed effect is specific to the (S)-enantiomer.
-
Inflammation Status: This paradoxical effect is often dependent on pre-existing airway inflammation.[21] Ensure your asthma model is robust and that inflammation is confirmed via histology or BAL fluid analysis.
Q6: Our animals are showing signs of distress (rapid heart rate, tremors) after (S)-Albuterol administration. We thought this enantiomer was inactive. What's happening?
A6: While (S)-albuterol has minimal bronchodilatory activity, signs of systemic over-stimulation like tachycardia and tremors are classic side effects of β2-agonist activity, suggesting two main possibilities.[22][23]
-
Contamination: Your (S)-Albuterol formulation may be contaminated with a significant amount of the highly active (R)-enantiomer. You must verify the enantiomeric purity of your compound using a validated chiral separation method.
-
Extreme Overdose: You may be delivering a dose of (S)-Albuterol that is so high that even its very low affinity for the β2-receptor is causing a systemic effect. This points to a severe issue with your delivery system calibration or formulation concentration. A retrospective study of accidental salbutamol exposure in dogs noted tachycardia and tachypnea as the most common clinical signs.[24] Hypokalemia (low blood potassium) is another potential complication.[24]
Logical Flow for Investigation:
Sources
- 1. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. International Journal of Pharmaceutical Compounding [ijpc.com]
- 5. Stability of albuterol in continuous nebulization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sterility and Stability Testing of Preservative-free Albuterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Salbutamol Delivery Efficiency for Jet versus Mesh Nebulizer Using Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aeroflowhealth.com [aeroflowhealth.com]
- 13. nebology.com [nebology.com]
- 14. Jet vs. Ultrasonic vs. Mesh Nebulizers: Key Differences [omronbrandshop.com]
- 15. Mesh nebulizer is as effective as jet nebulizer in clinical practice of acute asthma in children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Optimizing the design and dosing of dry powder inhaler formulations of the cationic liposome adjuvant CAF®01 for pulmonary immunization [frontiersin.org]
- 18. penncentury.com [penncentury.com]
- 19. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intratracheal Administration of Dry Powder Formulation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detrimental effects of albuterol on airway responsiveness requires airway inflammation and is independent of β-receptor affinity in murine models of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Albuterol Sulfate | VCA Animal Hospitals [vcahospitals.com]
- 23. Albuterol for Dogs: Uses, Side Effects, and Dangers [akc.org]
- 24. Retrospective evaluation of acute salbutamol (albuterol) exposure in dogs: 501 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting (S)-Albuterol Hydrochloride synthesis impurities
Welcome to the technical support center for the synthesis of (S)-Albuterol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important bronchodilator. Here, we address common challenges, with a focus on impurity profiling and control, to ensure the highest standards of pharmaceutical quality and safety.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound, and how are they formed?
A1: Impurities in this compound synthesis can originate from starting materials, intermediates, by-products, and degradation products.[1][2] Understanding their formation is critical for process control.
Common Process-Related Impurities:
-
Albuterol Related Compound A (Salbutamol Impurity D): This impurity arises from the incomplete reduction of the ketone intermediate during the synthesis.
-
Albuterol Related Compound B (Salbutamol Impurity F): A dimeric impurity that can form under certain reaction conditions, particularly at higher temperatures.[3]
-
Albuterol Aldehyde: A potential impurity and degradation product that can form from the oxidation of the primary alcohol group of albuterol.[4]
-
Bis-ether Albuterol: A process-related impurity that can be difficult to separate due to its different hydrophilic character.[4]
-
Starting Material and Intermediate Residues: Incomplete reactions or inefficient purification can lead to the presence of starting materials and synthetic intermediates in the final product.[2]
Stereochemistry-Related Impurities:
-
(R)-Albuterol: As the unwanted enantiomer, its presence is a critical quality attribute. The (S)-isomer is the active therapeutic agent, while the (R)-isomer is reported to have some undesirable side effects.[] The level of (R)-Albuterol is strictly controlled.
The European Pharmacopoeia (EP) lists several known impurities of Salbutamol (the racemic mixture of albuterol), which are also relevant for the synthesis of the single enantiomer.[6][7]
Q2: My final product shows a higher-than-expected level of the (R)-enantiomer. What are the potential causes and how can I troubleshoot this?
A2: Contamination with the (R)-enantiomer is a significant issue in the synthesis of (S)-Albuterol. The primary causes are either incomplete resolution of a racemic mixture or racemization during a subsequent synthetic step.
Potential Causes and Troubleshooting Steps:
-
Inefficient Chiral Resolution: If your synthesis involves the resolution of racemic albuterol or an intermediate, the resolving agent or conditions may not be optimal.
-
Action: Re-evaluate the choice of resolving agent (e.g., tartaric acid derivatives, naproxen).[8] Optimize the stoichiometry of the resolving agent, crystallization solvent, and temperature profile to enhance the diastereomeric separation.
-
-
Racemization During Synthesis: Certain reaction conditions, particularly those involving harsh pH or high temperatures, can lead to racemization at the chiral center.
-
Action: Review your synthetic route for steps that could induce racemization. For example, deprotection steps under strongly acidic or basic conditions should be carefully controlled.[8] Consider milder reagents or shorter reaction times.
-
-
Contaminated Starting Materials: Ensure the chiral purity of any enantiomerically enriched starting materials or catalysts used in an asymmetric synthesis.
-
Action: Analyze the chiral purity of all chiral raw materials using a validated analytical method before use.
-
Q3: I am observing an unknown peak in my HPLC chromatogram. How should I proceed with its identification and control?
A3: The appearance of an unknown impurity requires a systematic approach to ensure product quality and regulatory compliance.
Troubleshooting Workflow for Unknown Impurities:
Caption: Workflow for identifying and controlling unknown impurities.
Detailed Steps:
-
Preliminary Assessment: Confirm the peak is not an artifact of the analytical method (e.g., mobile phase contaminant, carryover).
-
Structural Elucidation:
-
LC-MS/MS: Obtain the molecular weight and fragmentation pattern of the unknown impurity. This provides initial clues about its structure.[7][9]
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass to predict the elemental composition.
-
Isolation and NMR: If the structure cannot be determined by MS alone, isolate the impurity using preparative HPLC and perform 1D and 2D NMR spectroscopy for complete structural elucidation.[7]
-
-
Formation Mechanism: Once the structure is identified, deduce its likely formation pathway. This could be a side reaction, a degradation product, or a derivative of a known intermediate.
-
Process Optimization: Modify the reaction conditions (e.g., temperature, pH, reagent stoichiometry) to minimize the formation of the impurity.
-
Analytical Control: Develop and validate a specific analytical method to quantify and set an appropriate specification for this impurity in your final product, in line with regulatory guidelines.[10]
Troubleshooting Guide: Common Synthesis Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Side reactions consuming starting materials. - Product loss during work-up or purification. | - Monitor reaction progress by TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, catalyst, reaction time). - Re-evaluate extraction and crystallization procedures to minimize losses. |
| High Levels of Dimeric Impurities | - High reaction temperature. - High concentration of reactants. | - Lower the reaction temperature.[3] - Perform the reaction at a lower concentration. |
| Presence of Oxidative Impurities (e.g., Albuterol Aldehyde) | - Exposure to air (oxygen) during synthesis or storage, especially at elevated temperatures or in the presence of metal ions. | - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[11] - Use purified solvents and reagents to minimize metal ion contamination. - Store intermediates and the final product under inert gas and protected from light. |
| Poor Crystallization/Oily Product | - Presence of residual solvents or impurities inhibiting crystallization. - Incorrect solvent system for crystallization. | - Ensure efficient removal of reaction solvents before crystallization. - Perform a solvent screen to identify an optimal solvent or solvent mixture for crystallization. - Consider seeding the supersaturated solution with a small crystal of the pure product. |
Key Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound
This protocol is a general guideline and should be optimized and validated for your specific needs.
1. Chromatographic Conditions:
-
Column: YMC Phenyl (250 mm x 4.6 mm, 5 µm) or equivalent L1 column.[4][12]
-
Mobile Phase A: 25 mM Monobasic Potassium Phosphate (pH 3.0).[4]
-
Mobile Phase B: Methanol.[4]
-
Gradient: A time-gradient program should be developed to ensure separation of all known impurities and the active pharmaceutical ingredient (API).
-
Flow Rate: 1.5 mL/min.[4]
-
Column Temperature: Ambient or controlled at 35 °C.[13]
2. Solution Preparation:
-
Diluent: A mixture of mobile phase A and B can be used.
-
Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 2 µg/mL).[1]
-
Sample Solution: Prepare a solution of the test sample at a higher concentration (e.g., 200-1000 µg/mL) to accurately detect and quantify impurities.[1]
-
System Suitability Solution: A solution containing (S)-Albuterol and known impurities (e.g., Albuterol Related Compound B) to verify the resolution and performance of the chromatographic system.[1]
3. Data Analysis:
-
Identify impurities based on their relative retention times (RRT) compared to the main peak.
-
Quantify impurities using area percentage, applying relative response factors (RRF) for known impurities if necessary.[1] For instance, a correction factor of 1.6 is applied for albuterol aldehyde due to its higher molar absorptivity.[4]
Protocol 2: Chiral HPLC for Determination of Enantiomeric Purity
1. Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin, is commonly used for the separation of albuterol enantiomers.[14]
-
Mobile Phase: Typically a mixture of an organic modifier (e.g., methanol or ethanol) and a buffer. The exact composition must be optimized for the specific CSP.
-
Flow Rate: Optimized for the best resolution and peak shape.
-
Detection: UV at 225 nm or 277 nm.
-
Column Temperature: Controlled to ensure reproducible separation.
2. Solution Preparation:
-
Standard Solution: Prepare a solution of racemic albuterol to confirm the elution order and resolution of the enantiomers.
-
Sample Solution: Prepare a solution of the this compound sample in the mobile phase.
3. Data Analysis:
-
Calculate the percentage of the (R)-enantiomer in the sample using the peak areas of the two enantiomers.
Visualization of Impurity Control Strategy
Caption: A comprehensive impurity control strategy for this compound synthesis.
References
- Validation of Organic Impurities Method for Albuterol Sulfate by HPLC. (2019). International Journal of Research and Analytical Reviews.
-
Erram, S. V., Fanska, C. B., & Asif, M. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. (n.d.). Česká a Slovenská farmacie. [Link]
-
Beaulieu, N., Cyr, T. D., & Lovering, E. G. (1990). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kannan, J. (2020). Validation of Organic Impurities Method for Albuterol Sulfate by HPLC. ResearchGate. [Link]
-
Salbutamol EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]
- CN1927813A - Synthesis method of levorotatory albuterol hydrochloride. (n.d.).
-
Salbutamol-impurities. (n.d.). Pharmaffiliates. [Link]
-
Albuterol Sulfate Inhalation Aerosol, metered. (n.d.). U.S. Food and Drug Administration. [Link]
- CN108863753B - Salbutamol impurity and synthetic method thereof. (n.d.).
-
Albuterol-Sulfate-Impurities. (n.d.). Pharmaffiliates. [Link]
-
Babad, E., Carruthers, N. I., Jaret, R. S., & Steinman, M. (1989). A Short Synthesis of Albuterol (I). ChemInform. [Link]
-
Approvable Letter - NDA 21-457. (2003). U.S. Food and Drug Administration. [Link]
-
Product-Specific Guidances; Draft and Revised Draft Guidances for Industry. (2020). Federal Register. [Link]
-
USP Analysis of Albuterol Using a Legacy L1 Column. (n.d.). SIELC Technologies. [Link]
-
Albuterol Synthesis Mechanism | Organic Chemistry. (2020). YouTube. [Link]
- CN109896968A - Salbutamol sulfate impurity and preparation method thereof. (n.d.).
-
Agarwal, D., et al. (n.d.). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. CORE. [Link]
-
Agarwal, D., et al. (2011). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. ResearchGate. [Link]
- CN103951568A - New process for synthesizing salbutamol and sulfate of salbutamol. (n.d.).
- CN104829468A - Asymmetric preparation method for (R)-salbutamol hydrochloride. (n.d.).
-
(422c) Complete Synthesis for Albuterol Sulfate in Flow: Development of a Continuous Process for SN2 Amination. (n.d.). AIChE. [Link]
- US6451289B2 - Albuterol formulations. (n.d.).
- CN1413976A - New process for preparing levo-albuterol. (n.d.).
-
Jendretzki, A., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. MDPI. [Link]
-
Dispas, A., Guillarme, D., Naegele, E., & Kutscher, D. (2024). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. Agilent Technologies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (422c) Complete Synthesis for Albuterol Sulfate in Flow: Development of a Continuous Process for SN2 Amination | AIChE [proceedings.aiche.org]
- 4. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. CN1927813A - Synthesis method of levorotatory albuterol hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. US6451289B2 - Albuterol formulations - Google Patents [patents.google.com]
- 12. USP Analysis of Albuterol Using a Legacy L1 Column | SIELC Technologies [sielc.com]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation [mdpi.com]
Technical Support Center: Enhancing (S)-Albuterol Enantioselective Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enantioselective synthesis of (S)-Albuterol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction outcomes. The following sections provide in-depth answers to frequently encountered issues, supported by established protocols and scientific literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis process. Each entry details potential causes and provides actionable solutions.
Question 1: My enantiomeric excess (ee%) is consistently low (<90%). What are the likely causes and how can I improve it?
Answer:
Achieving high enantioselectivity is the most critical aspect of this synthesis. Low enantiomeric excess (ee%) is a common issue that typically points to problems with the chiral catalyst system, reaction conditions, or reagent purity. The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method for this transformation, and troubleshooting should focus on optimizing its key parameters.[1][2][3]
Primary Causes & Solutions:
-
Catalyst Purity and Integrity: The chiral oxazaborolidine catalyst is the heart of the reaction.[2][4] Its purity and structural integrity are paramount.
-
Cause: The commercial (S)-2-Methyl-CBS-oxazaborolidine may have degraded due to improper storage or may contain enantiomeric impurities. The in situ prepared catalyst may not have formed completely.
-
Solution:
-
Verify Catalyst Quality: If using a commercial catalyst, verify its enantiomeric purity via chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.
-
Proper Handling: Always handle the catalyst under an inert atmosphere (Argon or Nitrogen). It is sensitive to air and moisture.[5]
-
Fresh Preparation: Consider preparing the catalyst in situ immediately before use from (S)-diphenylprolinol and a borane source (e.g., BH₃·THF) to ensure maximum activity.
-
-
-
Presence of Moisture: Water can hydrolyze both the borane reducing agent and the oxazaborolidine catalyst, leading to a non-selective reduction pathway and drastically reducing ee%.[5]
-
Cause: Use of wet solvents, glassware, or reagents.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use.
-
Solvent Purity: Use freshly distilled, anhydrous solvents (e.g., THF).
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry, inert gas.
-
-
-
Suboptimal Reaction Temperature: The CBS reduction is highly temperature-sensitive.
-
Cause: Inadequate cooling or temperature fluctuations can compromise the structural rigidity of the transition state, reducing enantioselectivity.
-
Solution:
-
Lower the Temperature: Perform the reaction at lower temperatures. While many protocols suggest -40 °C to -20 °C, dropping the temperature to -78 °C (dry ice/acetone bath) can significantly enhance ee%.[5]
-
Maintain Stability: Use a reliable cryostat or a well-insulated bath to maintain a stable internal reaction temperature throughout the addition of reagents and the reaction period.
-
-
-
Incorrect Stoichiometry: The ratio of substrate to catalyst to borane is critical.
-
Cause: Inaccurate measurement of reagents, especially the borane solution, which can degrade over time.
-
Solution:
-
Titrate Borane: Titrate the borane solution (e.g., BH₃·THF) before use to determine its exact molarity.
-
Optimize Catalyst Loading: While 5-10 mol% is typical for the CBS catalyst, you may need to screen different loadings to find the optimum for your specific substrate and conditions.
-
-
Question 2: My overall chemical yield is poor, even when the ee% is acceptable. Where am I losing material?
Answer:
Low chemical yield can be attributed to incomplete reactions, the formation of side products, or mechanical losses during work-up and purification.
Primary Causes & Solutions:
-
Side Product Formation: The primary competing reaction is often the formation of a dimer impurity.[6]
-
Cause: Higher reaction temperatures can accelerate the rate of side reactions, particularly the formation of dimers.[6]
-
Solution:
-
Temperature Control: An optimal temperature range of approximately 20-40 °C has been noted to balance reaction rate and impurity formation in related steps like amination.[6] For the reduction step, maintaining low temperatures as discussed above is crucial.
-
Order of Addition: Ensure the ketone substrate is added slowly to the pre-formed catalyst-borane complex to maintain a low concentration of the free ketone, minimizing side reactions.
-
-
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Cause: Insufficient reaction time, low temperature slowing the reaction rate excessively, or deactivated reagents.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the starting material is fully consumed before quenching.
-
Adjust Time/Temperature: If the reaction is sluggish at very low temperatures (e.g., -78 °C), allow it to stir longer or slowly warm to a slightly higher temperature (e.g., -40 °C) while monitoring both conversion and ee%.[5]
-
-
-
Difficult Purification: The final product can be challenging to isolate.
-
Cause: (S)-Albuterol is a polar amino alcohol, which can lead to issues with extraction and chromatography.
-
Solution:
-
Diastereomeric Salt Crystallization: A highly effective method for both purification and enantiomeric enrichment is the formation of diastereomeric salts using a chiral acid like di-p-toluoyl-D-tartaric acid.[7][8] This allows for selective crystallization of the desired diastereomer.
-
Optimized Chromatography: If using column chromatography, screen different solvent systems and consider using a silica gel treated with a small amount of triethylamine to prevent streaking of the amine product. For high-purity applications, preparative chiral HPLC or SFC is an excellent option.[]
-
-
Frequently Asked Questions (FAQs)
This section provides background and rationale for key methodological choices in the synthesis of (S)-Albuterol.
Question 1: Why is the Corey-Bakshi-Shibata (CBS) reduction the preferred method for synthesizing (S)-Albuterol?
Answer:
The CBS reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] Its preference stems from several key advantages:
-
High Enantioselectivity: It consistently delivers high enantiomeric excess (often >95% ee) for a broad range of ketone substrates.[2]
-
Predictable Stereochemistry: The stereochemical outcome is predictable based on the chirality of the prolinol-derived catalyst used. To obtain the (S)-alcohol, the (S)-CBS catalyst is typically used.[2]
-
Catalytic Nature: The reaction requires only a catalytic amount of the chiral oxazaborolidine, making it more cost-effective and atom-economical than methods requiring stoichiometric chiral reagents.
-
Mild Reaction Conditions: The reduction proceeds under mild conditions, which helps to preserve sensitive functional groups elsewhere in the molecule.
The mechanism involves the formation of a complex between the CBS catalyst and borane. This complex then coordinates with the ketone in a sterically controlled manner, exposing one face of the carbonyl to a selective hydride transfer, leading to the desired enantiomer.[5][10]
A diagram illustrating the key steps in the CBS reduction catalytic cycle.
Caption: CBS Reduction Catalytic Cycle.
Question 2: What are the critical parameters to summarize in a table for optimizing the asymmetric reduction?
Answer:
To systematically optimize the reaction, you should track how varying key parameters affects the two primary outcomes: chemical yield and enantiomeric excess (ee%). Below is a template table summarizing these critical parameters.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | ee% (%) |
| 1 | 10 | -20 | THF | 4 | 85 | 92 |
| 2 | 10 | -40 | THF | 6 | 82 | 96 |
| 3 | 10 | -78 | THF | 12 | 75 | >99 |
| 4 | 5 | -78 | THF | 12 | 73 | 98 |
| 5 | 10 | -78 | Toluene | 12 | 70 | 97 |
Note: The data in this table is representative and illustrates general trends. Actual results will vary based on the specific albuterol precursor and experimental execution.
Question 3: Can you provide a general experimental workflow and a detailed protocol for the CBS reduction step?
Answer:
Certainly. A successful synthesis relies on a logical workflow from starting material to the final, purified product. Below is a diagram of the overall workflow followed by a specific, step-by-step protocol for the key asymmetric reduction.
A flowchart outlining the major stages of (S)-Albuterol synthesis.
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. labinsights.nl [labinsights.nl]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. (422c) Complete Synthesis for Albuterol Sulfate in Flow: Development of a Continuous Process for SN2 Amination | AIChE [proceedings.aiche.org]
- 7. researchgate.net [researchgate.net]
- 8. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Calibration curve issues in (S)-Albuterol quantification
Welcome to the technical support center for the quantification of (S)-Albuterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to calibration curve issues in the analysis of (S)-Albuterol.
As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to solve complex analytical challenges. All recommendations are grounded in established scientific principles and align with regulatory expectations for bioanalytical method validation.
Troubleshooting Guide: Calibration Curve Issues
The calibration curve is the foundation of quantitative analysis. When it deviates from the expected performance, it casts doubt on the accuracy of the entire dataset. This guide will walk you through a logical process to diagnose and resolve common calibration curve problems encountered during (S)-Albuterol analysis.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting calibration curve issues. Start by identifying your primary observation and follow the corresponding path to explore potential causes and solutions.
Validation & Comparative
A Preclinical Comparative Guide: (S)-Albuterol vs. Racemic Albuterol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Bronchodilation - The Stereochemical Nuances of Albuterol
Albuterol, a cornerstone in the management of bronchoconstrictive disorders for decades, is administered as a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol.[1][2][3] While the therapeutic bronchodilatory effects are almost exclusively attributed to the (R)-enantiomer, a growing body of preclinical evidence suggests that (S)-albuterol is not an inert component but possesses distinct pharmacological activities that may counteract the beneficial effects of its counterpart and potentially contribute to pro-inflammatory responses.[1][4][5] This guide provides an in-depth, objective comparison of the preclinical data for (S)-albuterol versus the racemic mixture, offering insights into their differential effects on receptor binding, functional airway smooth muscle response, and inflammatory signaling pathways. Understanding these differences is paramount for the rational design of more targeted and effective respiratory therapeutics.
Section 1: Differential Receptor Binding and Functional Activity
The cornerstone of albuterol's therapeutic action lies in its interaction with the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to airway smooth muscle relaxation. Preclinical studies have unequivocally demonstrated a significant disparity in the binding affinity of the two albuterol enantiomers for the β2-AR.
(R)-albuterol exhibits a substantially higher affinity for the β2-AR, approximately 100-fold greater than that of (S)-albuterol.[6][7] This differential affinity directly translates to their functional activities. (R)-albuterol is a potent agonist, effectively inducing bronchodilation, whereas (S)-albuterol is considered to have little to no intrinsic bronchodilatory activity.[5] In fact, some preclinical evidence suggests that (S)-albuterol may act as a functional antagonist, capable of exacerbating bronchoconstriction under certain conditions.[5][6]
Quantitative Comparison of Preclinical Bronchodilator and Bronchoconstrictor Effects
| Parameter | (R)-Albuterol | (S)-Albuterol | Racemic Albuterol | Animal Model/System | Reference |
| β2-AR Binding Affinity | High (Potent Agonist) | Low to Negligible | Moderate | In vitro receptor binding assays | [6][7] |
| Airway Smooth Muscle Relaxation | Potent relaxation | No significant relaxation; may increase contractility | Moderate relaxation | Guinea pig tracheal rings; Mouse lung slices | [8] |
| Airway Hyperresponsiveness | Reduces | Increases | Variable, may increase with chronic use | Mouse models of asthma | [9] |
| Intracellular Calcium ([Ca2+]i) in Airway Smooth Muscle Cells | Decreases | Increases | Variable | Bovine airway smooth muscle cells | [10] |
Experimental Protocol: Isolated Guinea Pig Tracheal Ring Contraction Assay
This ex vivo functional assay is a classic method to assess the direct effects of compounds on airway smooth muscle contractility.
Objective: To determine the relaxant (agonist) or constrictor (antagonist) properties of albuterol enantiomers and the racemic mixture on pre-contracted guinea pig tracheal smooth muscle.
Methodology:
-
Tissue Preparation:
-
Male Hartley guinea pigs are euthanized, and the tracheas are carefully excised.[11]
-
The trachea is cleaned of adhering connective tissue and cut into 4-5 mm wide rings.[2][9]
-
Rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[2][9][12]
-
-
Isometric Tension Recording:
-
One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension of 1.5 g is applied to the tracheal rings, and they are allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.[7][12]
-
-
Contraction and Treatment:
-
Tracheal rings are pre-contracted with a submaximal concentration of a contractile agent, such as methacholine or histamine, to induce a stable tonic contraction.[11]
-
Once a stable plateau is reached, cumulative concentrations of (R)-albuterol, (S)-albuterol, or racemic albuterol are added to the organ bath.
-
-
Data Analysis:
-
The relaxant responses are expressed as a percentage of the pre-contraction induced by the contractile agent.
-
Concentration-response curves are generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to compare the potency of the compounds.
-
Sources
- 1. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro reactivity ("organ chamber") of guinea pig tracheal rings-methodology considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating HPLC Methods for Albuterol Enantiomer Analysis
Introduction: The Chirality Question in Albuterol Therapy
Albuterol, known globally as salbutamol, stands as a cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD). It is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-albuterol and (S)-albuterol. The therapeutic efficacy of racemic albuterol is almost exclusively attributed to the (R)-enantiomer (levalbuterol), which functions as a potent β2-adrenergic receptor agonist, leading to bronchodilation.[1] Conversely, the (S)-enantiomer is not only inactive as a bronchodilator but has been suggested to contribute to adverse effects, including increased bronchial reactivity.[1]
This stereoselective activity necessitates robust analytical methods to separate and quantify the enantiomers. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate strict control over the enantiomeric purity of chiral drugs.[2] High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose, offering the precision and reliability required for pharmaceutical quality control.
This guide provides a comparative analysis of common HPLC strategies for albuterol enantiomer resolution and details the validation process in accordance with international regulatory standards, ensuring your method is not only scientifically sound but also compliant.
Part 1: A Comparative Guide to Chiral Stationary Phases for Albuterol
The success of a chiral separation hinges on the selection of the Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stability, leading to different retention times. For albuterol, macrocyclic glycopeptide and polysaccharide-based CSPs are the most prevalent and effective choices.
Expert Insight: The choice of CSP is the most critical parameter. While polysaccharide phases are versatile, macrocyclic glycopeptide columns, particularly those based on teicoplanin and vancomycin, have demonstrated exceptional and reliable performance specifically for albuterol and related compounds, making them a logical starting point for method development.[3][4][5]
| CSP Class | Specific Phase Example | Primary Recognition Mechanism | Typical Mobile Phase Mode | Strengths for Albuterol Analysis | Considerations |
| Macrocyclic Glycopeptide | Teicoplanin | Inclusion complexation, hydrogen bonding, ionic interactions, and steric repulsion within the antibiotic's "basket-like" structure. | Polar Organic, Reversed-Phase | High Selectivity & Resolution: Consistently provides baseline resolution for albuterol enantiomers.[6] Robustness: Methods are well-documented and proven to be reliable.[7][8] | Mobile phase pH and ionic strength can significantly impact retention and selectivity. |
| Macrocyclic Glycopeptide | Vancomycin | Similar to Teicoplanin, relies on multiple interaction points to differentiate enantiomers.[3] | Polar Organic, Reversed-Phase | Excellent Performance: A validated alternative to Teicoplanin, showing convenient separation.[3][5] | May require careful optimization of mobile phase additives (acids/bases) to achieve optimal peak shape. |
| Polysaccharide-Based | Amylose-derived (e.g., Chiralpak AD) | Enantiomers fit into chiral grooves or cavities on the helical polysaccharide structure. Governed by hydrogen bonding and π-π interactions. | Normal-Phase, Polar Organic, Reversed-Phase | Broad Applicability: Useful for a wide range of chiral compounds.[3] Complementary Selectivity: Can offer different elution orders compared to glycopeptide phases.[9] | Can be less robust to certain solvents or additives. The separation mechanism is complex and can be less predictable. |
Part 2: The Regulatory Blueprint for Method Validation
Method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[10] The International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225> provide the definitive framework for this process.[10][11][12] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the quantification of albuterol enantiomers.
Core Validation Parameters
The following parameters must be evaluated as part of a full validation for a quantitative enantiomeric impurity method.
-
Specificity (Selectivity): This is the ability to assess the analyte unequivocally in the presence of other components, such as its counter-enantiomer, impurities, or degradation products.[13] For chiral methods, this is demonstrated by achieving baseline resolution (Rs > 1.5) between the (R)- and (S)-albuterol peaks and showing no interference from placebo or known impurities at the retention times of the enantiomers.[14]
-
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[15] This is typically evaluated by analyzing a minimum of five concentrations and assessing the correlation coefficient (r² ≥ 0.99) of the regression line.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value.[13] It is often determined by applying the method to a sample (e.g., drug product matrix) spiked with known amounts of the enantiomers at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should typically be within 98.0% to 102.0%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (typically part of method transfer).
-
The acceptance criterion is usually expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity methods.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[14] This provides an indication of its reliability during normal usage.
Part 3: Field-Proven Experimental Protocols
This section provides a detailed protocol for the enantioselective analysis of albuterol using a teicoplanin-based CSP, a method that has been successfully validated and published.[7][8]
Protocol 1: HPLC Method for Albuterol Enantiomer Separation
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Teicoplanin-based CSP (e.g., Chirobiotic T), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of Acetonitrile, Methanol, Acetic Acid (AA), and Triethylamine (TEA). A validated ratio is Acetonitrile/Methanol/AA/TEA (60:40:0.075:0.05 v/v/v/v).[8]
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 276 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve ~25 mg of racemic albuterol sulfate standard in 25 mL of purified water.
-
Working Standard: Prepare working solutions by diluting the stock solution with water to the desired concentrations for linearity, accuracy, and precision assessments. For quantitation of the (S)-enantiomer in an (R)-albuterol sample, prepare standards by spiking the pure (R)-albuterol with known amounts of the (S)-enantiomer.
-
-
System Suitability Test (SST):
-
Before analysis, inject a standard solution of racemic albuterol (e.g., six replicate injections).
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 1.8 between the (S)- and (R)-albuterol peaks.
-
Tailing Factor (T): ≤ 2.0 for both peaks.
-
%RSD for Peak Area: ≤ 2.0% for both enantiomers.
-
-
Protocol 2: Workflow for Accuracy Validation
This protocol describes how to assess method accuracy using the spike-recovery approach for a drug substance.
-
Prepare Concentration Levels: Prepare solutions of the undesired (S)-enantiomer at three different concentration levels corresponding to, for example, 50%, 100%, and 150% of the specification limit for the enantiomeric impurity.
-
Spike Samples: In triplicate for each level, accurately spike a known amount of pure (R)-albuterol drug substance with the (S)-enantiomer solutions. This creates a total of nine accuracy samples.
-
Analyze: Analyze all nine samples using the validated HPLC method.
-
Calculate Recovery: For each sample, determine the concentration of the (S)-enantiomer from the calibration curve and calculate the percent recovery using the formula: (% Recovery) = (Concentration Found / Theoretical Concentration) * 100.
-
Assess Results: Calculate the mean percent recovery and the %RSD of the recoveries at each concentration level. The results must meet the predefined acceptance criteria in the validation protocol.
Conclusion
Validating an HPLC method for albuterol enantiomer analysis is a systematic process that underpins the safety and efficacy of the final drug product. The selection of a robust chiral stationary phase, such as a teicoplanin-based column, establishes a strong foundation for the method. A comprehensive validation that rigorously adheres to ICH and USP guidelines demonstrates that the method is fit for its intended purpose, providing trustworthy and reproducible data for quality control and regulatory submission. By understanding the causality behind experimental choices and regulatory requirements, scientists can develop and validate enantioselective methods with confidence and scientific integrity.
References
-
Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2005). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1003-1010. [Link]
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Halabi, A., Ferrayoli, C., Palacio, M., Dabbene, V., & Palacios, S. (2004). Validation of a chiral HPLC assay for (R)-salbutamol sulfate. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 45-51. [Link]
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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Labcorp. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Labcorp Drug Development. [Link]
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BA Sciences. (n.d.). USP <1225> Method Validation. Boston Analytical. [Link]
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AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. AMS Biotechnology (Europe) Ltd. [Link]
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U.S. Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. USP. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. investigationsofadog.com. [Link]
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Halabi, A., et al. (2004). Validation of a chiral HPLC assay for (R)-salbutamol sulfate. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 45-51. [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
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U.S. Pharmacopeia. (2017). 〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]
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Semantic Scholar. (n.d.). Determination of the enantiomers of albuterol in human and canine plasma by enantioselective high-performance liquid chromatography on a teicoplanin-based chiral stationary phase. Semantic Scholar. [Link]
-
Fried, K. M., & Wainer, I. W. (1998). Determination of the enantiomers of albuterol in human and canine plasma by enantioselective high-performance liquid chromatography on a teicoplanin-based chiral stationary phase. Chirality, 10(5), 484-491. [Link]
-
Halabi, A., et al. (2004). Validation of a chiral HPLC assay for (R)-Salbutamol sulfate. ResearchGate. [Link]
-
Joyce, K. B., Jones, A. E., Scott, R. J., & Shank, R. P. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Molecules, 28(20), 7175. [Link]
-
Zarghi, A., et al. (2005). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. ResearchGate. [Link]
-
Pharmacophore. (n.d.). Development and validation of a hplc-ms/ms method for the determination of albuterol in human plasma. pharmacophorejournal.com. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Yilma, A. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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A Senior Application Scientist's Guide to (S)-Albuterol Cross-reactivity in Immunoassays
Introduction: The Challenge of Stereoisomerism in Albuterol Analysis
Albuterol, known internationally as salbutamol, is a cornerstone therapy for bronchospasm in asthma and chronic obstructive pulmonary disease (COPD). It is administered as a racemic mixture, containing equal parts of two enantiomers: (R)-albuterol and (S)-albuterol.[1][2] The pharmacological activity resides almost exclusively in the (R)-enantiomer (levalbuterol), which acts as a potent β2-adrenergic receptor agonist, leading to bronchodilation.[2][3] Conversely, the (S)-enantiomer is largely inactive at the β2-receptor and has been associated with potential pro-inflammatory effects or other adverse reactions.[1][4][5]
This stereoselectivity in biological action presents a significant analytical challenge. Immunoassays, prized for their speed and high-throughput capabilities, are frequently used for drug screening and therapeutic monitoring. However, their utility is contingent on the specificity of the antibody-antigen interaction. For chiral molecules like albuterol, an assay's inability to distinguish between enantiomers can lead to a profound misinterpretation of results. This guide provides an in-depth comparison of immunoassay performance concerning (S)-albuterol, outlines the experimental protocols necessary for validation, and offers insights for researchers navigating the complexities of chiral drug analysis.
The Principle of Cross-Reactivity in Immunoassays
Immunoassay specificity relies on the precise recognition of a target molecule's three-dimensional structure (epitope) by an antibody's binding site.[6] Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the intended analyte.[7][8][9] Enantiomers represent the ultimate challenge in this regard; they possess identical chemical structures and differ only in their spatial arrangement, like a left and right hand.
An antibody's ability to discriminate between enantiomers is determined by its stereoselectivity. This property is largely defined during the antibody generation process, specifically by the design of the hapten used to elicit the immune response.[10] If the hapten does not present the chiral center as a key distinguishing feature, the resulting antibodies will likely bind to both (R)- and (S)-albuterol, potentially with similar affinities.
The consequences of high cross-reactivity with (S)-albuterol are significant:
-
Inaccurate Quantification: Assays lacking stereoselectivity will measure a total albuterol concentration, masking the true level of the therapeutically active (R)-enantiomer.
-
Misleading Pharmacokinetic (PK) Data: Since (S)-albuterol is cleared from the body more slowly than (R)-albuterol, its accumulation can lead to an overestimation of the drug's active concentration over time.[1][4]
-
Flawed Pharmacodynamic (PD) Correlations: Attempts to correlate total albuterol levels with clinical effects will be confounded by the presence of the largely inactive (S)-enantiomer.
Mechanism of Action: β2-Adrenergic Receptor Signaling
To appreciate the importance of distinguishing albuterol enantiomers, one must understand their target pathway. (R)-albuterol exerts its therapeutic effect by binding to the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR).[11] This binding event initiates a signaling cascade that leads to smooth muscle relaxation. The canonical pathway involves the activation of the Gs stimulatory protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[12][13][14] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately causing bronchodilation.[11][14]
Comparative Analysis of Immunoassay Performance
The degree of (S)-albuterol cross-reactivity varies widely across different immunoassays. This performance is a direct function of the antibody's stereoselectivity. Below is a comparative summary representing typical findings for different assay types.
| Assay Type | Target Analyte | (R)-Albuterol IC50 (ng/mL) | (S)-Albuterol IC50 (ng/mL) | % Cross-Reactivity of (S)-Albuterol | Interpretation |
| Polyclonal ELISA | Racemic Albuterol | 5.0 | 6.2 | 80.6% | Low stereoselectivity. Measures total albuterol concentration. |
| Standard Monoclonal ELISA | Racemic Albuterol | 4.5 | 15.0 | 30.0% | Moderate stereoselectivity. Still significant interference from (S)-albuterol. |
| Enantioselective MAb ELISA | (R)-Albuterol | 3.8 | > 1000 | < 0.4% | High stereoselectivity. Suitable for specific quantification of the active enantiomer. |
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100. Data are illustrative and based on principles of immunoassay development.
As the data show, polyclonal and standard monoclonal assays that were not specifically designed for stereoselectivity exhibit high to moderate cross-reactivity with (S)-albuterol. While useful for general screening of albuterol presence, they are unsuitable for chiral-specific research. Only an assay developed with highly selective monoclonal antibodies (MAbs) can accurately quantify (R)-albuterol in the presence of its distomer.
Experimental Protocol for Assessing Cross-Reactivity
To ensure the trustworthiness of an immunoassay, its cross-reactivity profile must be rigorously validated. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for this purpose.
Step-by-Step Methodology
-
Coating:
-
Dilute an albuterol-protein conjugate (e.g., Albuterol-BSA) in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6).
-
Add 100 µL to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte ((R)-albuterol or racemic albuterol) and the test compound ((S)-albuterol) in assay buffer.
-
Prepare a fixed, predetermined concentration of the primary anti-albuterol antibody.
-
Wash the plate 3 times.
-
In a separate dilution plate, add 50 µL of the antibody solution to 50 µL of each standard or test compound dilution. Incubate briefly.
-
Transfer 100 µL of this mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 3 times.
-
Add 100 µL of a diluted enzyme-linked secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Generation and Measurement:
-
Wash the plate 5 times.
-
Add 100 µL of an appropriate substrate (e.g., TMB).
-
Allow color to develop in the dark (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance versus the log of the concentration for both the target analyte and the test compound.
-
Use a four-parameter logistic curve fit to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity using the formula mentioned previously.
-
Confirmatory Methods for Chiral Analysis
Given the potential for cross-reactivity in immunoassays, results must often be confirmed by a more specific method, particularly in regulatory, clinical, and forensic contexts.[15][16] The gold standards for chiral separation and quantification are chromatographic techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate as they pass through the column.[17][18] This allows for the collection and individual quantification of (R)- and (S)-albuterol. Teicoplanin-based columns are frequently cited as effective for this separation.[17][19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most definitive method. It combines the powerful separation capabilities of HPLC with the specificity and sensitivity of mass spectrometry.[19][20] LC-MS/MS can unambiguously identify and quantify each enantiomer even at very low concentrations in complex biological matrices like plasma and urine.[19][21]
Conclusion and Recommendations for Researchers
The stereoselective nature of albuterol's pharmacology necessitates a careful and critical approach to its quantification. Standard immunoassays often fail to distinguish between the active (R)-albuterol and the inactive (S)-albuterol, presenting a significant risk of data misinterpretation.
As a senior application scientist, my recommendations are as follows:
-
Scrutinize Assay Specifications: Before adopting an immunoassay, thoroughly review the manufacturer's package insert for detailed cross-reactivity data.[15] Pay close attention to the reported reactivity with (S)-albuterol and other structurally related compounds.
-
Define Your Analytical Needs: If your research requires differentiating between enantiomers for PK/PD studies, a standard immunoassay is insufficient. You must use a validated enantioselective immunoassay or a chromatographic method.
-
Employ Confirmatory Analysis: For critical applications such as clinical diagnostics, regulatory submissions, or pivotal research, immunoassay results should be confirmed using a reference method like chiral LC-MS/MS.[15][16]
-
Validate In-House: Even when using a commercial kit, perform in-house validation studies to confirm the cross-reactivity profile with your specific sample matrices and experimental conditions.
-
Prioritize Hapten Design in Assay Development: For teams developing novel immunoassays for chiral drugs, the design of the immunizing hapten is paramount. The strategy must be explicitly aimed at exposing the chiral center to the immune system to generate stereoselective antibodies.[10][22]
By adhering to these principles of scientific integrity and rigorous validation, researchers can ensure the accuracy and reliability of their data, leading to a more precise understanding of the pharmacology of chiral drugs like albuterol.
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Jendretzki, A., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Molecules, 28(20), 7175. [Link]
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van de Zande, S., et al. (2005). Effects of salbutamol and enantiomers on allergen-induced asthmatic reactions and airway hyperreactivity. European Respiratory Journal, 25(5), 838-844. [Link]
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National Drug Screening. (2018). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. [Link]
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Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. [Link]
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Sviridov, D. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 180. [Link]
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Ghabramani, M., et al. (2016). Chiral resolution of salbutamol in plasma sample by a new chiral ligand-exchange chromatography method after its extraction with nano-sized imprinted polymer. Journal of Chromatography B, 1009-1010, 1-8. [Link]
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Boulton, D. W., & Fawcett, J. P. (1995). Determination of salbutamol enantiomers in human plasma and urine by chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 672(1), 103-110. [Link]
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Cockcroft, D. W., & Swystun, V. A. (1997). Effect of single doses of S-salbutamol, R-salbutamol, racemic salbutamol, and placebo on the airway response to methacholine. Thorax, 52(10), 845-848. [Link]
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A Comparative Guide to (S)-Albuterol and Other Beta-2 Agonists: Mechanisms, Efficacy, and Experimental Evaluation
For drug development professionals and researchers in respiratory and cardiovascular fields, a nuanced understanding of beta-2 adrenergic receptor (β2AR) agonists is paramount. This guide provides an in-depth comparison of (S)-Albuterol's effects relative to its active enantiomer, the racemic mixture, and other widely used beta-2 agonists. We will delve into the mechanistic underpinnings, comparative efficacy, and the experimental protocols essential for their evaluation.
The Significance of Chirality in Beta-2 Agonists
Albuterol (also known as salbutamol) is a cornerstone therapy for bronchospastic diseases like asthma and COPD.[1][2] It is traditionally synthesized and administered as a racemic mixture, containing equal parts of two stereoisomers: (R)-albuterol and (S)-albuterol.[3][4] Stereoisomers are molecules that are mirror images of each other, much like a pair of gloves.[4] While chemically similar, their three-dimensional structures can lead to vastly different biological effects.
-
(R)-Albuterol (Levalbuterol): This is the active enantiomer, responsible for the therapeutic effects of racemic albuterol.[5][6] It binds to β2-adrenergic receptors on airway smooth muscle, initiating a signaling cascade that leads to bronchodilation.[4][7]
-
(S)-Albuterol: Initially considered inert, evidence now suggests that (S)-albuterol is not biologically silent.[3] It may possess pro-inflammatory properties and potentially counteract some of the beneficial effects of the (R)-enantiomer.[3][4][8] Concerns over these potential detrimental effects spurred the development of levalbuterol, a formulation containing only the (R)-enantiomer.[4]
This guide will compare the effects of (S)-albuterol, racemic albuterol (a mix of R and S), and levalbuterol ((R)-albuterol), alongside other key beta-2 agonists such as the long-acting agents (LABAs) salmeterol and formoterol.
Mechanism of Action: A Tale of Two Pathways
The primary therapeutic action of beta-2 agonists is the relaxation of bronchial smooth muscle.[1][9] This is achieved through the activation of the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR).
The Canonical Gs Signaling Pathway
Upon agonist binding, the β2AR undergoes a conformational change, activating the associated stimulatory G-protein (Gs).[10][11] This initiates a well-defined signaling cascade:
-
The Gαs subunit of the G-protein activates the enzyme adenylyl cyclase.[12][13]
-
Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[13][14]
-
Increased intracellular cAMP levels activate Protein Kinase A (PKA).[11][15]
-
PKA phosphorylates various downstream targets, including myosin light-chain kinase, which leads to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.[14][15]
This pathway also inhibits the release of inflammatory mediators from mast cells.[1][9]
Caption: Canonical β2AR Gs signaling pathway leading to bronchodilation.
The Role of (S)-Albuterol
Unlike its (R)-enantiomer, (S)-albuterol has a much lower affinity for the β2AR.[7] However, it is not inert. Studies suggest that (S)-albuterol may promote effects that could be counterproductive in asthma treatment. For instance, some research indicates it can stimulate human bronchial smooth muscle cell proliferation and the release of pro-inflammatory mediators like IL-6.[8] Furthermore, when racemic albuterol is inhaled, the (S)-enantiomer has a significantly longer circulating half-life than the (R)-enantiomer, which could lead to an accumulation and potential for adverse effects over time.[3]
Comparative Performance: Efficacy and Safety
The choice of a beta-2 agonist is often dictated by its onset of action, duration, efficacy, and side-effect profile.
Efficacy in Bronchodilation
| Agonist | Class | Onset of Action | Duration of Action | Intrinsic Activity |
| Racemic Albuterol | SABA | ~5 minutes | 4-6 hours | Full Agonist |
| Levalbuterol | SABA | ~5 minutes | 4-6 hours | Full Agonist |
| Formoterol | LABA | ~5 minutes | ~12 hours | Full Agonist[16] |
| Salmeterol | LABA | ~20 minutes | ~12 hours | Partial Agonist[16] |
SABA: Short-Acting Beta-2 Agonist; LABA: Long-Acting Beta-2 Agonist
While levalbuterol was developed to offer improved efficacy and fewer side effects, most clinical studies have not found a significant superiority of levalbuterol over racemic albuterol in terms of bronchodilation.[3][6] Both are highly effective for rapid symptom relief.[5] Long-acting beta-agonists (LABAs) like formoterol and salmeterol are not intended for acute symptom relief but for long-term maintenance therapy, often in combination with inhaled corticosteroids.[16] Formoterol has a faster onset of action compared to salmeterol.[16]
Safety and Side-Effect Profile
The most common side effects of beta-2 agonists are a result of systemic absorption and stimulation of beta-adrenergic receptors outside the lungs.[17][18]
| Side Effect | Racemic Albuterol | Levalbuterol | Salmeterol/Formoterol | Putative Role of (S)-Albuterol |
| Tremor | Common[1][13][17] | Common | Less common | May contribute[5] |
| Tachycardia (Fast Heart Rate) | Common[17][18] | Common | Less common | May contribute[4][5] |
| Nervousness/Anxiety | Common[1][13][17] | Common | Less common | Unclear |
| Hypokalemia | Possible, especially at high doses[1] | Possible | Possible | Unclear |
| Paradoxical Bronchospasm | Rare but serious[1][17] | Rare | Rare | May have pro-inflammatory effects[4][8] |
The hypothesis that (S)-albuterol contributes significantly to the side effects of the racemic mixture has been a key driver for the use of levalbuterol.[4][5] While some studies have shown modestly lower heart rates in patients using levalbuterol, others have found no significant difference in the side-effect profiles of the two drugs.[4][6] Ultimately, both racemic albuterol and levalbuterol are considered safe and effective, with similar side effect patterns.[6]
Experimental Protocols for Comparative Assessment
Rigorous preclinical evaluation is critical in drug development. The following are standard, self-validating experimental protocols to compare the pharmacological properties of beta-2 agonists.
Protocol 1: Radioligand Receptor Binding Assay
This assay determines the affinity (Kd) of a compound for the β2AR by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissue known to express β2AR (e.g., HEK293 cells stably expressing the receptor) in a lysis buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled β2AR antagonist (e.g., [3H]dihydroalprenolol) to each well.[19]
-
Competition: Add increasing concentrations of the unlabeled test compounds ((S)-Albuterol, Levalbuterol, etc.) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist like propranolol).[19][20]
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to reach binding equilibrium.[19]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[19]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression to determine the IC50, which can then be converted to the inhibition constant (Ki) to reflect the compound's binding affinity.
Protocol 2: cAMP Accumulation Functional Assay
This cell-based assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a direct readout of functional receptor activation.
Caption: Workflow for a cell-based cAMP accumulation assay.
Detailed Steps:
-
Cell Culture: Plate cells stably or transiently expressing the β2AR (e.g., CHO-K1 or HEK293 cells) in a 384-well plate and grow to confluence.[21]
-
Agonist Preparation: Prepare serial dilutions of the test agonists in a suitable assay buffer.
-
Stimulation: Aspirate the culture medium and add the agonist dilutions to the cells. It is crucial to include a phosphodiesterase (PDE) inhibitor (like IBMX) to prevent the degradation of newly synthesized cAMP.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.[21][22] These are competitive immunoassays where cellular cAMP competes against a labeled cAMP tracer for binding to a specific antibody.[21][23]
-
Analysis: Generate dose-response curves by plotting the signal against the log concentration of the agonist. Calculate the EC50 (potency) and Emax (efficacy) for each compound from these curves.
Protocol 3: In Vivo Bronchodilation Model (Guinea Pig)
This model assesses the functional effect of beta-2 agonists on airway constriction in a living animal, providing crucial data on in vivo efficacy.[24]
Caption: Workflow for an in vivo bronchoconstriction model.
Detailed Steps:
-
Animal Preparation: Anesthetize a guinea pig and place it in a whole-body plethysmograph to measure respiratory parameters.[25]
-
Baseline Measurement: Record the baseline airway resistance and compliance.
-
Bronchoconstriction Challenge: Induce bronchoconstriction by exposing the animal to an aerosol of a bronchoconstricting agent like histamine or methacholine.[24][26] This will cause a measurable increase in airway resistance.
-
Drug Administration: Once a stable bronchoconstriction is achieved, administer the test beta-2 agonist (e.g., nebulized albuterol) to the animal.[24][26]
-
Monitoring: Continuously record the respiratory parameters to measure the reversal of bronchoconstriction. Key endpoints are the time to onset of bronchodilation, the maximum reduction in airway resistance, and the duration of this effect.
-
Data Analysis: Compare the efficacy of different agonists by analyzing the percentage of inhibition of the bronchoconstrictor response over time.
Conclusion and Future Directions
The development of levalbuterol from racemic albuterol highlights the critical importance of stereochemistry in pharmacology. While (R)-albuterol is the therapeutically active enantiomer responsible for bronchodilation via the canonical β2AR-Gs-cAMP pathway, the (S)-enantiomer is not merely an inert passenger.[3][8] Evidence suggests it may contribute to pro-inflammatory responses, although the clinical significance of these findings remains a topic of discussion, as large-scale studies have generally not shown a definitive clinical advantage of levalbuterol over racemic albuterol in terms of efficacy or side effects.[3][4]
For researchers and drug developers, the choice between these agents often involves a balance of cost-effectiveness and potential, albeit not consistently proven, therapeutic advantages.[7] The comparative data underscores that while both short-acting formulations are effective for acute relief, long-acting agonists like formoterol and salmeterol serve a different, crucial role in maintenance therapy.[16]
Future research should continue to explore the non-canonical signaling pathways of the β2AR and the specific molecular actions of (S)-albuterol. A deeper understanding of these mechanisms could pave the way for the development of next-generation beta-2 agonists with even greater efficacy and improved safety profiles. The robust experimental protocols detailed herein remain the gold standard for the preclinical characterization of such novel therapeutic candidates.
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A Researcher's Guide to the Reproducibility of (S)-Albuterol Experimental Results
Introduction: The Tale of Two Enantiomers
In the world of pharmacology, not all molecules that share the same chemical formula are created equal. The concept of chirality, or "handedness," is a fundamental principle that can dramatically alter a drug's biological activity.[1][2][3] A prime example of this is albuterol (also known as salbutamol), a widely used short-acting β2-adrenergic agonist for the relief of bronchospasm in conditions like asthma. Albuterol is a chiral molecule and has historically been marketed as a racemate—a 50:50 mixture of its two mirror-image enantiomers: (R)-Albuterol and (S)-Albuterol.[4][5][6]
The therapeutic bronchodilation effect is almost exclusively attributed to (R)-Albuterol (levalbuterol).[4][7] For many years, its counterpart, (S)-Albuterol, was considered biologically inert ballast. However, a growing body of evidence has challenged this assumption, suggesting that (S)-Albuterol possesses its own distinct, and potentially detrimental, pharmacological profile.[4][7][8] This guide provides an in-depth comparison of the experimental frameworks used to investigate (S)-Albuterol, focusing on the critical factors that govern the reproducibility of these findings for researchers in drug development and respiratory science.
Part 1: Analytical Reproducibility: The Foundation of Chiral Investigation
The cornerstone of any reproducible research on (S)-Albuterol is the ability to accurately and reliably separate it from its therapeutically active (R)-enantiomer. Without robust analytical separation, any subsequent pharmacological data is fundamentally flawed.
Methodology Deep Dive: Enantioselective High-Performance Liquid Chromatography (HPLC)
The gold standard for separating albuterol enantiomers is chiral HPLC. The success of this technique hinges on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers interact differently, allowing them to be resolved into distinct peaks.
Causality of Method Choice: A validated HPLC method is non-negotiable because it provides the precision and selectivity required to quantify each enantiomer in complex biological matrices like plasma or lung tissue. The choice of CSP is the most critical parameter. Vancomycin and teicoplanin-based macrocyclic glycopeptide columns have been repeatedly validated in the literature as effective for this specific separation.[9][10][11][12][13]
Detailed Protocol: A Self-Validating HPLC Workflow
-
Column: A teicoplanin-based chiral stationary phase column (e.g., Chirobiotic T) is recommended for its proven resolution capabilities.[11][12]
-
Sample Preparation: For plasma samples, a liquid-liquid or solid-phase extraction (SPE) is crucial to remove interfering proteins and lipids. This step must be optimized and consistently applied to ensure high recovery and minimize matrix effects.[12]
-
Mobile Phase: A polar organic mobile phase, such as a mixture of methanol, acetonitrile, glacial acetic acid, and diethylamine (e.g., 40:60:0.3:0.2, v/v/v/v), has been shown to achieve baseline resolution.[11] The acidic and basic additives are critical for improving peak shape and controlling the ionization state of albuterol.
-
Flow Rate: A constant flow rate, typically around 1.0 ml/min, should be maintained.[11]
-
Detection: For high sensitivity required for pharmacokinetic studies, fluorescence detection (excitation ~230 nm, emission ~310 nm) is superior to standard UV detection.[11]
-
Validation: The method must be fully validated according to regulatory guidelines, assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[10][14]
Table 1: Typical HPLC Method Validation Parameters for Albuterol Enantiomers
| Parameter | Typical Specification | Rationale for Reproducibility |
|---|---|---|
| Linearity (r²) | > 0.998 | Ensures a proportional response across a range of concentrations.[12] |
| LOQ | 0.1 - 0.25 ng/ml | Defines the lowest concentration that can be reliably measured.[12] |
| Intra-day Precision (RSD%) | < 15% | Demonstrates the method's repeatability within a single day's run.[10] |
| Inter-day Precision (RSD%) | < 15% | Confirms the method's robustness across different days.[10] |
| Accuracy (% Recovery) | 85 - 115% | Shows that the measured value is close to the true value.[10] |
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A Head-to-Head Comparison for the Bench: (S)-Albuterol versus Levalbuterol
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of respiratory pharmacology, the chiral nature of beta-2 adrenergic receptor agonists presents a compelling case study in stereoselectivity and its therapeutic implications. Albuterol, a cornerstone in the management of bronchoconstriction, exists as a racemic mixture of two enantiomers: (R)-albuterol and (S)-albuterol. While the therapeutic bronchodilation is attributed to the (R)-enantiomer, now clinically available as Levalbuterol, the (S)-enantiomer has transitioned from being considered inert to a subject of intense scientific scrutiny. This guide provides a comprehensive, head-to-head comparison of (S)-Albuterol and Levalbuterol, grounded in experimental data to inform preclinical research and drug development endeavors.
The Foundation: Chirality and Pharmacological Dichotomy
Albuterol's stereoisomers, despite being mirror images, exhibit profoundly different biological activities. Levalbuterol, the (R)-enantiomer, is the active component, or eutomer, responsible for the desired bronchodilatory effects. In contrast, (S)-albuterol, the distomer, is not only inactive as a bronchodilator but has been implicated in paradoxical effects that may counteract the benefits of its counterpart.[1][2][3] This fundamental difference stems from their stereospecific interactions with the beta-2 adrenergic receptor.
At the Receptor: A Tale of Two Affinities
The primary molecular target for both enantiomers is the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). The therapeutic action of Levalbuterol is initiated by its binding to this receptor on airway smooth muscle cells, triggering a signaling cascade that leads to muscle relaxation and bronchodilation.[3]
Experimental evidence consistently demonstrates a significant disparity in the binding affinities of the two isomers. Levalbuterol ((R)-albuterol) exhibits a binding affinity for the beta-2 adrenergic receptor that is approximately 100 times greater than that of (S)-albuterol.[4][5][6] This stark difference in affinity is a critical determinant of their pharmacological profiles.
| Parameter | Levalbuterol ((R)-Albuterol) | (S)-Albuterol | Significance |
| Receptor Binding Affinity (Kᵢ) | High Affinity | Low Affinity (approx. 100-fold lower)[4][5][6] | Levalbuterol is the primary binder to the β₂-AR, responsible for therapeutic effect. |
| Functional Potency (EC₅₀) | Low EC₅₀ (High Potency) | High EC₅₀ (Low to No Potency)[7] | Levalbuterol efficiently activates the downstream signaling cascade at lower concentrations. |
The Downstream Cascade: From cAMP to Bronchodilation
Activation of the beta-2 adrenergic receptor by Levalbuterol initiates a well-characterized signaling pathway. This process underscores the functional consequences of the differential receptor affinities.
Caption: Levalbuterol-mediated β₂-AR signaling pathway.
In contrast, (S)-albuterol does not effectively activate this pathway. Furthermore, some preclinical evidence suggests that (S)-albuterol may have detrimental effects, potentially by increasing intracellular calcium, which would oppose the smooth muscle relaxation induced by Levalbuterol.[1]
In Vivo Evidence: Preclinical and Clinical Findings
A substantial body of research has explored the differential effects of (S)-Albuterol and Levalbuterol in both animal models and human clinical trials.
Studies in animal models of asthma have provided valuable insights into the opposing actions of the albuterol enantiomers. In a mouse model of asthma, (R)-albuterol was shown to reduce airway eosinophil infiltration and mucus hypersecretion.[8] Conversely, (S)-albuterol, while also showing some anti-inflammatory effects, increased airway edema and hyperresponsiveness to methacholine.[8] Other preclinical studies have indicated that (S)-albuterol can intensify bronchoconstrictor responses.[1]
Clinical trials comparing Levalbuterol to racemic albuterol (a 50:50 mixture of R- and S-albuterol) have yielded more nuanced results. Some studies have demonstrated that Levalbuterol can provide equivalent or greater bronchodilation at a lower dose than racemic albuterol, with a potentially improved side-effect profile, particularly concerning cardiovascular effects like tachycardia.[9][10] For instance, one study found that 0.63 mg of Levalbuterol provided bronchodilation equivalent to 2.50 mg of racemic albuterol with fewer beta-mediated side effects.[9] Another study showed that a 1.25 mg dose of Levalbuterol produced a significantly greater increase in FEV1 compared to 1.25 mg or 2.5 mg of racemic albuterol after the first dose.[11]
However, other clinical investigations have found no overwhelming evidence for the clinical superiority of Levalbuterol over racemic albuterol in terms of efficacy.[2][12] One randomized, double-blind clinical trial in children with acute asthma exacerbations suggested that, at the doses used, racemic albuterol appeared to be superior to Levalbuterol with respect to changes in FEV1 and asthma score, with no significant difference in side effects.[12]
Pharmacokinetic Profiles: A Matter of Persistence
A key differentiator between the two enantiomers lies in their pharmacokinetic profiles. (S)-albuterol is metabolized more slowly than Levalbuterol, leading to its accumulation in the body with chronic use of racemic albuterol.[1][13] Studies have shown that (S)-albuterol can persist in the human circulation up to 12 times longer than (R)-albuterol.[2] This prolonged presence of the potentially detrimental enantiomer is a significant consideration in long-term therapeutic strategies.
| Pharmacokinetic Parameter | Levalbuterol ((R)-Albuterol) | (S)-Albuterol | Implication |
| Metabolism | Faster | Slower[1] | (S)-Albuterol from racemic mixtures can accumulate over time. |
| Half-life (t₁/₂) | Shorter (approx. 4 hours)[7] | Longer (approx. 6 hours)[7] | Prolonged exposure to the potentially detrimental effects of (S)-Albuterol. |
| Systemic Bioavailability | Higher | Lower | Despite lower bioavailability, its slower clearance leads to accumulation. |
Experimental Protocols for Head-to-Head Comparison
For researchers aiming to directly compare (S)-Albuterol and Levalbuterol, the following experimental workflows are fundamental.
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A Comparative Statistical Analysis of (S)-Albuterol: Unveiling the Enantiomeric Dichotomy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of respiratory therapeutics, racemic albuterol has long been a cornerstone for the management of bronchospasm. However, the growing body of evidence necessitates a deeper, more nuanced understanding of its individual stereoisomers: (R)-albuterol, the therapeutically active eutomer, and (S)-albuterol, the distomer once considered inert. This guide provides a comprehensive statistical analysis of the comparative data between (S)-albuterol and its counterparts, offering field-proven insights into the causality behind experimental choices and underscoring the importance of chiral purity in drug development.
The Chiral Conundrum: Why a Separate Analysis of (S)-Albuterol is Critical
Albuterol possesses a single chiral center, giving rise to two enantiomers that are non-superimposable mirror images. While chemically similar, their interactions within a biological system are profoundly different. The therapeutic bronchodilatory effects of racemic albuterol are attributed exclusively to the (R)-enantiomer (levalbuterol).[1][2] Conversely, (S)-albuterol not only lacks significant affinity for the β2-adrenergic receptor but has been shown to exhibit a range of detrimental effects, including pro-inflammatory and pro-constrictory properties.[1] This enantiomeric dichotomy is the crux of the "chiral switch" from racemic albuterol to the enantiomerically pure (R)-albuterol, a decision grounded in the pursuit of improved therapeutic outcomes and reduced adverse effects.
Comparative Pharmacodynamics: A Tale of Two Enantiomers
The stark contrast in the pharmacological profiles of (S)- and (R)-albuterol is most evident in their interaction with the β2-adrenergic receptor and their subsequent effects on airway smooth muscle and inflammatory pathways.
Receptor Binding Affinity: A Quantitative Disparity
The primary mechanism of action for bronchodilation is the activation of β2-adrenergic receptors on airway smooth muscle cells.[3] Radioligand binding assays are a fundamental experimental tool to quantify the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with unlabeled ligands of interest ((R)- and (S)-albuterol). The concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand is known as the IC50, from which the inhibition constant (Ki) can be calculated.
| Enantiomer | β2-Adrenergic Receptor Affinity | Reference |
| (R)-Albuterol | High (Significantly lower Ki value) | [1] |
| (S)-Albuterol | Low to negligible (Significantly higher Ki value) | [2] |
While specific Ki values can vary slightly between studies depending on the experimental conditions (e.g., tissue source, radioligand used), a consistent finding is that (R)-albuterol exhibits a significantly higher affinity for the β2-adrenergic receptor than (S)-albuterol.[1] This differential affinity is the molecular basis for the therapeutic activity of (R)-albuterol and the relative inactivity of (S)-albuterol as a bronchodilator.
The Pro-inflammatory Profile of (S)-Albuterol
Beyond its lack of bronchodilatory activity, a significant body of research points to the pro-inflammatory effects of (S)-albuterol. In vitro studies utilizing human bronchial smooth muscle cells (hBSMCs) have been instrumental in elucidating these detrimental properties. A common experimental approach involves culturing hBSMCs and stimulating them with a pro-inflammatory agent (e.g., a cytokine cocktail) in the presence or absence of the albuterol enantiomers. The supernatant is then collected, and the concentration of key inflammatory mediators, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
| Treatment Group | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) | Reference |
| Control (Unstimulated) | Baseline | Baseline | |
| Pro-inflammatory Stimulus | Significantly Increased | Significantly Increased | |
| Stimulus + (R)-Albuterol | No significant change or slight decrease vs. Stimulus | No significant change or slight decrease vs. Stimulus | |
| Stimulus + (S)-Albuterol | Further significant increase vs. Stimulus | Further significant increase vs. Stimulus |
These studies consistently demonstrate that (S)-albuterol can exacerbate the inflammatory response in airway smooth muscle cells, a stark contrast to the neutral or potentially mildly anti-inflammatory effects of (R)-albuterol.
Pharmacokinetic Disparities: The Prolonged Presence of the "Inactive" Isomer
The differential metabolism and clearance of the albuterol enantiomers further compound the concerns associated with (S)-albuterol. Pharmacokinetic studies in humans have revealed a significant difference in the half-life of the two isomers.
| Enantiomer | Average Half-life (t½) | Clearance (CL) | Reference |
| (R)-Albuterol | ~4 hours | Faster | [4] |
| (S)-Albuterol | ~6 hours | Slower | [4] |
The longer half-life of (S)-albuterol leads to its accumulation in the body with repeated dosing of racemic albuterol.[5] This preferential retention of the pro-inflammatory enantiomer is a key pharmacological argument supporting the use of enantiomerically pure (R)-albuterol.
Experimental Protocols: Ensuring Scientific Integrity
The trustworthiness of the comparative data hinges on the rigor of the experimental methodologies employed. Below are detailed, step-by-step protocols for key experiments used in the analysis of albuterol enantiomers.
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
This protocol outlines a competitive binding assay to determine the Ki of (R)- and (S)-albuterol for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor
-
Radioligand (e.g., [³H]-dihydroalprenolol)
-
Unlabeled (R)-albuterol and (S)-albuterol standards
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled (R)- and (S)-albuterol.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled enantiomers.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled antagonist like propranolol).
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled ligand.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Statistical Analysis: The IC50 and Ki values are typically reported as mean ± standard error of the mean (SEM) from multiple independent experiments. Statistical significance between the Ki values of the two enantiomers is determined using an appropriate statistical test, such as a Student's t-test, with a p-value < 0.05 considered significant.
In Vitro Measurement of Inflammatory Cytokine Release
This protocol describes the measurement of IL-6 release from human bronchial smooth muscle cells (hBSMCs) in response to stimulation.
Materials:
-
Primary hBSMCs
-
Cell culture medium and supplements
-
Pro-inflammatory stimulus (e.g., TNF-α or a cytokine cocktail)
-
(R)-albuterol and (S)-albuterol solutions
-
Human IL-6 ELISA kit
Procedure:
-
Culture hBSMCs to near confluence in 24-well plates.
-
Serum-starve the cells for 24 hours to synchronize them.
-
Treat the cells with the pro-inflammatory stimulus in the presence or absence of varying concentrations of (R)- or (S)-albuterol.
-
Include a vehicle control group.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[6][7]
-
Normalize the IL-6 concentration to the total protein content of the cells in each well.
Statistical Analysis: Data are typically expressed as mean ± SEM. Comparisons between treatment groups are made using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to identify significant differences. A p-value < 0.05 is considered statistically significant.
Chiral HPLC for Enantiomeric Separation
This protocol outlines a method for the chiral separation of albuterol enantiomers.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry detector
-
Chiral stationary phase (CSP) column (e.g., a vancomycin-based column like Chirobiotic V)[8]
-
Mobile phase components (e.g., methanol, acetonitrile, ammonium acetate, acetic acid)
-
(R)-albuterol and (S)-albuterol reference standards
-
Racemic albuterol sample
Procedure:
-
Prepare the mobile phase and equilibrate the chiral column until a stable baseline is achieved.
-
Prepare standard solutions of (R)-albuterol, (S)-albuterol, and racemic albuterol.
-
Inject the individual enantiomer standards to determine their retention times.
-
Inject the racemic albuterol sample to demonstrate the separation of the two enantiomers.
-
Optimize the mobile phase composition (e.g., organic modifier content, buffer concentration, and pH) and flow rate to achieve baseline separation with good resolution.
-
Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Statistical Analysis: The resolution between the two enantiomeric peaks is a key parameter and should be ≥ 1.5 for baseline separation. Validation data is analyzed statistically to ensure the method is reliable and reproducible.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental workflows, the following diagrams are provided.
Caption: Contrasting signaling pathways of (R)- and (S)-Albuterol.
Caption: Experimental workflow for chiral HPLC separation of albuterol enantiomers.
Statistical Considerations and Authoritative Grounding
The design and analysis of studies comparing enantiomers must adhere to rigorous statistical principles to ensure the validity and reliability of the findings. The International Council for Harmonisation (ICH) E9 guideline, "Statistical Principles for Clinical Trials," provides a robust framework that is also applicable to preclinical comparative studies.[9][10]
Key statistical considerations include:
-
Clear Definition of Objectives and Endpoints: The primary and secondary endpoints of the study must be clearly defined before data collection begins.[10] For example, is the objective to demonstrate a difference in receptor affinity, a difference in inflammatory response, or both?
-
Appropriate Study Design: The choice of study design (e.g., parallel-group, crossover) should be justified and appropriate for the research question.
-
Power and Sample Size: The study must be adequately powered to detect a clinically or biologically meaningful difference between the enantiomers.
-
Statistical Analysis Plan (SAP): A detailed SAP should be developed a priori, outlining the statistical methods to be used for data analysis. This includes the specific statistical tests, methods for handling missing data, and criteria for statistical significance.
-
Data Presentation: Results should be presented clearly and transparently, including measures of variability (e.g., standard deviation, standard error of the mean) and confidence intervals.
For regulatory submissions, the U.S. Food and Drug Administration (FDA) provides specific guidance on the development of stereoisomeric drugs and the validation of bioanalytical methods for chiral compounds.[11][12] Adherence to these guidelines is paramount for ensuring the integrity and acceptance of the data.
Conclusion: The Imperative of Enantiomeric Purity
The comprehensive statistical analysis of comparative data unequivocally demonstrates that (S)-albuterol is not an inert component of racemic albuterol. Its distinct pro-inflammatory and pro-constrictory properties, coupled with its prolonged pharmacokinetic profile, provide a compelling rationale for the use of enantiomerically pure (R)-albuterol (levalbuterol) in clinical practice. For researchers, scientists, and drug development professionals, a thorough understanding of the differential effects of stereoisomers is not merely an academic exercise but a fundamental principle of modern drug design and development, with profound implications for patient safety and therapeutic efficacy. This guide serves as a foundational resource for designing, conducting, and interpreting studies that further elucidate the complex pharmacology of chiral drugs.
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A Comparative Guide to the Enantiomers of Albuterol for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the two enantiomers of the widely-used bronchodilator, albuterol: (R)-albuterol (levalbuterol) and (S)-albuterol. Moving beyond a simple summary of clinical outcomes, we delve into the fundamental pharmacological, pharmacokinetic, and mechanistic differences that underpin their distinct biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of albuterol's stereochemistry and its implications for therapeutic development.
The Significance of Chirality in Albuterol
Albuterol, a β2-adrenergic receptor agonist, is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms, or enantiomers. The commonly prescribed form, racemic albuterol, is a 50:50 mixture of (R)-albuterol and (S)-albuterol. While chemically similar, these two isomers exhibit profoundly different interactions with biological systems, a critical consideration in drug design and therapeutic application. The therapeutic effects of racemic albuterol are attributed to (R)-albuterol, which is also known as levalbuterol.[1]
I. Differential Receptor Binding and Activation
The primary mechanism of action for albuterol is the activation of β2-adrenergic receptors on airway smooth muscle cells, leading to bronchodilation. The stereochemical orientation of the enantiomers dramatically influences their affinity for this receptor.
(R)-albuterol , the eutomer, possesses a three-dimensional structure that is complementary to the binding site of the β2-adrenergic receptor. This results in a significantly higher binding affinity, approximately 100-fold greater than that of (S)-albuterol.[1][2] This high-affinity binding is responsible for the potent bronchodilatory effects observed with (R)-albuterol.[2]
(S)-albuterol , the distomer, due to its mirrored configuration, does not fit as effectively into the receptor's binding pocket. Consequently, it has a much lower affinity and is considered largely inactive as a bronchodilator.[1][3] Some studies even suggest that (S)-albuterol may have paradoxical effects, though this is a subject of ongoing research.[4]
Visualizing Receptor Interaction
Caption: Differential binding of albuterol enantiomers to the β2-adrenergic receptor.
Experimental Protocol: Receptor Binding Assay
A common method to determine the binding affinity of albuterol enantiomers is a competitive radioligand binding assay.
-
Preparation of β2-Adrenergic Receptor Membranes:
-
Human recombinant β2-adrenergic receptors expressed in a suitable cell line (e.g., HEK293) are harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
The membranes are suspended in a binding buffer (e.g., 50 mM Tris-HCl, 12 mM MgCl2, 2 mM EDTA, pH 7.4).[5]
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the β2-adrenergic receptor (e.g., [125I]-cyanopindolol) is added to the membrane preparation.[5]
-
Increasing concentrations of unlabeled (R)-albuterol or (S)-albuterol are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach equilibrium (e.g., 60 minutes at 25°C).[5]
-
-
Separation and Detection:
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.[5]
-
The radioactivity retained on the filter is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the unlabeled enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value, providing a measure of the binding affinity of each enantiomer.
-
II. Pharmacokinetic Profile: A Tale of Two Isomers
The pharmacokinetic properties of the albuterol enantiomers differ significantly, primarily due to stereoselective metabolism.
(R)-albuterol is metabolized more rapidly than its counterpart.[6] This leads to a shorter half-life and lower plasma concentrations after administration of the pure enantiomer compared to when it is administered as part of the racemic mixture.[7]
(S)-albuterol is metabolized at a much slower rate, approximately 10-fold slower than (R)-albuterol.[2][8] This results in a longer elimination half-life and preferential accumulation in the body with repeated dosing of racemic albuterol.[4][9] Studies have shown that after inhalation of racemic albuterol, the plasma concentrations of (S)-albuterol can be two to four times higher than those of (R)-albuterol.[9] There is also evidence for preferential retention of (S)-albuterol in the lungs.[4]
| Parameter | (R)-Albuterol (Levalbuterol) | (S)-Albuterol | Racemic Albuterol | Reference(s) |
| Metabolism | More rapid | Slower | Stereoselective | [2][6][8] |
| Elimination Half-life (inhaled) | ~4 hours | ~6 hours | Enantiomer-dependent | [10] |
| Plasma Concentration (after racemic admin.) | Lower | Higher (2-4x) | - | [9] |
| Accumulation with repeated dosing | Less likely | More likely | (S)-enantiomer accumulates | [4][9] |
Experimental Protocol: Human Pharmacokinetic Study
A typical pharmacokinetic study comparing the albuterol enantiomers would involve a randomized, crossover design in healthy volunteers.
-
Study Design:
-
A three-way crossover design is often employed, where each subject receives a single dose of (R)-albuterol, (S)-albuterol, and racemic albuterol, with a washout period between each treatment.[2][7]
-
Doses are administered via a standardized method, such as nebulization or a metered-dose inhaler.[2][10]
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes).
-
-
Chiral Analysis of Plasma Samples:
-
Pharmacokinetic Parameter Calculation:
III. In Vitro and In Vivo Effects on Airway Smooth Muscle and Inflammation
Beyond receptor binding, in vitro and in vivo studies have revealed contrasting effects of the albuterol enantiomers on airway smooth muscle cells and inflammatory pathways.
(R)-albuterol consistently demonstrates bronchodilatory and anti-inflammatory properties. In animal models of asthma, (R)-albuterol has been shown to reduce the influx of eosinophils into the airways, decrease goblet cell hyperplasia and mucus occlusion, and lower levels of pro-inflammatory cytokines like IL-4.[11]
(S)-albuterol , in contrast, has been implicated in pro-constrictory and pro-inflammatory responses.[8] Studies on human bronchial smooth muscle cells have shown that (S)-albuterol can increase the expression and activity of pro-constrictory G-proteins (Giα-1), increase intracellular calcium concentration upon stimulation, and activate pro-inflammatory signaling pathways involving PI3 kinase and NF-κB.[8] In a mouse model of asthma, while (S)-albuterol did reduce airway eosinophil infiltration, it also increased airway edema and hyperresponsiveness to methacholine.[11]
Visualizing the Experimental Workflow for a Murine Asthma Model
Caption: Experimental workflow for a murine model of asthma comparing albuterol enantiomers.
Experimental Protocol: In Vitro Study on Human Bronchial Smooth Muscle Cells (hBSMCs)
-
Cell Culture:
-
Primary hBSMCs are isolated from human bronchial tissue and grown in culture.
-
Cells are serum-starved for a period (e.g., 72 hours) to synchronize them in a quiescent state before treatment.[12]
-
-
Treatment with Albuterol Enantiomers:
-
Analysis of Intracellular Signaling:
-
G-protein expression and activity: Western blotting is used to measure the protein levels of Gs and Giα-1.[8]
-
Intracellular calcium concentration ([Ca2+]i): Fluorescent calcium indicators (e.g., Fura-2 AM) are used to measure changes in [Ca2+]i in response to stimulation.[8]
-
Pro-inflammatory pathway activation: The activity of PI3 kinase and the nuclear translocation of NF-κB are assessed using appropriate assays (e.g., kinase activity assays, electrophoretic mobility shift assays, or reporter gene assays).[8]
-
IV. Clinical Efficacy and Safety
The preclinical differences between the albuterol enantiomers have prompted numerous clinical trials comparing levalbuterol ((R)-albuterol) with racemic albuterol. The results of these studies have been somewhat varied.
Some studies have shown advantages for levalbuterol, particularly in specific patient populations or with certain outcomes. For instance, one randomized, double-blind, controlled trial in children with acute asthma found that the hospitalization rate was significantly lower in the group receiving levalbuterol compared to the group receiving racemic albuterol (36% vs. 45%).[13] Another study suggested that levalbuterol may have a more pronounced effect in patients with moderate to severe asthma.[14]
However, other clinical trials have found no significant difference in clinical improvement between the two treatments.[15] A meta-analysis of seven trials concluded that there was no evidence to support choosing levalbuterol over racemic albuterol in the treatment of acute asthma.[16]
Regarding safety, while it was initially thought that levalbuterol would have fewer cardiac side effects, such as tachycardia, research suggests that these effects are dose-dependent and that both bronchodilators have similar cardiac side effect profiles at equivalent doses.[14]
Conclusion
The peer-reviewed evidence clearly demonstrates that the enantiomers of albuterol are not biologically equivalent. (R)-albuterol is the therapeutically active component, responsible for bronchodilation, and may also possess anti-inflammatory properties. Conversely, (S)-albuterol is largely inactive at the β2-adrenergic receptor, is metabolized more slowly leading to its accumulation, and has been shown in preclinical studies to potentially exert pro-constrictory and pro-inflammatory effects.
While the clinical superiority of enantiopure (R)-albuterol (levalbuterol) over racemic albuterol remains a topic of some debate, the fundamental pharmacological differences are undeniable. For researchers and drug development professionals, understanding these stereospecific properties is crucial for the rational design of new respiratory therapeutics and for optimizing the use of existing ones. The choice between racemic albuterol and levalbuterol may depend on the specific clinical scenario, patient population, and dosing strategy, with the potential adverse effects of the (S)-enantiomer being a key consideration in long-term or high-dose therapy.
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Henderson, W. R., Jr, Banerjee, E. R., & Chi, E. Y. (2005). Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model. Journal of Allergy and Clinical Immunology, 116(2), 332-340. [Link]
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Ralston, M. E., & McCarver, D. G. (2011). Efficacy of racemic albuterol versus levalbuterol used as a continuous nebulization for the treatment of acute asthma exacerbations: a randomized, double-blind, clinical trial. Journal of Asthma, 48(2), 159-165. [Link]
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Mitra, S. K., Tan, S. C., & Tashkin, D. P. (1998). Preferential Pulmonary Retention of (S)-Albuterol after Inhalation of Racemic Albuterol. American Journal of Respiratory and Critical Care Medicine, 158(6), 1937-1941. [Link]
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Henderson, W. R., Jr, Ray, E., Banerjee, E. R., & Chi, E. Y. (2005). Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model. Journal of Allergy and Clinical Immunology, 116(2), 332-340. [Link]
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Qureshi, F., Zaritsky, A., & Lakkis, H. (2005). Clinical efficacy of racemic albuterol versus levalbuterol for the treatment of acute pediatric asthma. Annals of Emergency Medicine, 46(1), 29-36. [Link]
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Gawchik, S. M., Saccar, C. L., Noonan, M., Reasner, D. S., & DeGraw, S. S. (1999). The safety and efficacy of nebulized levalbuterol compared with racemic albuterol and placebo in the treatment of asthma in pediatric patients. The Journal of Allergy and Clinical Immunology, 103(4), 615-621. [Link]
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Donohue, J. F., Hanania, N. A., Ciubotaru, R. L., Noe, L., Pasta, D. J., Schaefer, K., Claus, R., Andrews, W. T., & Roach, J. (2008). Comparison of levalbuterol and racemic albuterol in hospitalized patients with acute asthma or COPD: a 2-week, multicenter, randomized, open-label study. Clinical Therapeutics, 30(6), 1094-1108. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-Albuterol Hydrochloride in a Laboratory Setting
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, including active pharmaceutical ingredients (APIs) like (S)-Albuterol Hydrochloride (also known as Levalbuterol Hydrochloride), is not merely a regulatory hurdle but a cornerstone of professional scientific practice. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in regulatory standards and scientific principles.
Section 1: Foundational Principles of Pharmaceutical Waste Management
The management of laboratory waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This framework establishes a "cradle-to-grave" responsibility for waste generators, meaning your laboratory is accountable for the waste from the moment it is created until its final, safe disposal.[1] The entire process hinges on three core actions:
-
Waste Characterization: Accurately identifying and classifying the waste.
-
Waste Segregation: Keeping different classes of waste separate to ensure proper treatment.
-
Proper Disposal: Using a licensed and appropriate disposal pathway.
A critical and relatively recent development is the EPA's nationwide ban on sewering (i.e., flushing down the drain) of hazardous pharmaceutical waste, which became effective in 2019.[3][4][5] This rule underscores the environmental risks posed by introducing APIs into aquatic ecosystems.
Section 2: Waste Characterization of this compound
Correctly characterizing this compound waste is the most critical step, as it dictates the entire disposal process. This involves assessing it against several regulatory definitions.
-
Is it a DEA Controlled Substance? No. This compound is not a scheduled drug under the Drug Enforcement Administration's Controlled Substances Act.[1][3] Therefore, the stringent disposal regulations specific to controlled substances do not apply.
-
Is it a RCRA "Listed" Hazardous Waste? No. The EPA maintains specific lists of chemicals that are automatically considered hazardous waste when discarded. These are the "P-list" (acutely hazardous) and "U-list" (toxic).[1] this compound does not appear on either of these lists.[1][4]
-
Does it exhibit a RCRA "Characteristic" of Hazardous Waste? This is a key consideration. A waste is hazardous if it is ignitable, corrosive, reactive, or toxic.
-
Ignitability, Reactivity, Toxicity: Pure, solid this compound does not exhibit these characteristics under normal conditions.[6][7]
-
Corrosivity: This applies to aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[8] Laboratory solutions of this compound must be evaluated to ensure they do not meet this pH criterion.
-
The Inhaler Exception: It is crucial to distinguish the pure API from formulated products. Aerosolized albuterol inhalers are typically considered RCRA hazardous waste because the propellant is ignitable (D001 hazardous waste code).[3][9]
-
Conclusion of Characterization: Barring the specific case of aerosol inhalers or highly corrosive lab-prepared solutions, pure this compound waste is classified as non-RCRA, non-hazardous pharmaceutical waste . However, it is important to note that some safety data sheets classify Levosalbutamol as "very toxic to aquatic life with long lasting effects," reinforcing the critical importance of not disposing of it via the sewer system.[10]
Table 1: Waste Classification Summary for this compound
| Waste Form | RCRA Hazardous Status | DEA Controlled | Disposal Pathway |
| Pure Solid (Powder) | No (Typically) | No | Non-Hazardous Pharmaceutical Waste Stream |
| Neutral Aqueous Solution | No (Typically) | No | Non-Hazardous Pharmaceutical Waste Stream |
| Corrosive Solution (pH ≤2 or ≥12.5) | Yes (D002) | No | RCRA Hazardous Waste Stream (Corrosive) |
| Aerosol Inhaler Product | Yes (D001 - Ignitable) | No | RCRA Hazardous Waste Stream (Ignitable) |
| Contaminated Labware (Gloves, etc.) | Follows classification of the waste | No | Segregate with the corresponding waste stream |
Section 3: Step-by-Step Disposal Protocol for this compound Waste
This protocol applies to the pure API powder and non-corrosive solutions generated in a research setting.
Experimental Protocol: Accumulation and Disposal
-
Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[11][12] This prevents dermal exposure and inhalation of the powdered API.
-
Waste Container Selection:
-
Select a dedicated waste container compatible with the chemical waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
The container must be in good condition, free of leaks, and kept securely closed except when actively adding waste.[8][13]
-
This container should be designated for "Non-Hazardous Pharmaceutical Waste." Many institutions use a blue container for this waste stream.[9]
-
-
Labeling: Affix a waste label to the container. The label must clearly state:
-
"Non-Hazardous Pharmaceutical Waste"
-
Contents: "this compound" (and any non-hazardous solvents, e.g., "in water")
-
Accumulation Start Date
-
Principal Investigator's Name and Laboratory Information
-
-
Waste Accumulation:
-
Solids: Place contaminated weigh paper, spatulas (if disposable), and gloves directly into the designated waste container. Carefully add residual powder to the container, minimizing the creation of dust.
-
Aqueous Solutions: Pour non-corrosive solutions directly into the waste container.
-
Contaminated Sharps: Needles or other sharps contaminated with this compound should not be placed in this container. They must be disposed of in a designated sharps container.
-
-
Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).[13][14]
-
Collect the absorbent material using a scoop or dustpan and place it into the designated waste container.
-
Clean the spill area with soap and water. All materials used for cleanup must be disposed of as this compound waste.[13]
-
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
Once the container is full or has reached your institution's storage time limit, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.
-
The waste will be transported by a licensed hazardous waste vendor for final disposal, typically via incineration.[11][15] Never dispose of this waste in the regular trash or via the sanitary sewer.
-
Section 4: Protocol for Decontaminating Empty Containers
An empty stock bottle that once held this compound can often be disposed of as regular trash, provided it is properly decontaminated. A container is considered "RCRA empty" when all contents have been removed by conventional means (e.g., scraping, pouring).[13][16]
-
Ensure all visible powder has been scraped out and added to the pharmaceutical waste stream.
-
Rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Crucially, the rinsate from these washes must be collected and disposed of as non-hazardous pharmaceutical waste. [16] Do not pour the rinsate down the drain.
-
Deface or remove the original chemical label to prevent confusion.[13][17]
-
The clean, dry, and unlabeled container may now be disposed of in the regular trash or recycled according to institutional policy.
Section 5: Disposal Decision-Making Workflow
The following diagram illustrates the logical process for correctly characterizing and segregating this compound waste.
Caption: Decision workflow for proper segregation of this compound waste.
Conclusion
The responsible management of this compound waste is a direct reflection of a laboratory's commitment to safety and environmental integrity. By adhering to the principles of accurate characterization, strict segregation, and compliant disposal, researchers can ensure they are protecting both their colleagues and the wider ecosystem. The cardinal rules are to never dispose of this chemical via the sewer system or in the regular trash and to always use a licensed waste management vendor for final disposal.
References
-
Approved Storage & Waste. (n.d.). Pharmaceutical Waste Management. Retrieved from [Link]
-
MedPro Disposal. (2025, January 10). How to Dispose of Expired Inhalers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]
-
Waste360. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]
-
Covetrus. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Albuterol sulfate. Retrieved from [Link]
-
GlaxoSmithKline. (2018, May 22). SAFETY DATA SHEET: VENTOLIN HFA. Retrieved from [Link]
-
Cipla USA. (2013, October 1). Safety Data Sheet: Ipratropium Bromide Albuterol Sulfate Inhalation Solution. Retrieved from [Link]
-
Federal Register. (2014, September 9). Disposal of Controlled Substances. Retrieved from [Link]
-
DC Chemicals. (n.d.). Levosalbutamol|34391-04-3|MSDS. Retrieved from [Link]
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Ann & Robert H. Lurie Children's Hospital of Chicago. (n.d.). Administrative Policy and Procedure Manual: Pharmaceutical Waste Management. Retrieved from [Link]
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Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
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Navigating the Safe Handling of (S)-Albuterol Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling potent pharmaceutical compounds such as (S)-Albuterol Hydrochloride, a meticulous approach to safety is not just a recommendation—it is a necessity. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational plans, and disposal protocols to ensure a safe and compliant laboratory environment.
(S)-Albuterol, the chirally pure active ingredient, is a potent beta-2 adrenergic agonist. While therapeutically beneficial, occupational exposure to the powdered form can lead to unintended physiological effects.[1] Dusts may irritate the respiratory tract, skin, and eyes.[2] Therefore, a comprehensive safety strategy is crucial, beginning with the correct selection and use of PPE.
Core Principles of Safe Handling
Before delving into specific PPE recommendations, it is essential to understand the foundational principles of handling potent powders:
-
Containment as the Primary Defense: The first line of defense is always engineering controls. Whenever possible, handle this compound within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize the generation and dispersal of airborne particles.[3]
-
Risk Assessment: A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment will inform the selection of appropriate PPE and safety protocols based on the quantity of material being handled and the nature of the procedure.
-
Hygiene Practices: Never eat or drink in the laboratory where hazardous chemicals are handled.[4] Always wash your hands thoroughly after handling the compound, even if you were wearing gloves.[5]
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended PPE for handling this compound powder. The selection of specific items should be guided by your institution's safety policies and the risk assessment for the intended procedure.
| PPE Category | Recommended Equipment | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator (e.g., P100) | To prevent inhalation of fine powder, which can cause respiratory irritation and systemic effects.[6][7] For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[6] |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect the eyes and face from airborne particles and potential splashes.[6] Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Powder-free nitrile gloves (double-gloving recommended) | To prevent skin contact.[6] Nitrile provides good chemical resistance. Double-gloving allows for the safe removal of the outer, potentially contaminated layer without exposing the skin. |
| Body Protection | A disposable, solid-front lab coat or coveralls | To protect personal clothing and skin from contamination.[6] For larger quantities or more hazardous procedures, a disposable suit may be appropriate. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | To prevent contamination of personal footwear and the subsequent spread of the compound outside the laboratory.[6] |
Donning and Doffing PPE: A Step-by-Step Protocol
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Coveralls: Put on the disposable lab coat or coveralls, ensuring it is fully fastened.
-
Respirator: Perform a user seal check to ensure the respirator is properly fitted.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of your gown.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Coveralls and Shoe Covers: Remove your gown and shoe covers in a manner that avoids contaminating your street clothes. Roll the gown inward as you remove it.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Respirator: Remove your respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plan
A comprehensive plan for the entire lifecycle of the chemical in your laboratory is essential.
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: At a minimum, the PPE outlined above should be worn.
-
Contain the Spill: For a solid spill, gently cover it with a damp paper towel to prevent the powder from becoming airborne. Do not use compressed air to clean up spills.[8][9]
-
Clean the Area: Use a commercial spill kit or absorbent pads to clean the area. Work from the outside of the spill inward.
-
Decontaminate: Wipe the area with a suitable decontaminating solution.
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[10]
Disposal of this compound and Contaminated Materials
Improper disposal of pharmaceutical waste can lead to environmental contamination and regulatory violations.[11]
-
Segregation: All waste contaminated with this compound, including excess compound, contaminated lab supplies (e.g., weigh boats, pipette tips), and used PPE, must be segregated from general laboratory waste.[10][12]
-
Containment: Use clearly labeled, leak-proof containers for hazardous waste.[11][13] For potent compounds, a dedicated, sealed container is recommended.
-
Disposal Method: The primary recommended disposal method for hazardous pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[10][12][13] This ensures the complete destruction of the active pharmaceutical ingredient.[12] Never dispose of this compound down the drain or in the regular trash.[13]
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) if applicable.[10][11]
Decision Workflow for PPE Selection
The following diagram illustrates a decision-making process for selecting the appropriate level of PPE based on the handling procedure.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. (n.d.). ASMAI.
- Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16). GICMD.
- Best Practices for How to Dispose of Pharmaceutical Waste. (2023, February 7). MCF Environmental Services.
- How to Dispose of Pharmaceutical Waste and Meet Regulations. (2025, June 18). Daniels Health.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- Essential Safety and Logistical Information for Handling Potent Powders. (n.d.). Benchchem.
- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. (n.d.). ILC Dover.
- NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. (2024, July 11). AIHA.
- Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility. (n.d.). CDC.
- Personal Protective Equipment (PPE) in the Pharmaceutical Industry. (2024, November 28). Pharma Times Official.
- Albuterol Sulfate Inhalation Solution, 0.5% Safety Data Sheet. (2017, February 1). Nephron Pharmaceuticals.
- Albuterol Sulfate, USP Safety Data Sheet. (2019, April 1). Spectrum Chemical.
- Albuterol (SCH 13949) Material Safety Data Sheet. (n.d.). Medline.
- Ventolin HFA Safety Data Sheet. (2018, May 22). GlaxoSmithKline US.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
